Magnesium gluconate
描述
属性
Key on ui mechanism of action |
Replaces deficient circulating levels of magnesium. By competing with calcium for membrane binding sites and by stimulating calcium sequestration by sarcoplasmic reticulum, magnesium helps in the maintenance of a low resting intracellular free calcium ion concentration, which is essential in various cellular functions. The electrical properties of membranes and their permeability characteristics are also affected by magnesium. Magnesium is essential to many enzymatic reactions in the body, serving as a cofactor in protein synthesis and in carbohydrate metabolism. Magnesium contributes to the structural development of bone and is also essential in the synthesis of DNA, RNA, and the antioxidant glutathione. Magnesium also plays an important role in the active transport of calcium and potassium ions across cell membranes, a process which is important to nerve impulse conduction, muscle contraction, and normal heart rhythm. In addition to the above, magnesium is an essential mineral required for the regulation of body temperature, nucleic acid and protein synthesis, and in preserving nerve and muscle cell electrical potentials. Magnesium supplementation during pregnancy may help to reduce fetal growth restriction and pre-eclampsia, as well to increase birth weight. |
|---|---|
CAS 编号 |
59625-89-7 |
分子式 |
C12H22MgO14 |
分子量 |
414.60 g/mol |
IUPAC 名称 |
magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |
InChI 键 |
CTUVIUYTHWPELF-IYEMJOQQSA-L |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Mg+2] |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mg+2] |
规范 SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] |
相关CAS编号 |
526-95-4 (Parent) |
溶解度 |
Soluble in cold water |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Gluconate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of magnesium gluconate, a widely utilized magnesium salt in pharmaceutical and nutraceutical applications due to its high bioavailability.[1] This document details established synthesis protocols, in-depth characterization methodologies, and relevant biological pathways, presenting a valuable resource for researchers and professionals in drug development.
Synthesis of this compound
This compound can be synthesized through several methods, primarily involving the reaction of a magnesium source with gluconic acid or its lactone precursor. The most common and scalable methods are detailed below.
Synthesis from Glucono-δ-lactone and Magnesium Oxide
This method is advantageous due to the stability and ease of handling of glucono-δ-lactone, which hydrolyzes in situ to form gluconic acid.
Reaction:
2 C₆H₁₀O₆ (Glucono-δ-lactone) + MgO + H₂O → Mg(C₆H₁₁O₇)₂ (this compound)
Experimental Protocol:
-
Dissolution and Hydrolysis: Dissolve 1 kg of glucono-δ-lactone in 1 liter of distilled water. Heat the solution while stirring to facilitate the hydrolysis of the lactone to gluconic acid.[2]
-
Reaction with Magnesium Oxide: Slowly add 130 grams of magnesium oxide to the heated solution under continuous agitation.[2]
-
Reaction Completion: Continue heating and stirring the mixture at boiling point for approximately 3 hours to ensure the reaction goes to completion.[2][3]
-
Decolorization and Filtration: Add a suitable amount of activated carbon to the solution to decolorize it. Filter the hot solution to remove the activated carbon and any unreacted magnesium oxide.[2]
-
Crystallization: Concentrate the filtrate by evaporation at 50°C under reduced pressure to a volume of approximately 800 ml.[2] Allow the solution to cool, promoting the spontaneous crystallization of this compound.
-
Purification and Drying: The crude product is collected by centrifugation. Recrystallize the crude product from distilled water and wash with alcohol.[2][3] Dry the purified crystals at 80°C to obtain the final product.[2]
Experimental Workflow for Synthesis from Glucono-δ-lactone
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
A thorough characterization of synthesized this compound is crucial to confirm its identity, purity, and solid-state properties. The following are key analytical techniques employed for this purpose.
Spectroscopic Analysis
2.1.1. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its chemical structure.
Experimental Protocol:
A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a thin disk. The spectrum is recorded in the range of 4000-400 cm⁻¹.[4]
Table 1: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching vibrations |
| ~2900 | C-H stretching vibrations |
| ~1600 | C=O stretching (carboxylate) |
| ~1400 | C-H bending vibrations |
| ~1060 | C-O stretching (alcohol) |
2.1.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for the identification and purity assessment of this compound.
Experimental Protocol:
A dilute aqueous solution of this compound (e.g., 0.1%) is prepared. The absorbance spectrum is recorded in the range of 190-800 nm using a quartz cuvette.[4]
Table 2: UV-Vis Absorption Maxima for this compound
| Solvent | λmax (nm) |
| Aqueous solution | ~198.0 |
| 0.1% HCl solution | ~202.5 |
| 0.1% NaOH solution | ~217.3 |
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique to determine the crystalline nature and phase purity of the synthesized this compound.
Experimental Protocol:
A fine powder of the this compound sample is packed into a sample holder. The diffraction pattern is recorded using a diffractometer with CuKα radiation. The 2θ angle is typically scanned over a range of 5-50°.
Table 3: Representative XRPD Peak Positions for this compound
| 2θ Angle (°) |
| ~5.4 |
| ~10.8 |
| ~16.2 |
| ~18.8 |
| ~21.7 |
Thermal Analysis
2.3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and water content. This compound typically shows a multi-step degradation process.[5]
Experimental Protocol:
A small amount of the sample is heated in a TGA instrument, typically from room temperature to 900°C at a heating rate of 10°C/min under a nitrogen atmosphere.[6]
Table 4: Thermal Degradation Profile of this compound from TGA
| Temperature Range (°C) | Weight Loss (%) | Description |
| ~25 - 165 | Varies | Loss of water |
| ~165 - 400 | Varies | Decomposition starts |
| ~400 - 900 | Varies | Further degradation |
| Total Weight Loss | ~88.51 |
2.3.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and enthalpy of fusion of this compound.
Experimental Protocol:
A small, weighed amount of the sample is sealed in an aluminum pan and heated at a constant rate (e.g., 10°C/min) in a DSC instrument under a nitrogen atmosphere. An empty sealed pan is used as a reference.
Table 5: DSC Data for this compound
| Parameter | Value |
| Melting Point | ~170 - 172 °C |
| Enthalpy of Fusion | ~308.7 J/g |
Elemental Analysis
Elemental analysis is performed to confirm the empirical formula of the synthesized this compound.
Table 6: Elemental Composition of this compound (Anhydrous)
| Element | Theoretical (%) |
| Carbon (C) | 34.84 |
| Hydrogen (H) | 5.37 |
| Magnesium (Mg) | 5.86 |
| Oxygen (O) | 53.93 |
Biological Pathways
Magnesium is a crucial cofactor for over 300 enzymatic reactions and is essential for numerous physiological processes.[7] Gluconate can be metabolized through the pentose (B10789219) phosphate (B84403) pathway.
Cellular Uptake and Metabolic Fate of this compound
Caption: Cellular uptake and subsequent pathways of magnesium and gluconate.
Magnesium ions (Mg²⁺) enter the cell primarily through specific ion channels, such as the transient receptor potential melastatin 6 and 7 (TRPM6/7) channels.[8][9] Once inside the cell, magnesium acts as a critical cofactor in a vast array of enzymatic reactions, particularly those involving ATP.[5] It plays a vital role in the synthesis of DNA, RNA, and proteins, and in the regulation of other ion channels.[5]
Gluconate is metabolized by phosphorylation via gluconokinase to form 6-phosphogluconate, which then enters the pentose phosphate pathway.[10][11] This pathway is a major source of NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and ribose-5-phosphate, a precursor for nucleotide synthesis.
This guide provides a foundational understanding of the synthesis and characterization of this compound for research purposes. The detailed protocols and characterization data serve as a valuable resource for scientists and professionals in the pharmaceutical and nutraceutical industries.
References
- 1. This compound | C12H26MgO16 | CID 71587201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1035673C - this compound for medicine use and its preparation method for oral liquor - Google Patents [patents.google.com]
- 3. CN1118785A - this compound for medicine use and its preparation method for oral liquor - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. Evaluation of Physicochemical, Thermal, Structural, and Behavioral Properties of this compound Treated with Energy of Consciousness (The Trivedi Effect®) [scalar.usc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Magnesium Homeostasis and Magnesium Transporters in Human Health | MDPI [mdpi.com]
- 10. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gluconate metabolism and gas production by Paucilactobacillus wasatchensis WDC04 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuro-Modulatory Mechanisms of Magnesium Gluconate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate mechanisms of action of magnesium gluconate in neuronal cells. By delving into its molecular interactions and signaling pathways, we aim to equip researchers, scientists, and drug development professionals with a thorough understanding of its neurophysiological effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to facilitate further research and therapeutic development.
Core Mechanisms of Action at the Neuronal Level
Magnesium, delivered as this compound, is a crucial divalent cation that plays a pivotal role in maintaining neuronal homeostasis and modulating synaptic transmission. Its primary mechanisms of action are centered around its ability to act as a natural antagonist at key ion channels and receptors, thereby influencing neuronal excitability and plasticity.
Antagonism of the N-Methyl-D-Aspartate (NMDA) Receptor
One of the most well-established roles of magnesium is its voltage-dependent blockade of the NMDA receptor, a critical component of excitatory glutamatergic neurotransmission.[1][2] At resting membrane potential, magnesium ions (Mg²⁺) physically occlude the NMDA receptor channel pore, preventing the influx of calcium ions (Ca²⁺) even when the receptor is bound by its agonists, glutamate (B1630785) and glycine (B1666218).[3][4] This blockade is relieved upon depolarization of the neuronal membrane, which displaces the Mg²⁺ ion and allows for Ca²⁺ entry.[3] This unique property makes the NMDA receptor a coincidence detector, requiring both presynaptic glutamate release and postsynaptic depolarization for its activation.[5]
The concentration of extracellular magnesium significantly influences the threshold for NMDA receptor activation. Low magnesium levels can lead to excessive NMDA receptor activation, resulting in excitotoxicity and neuronal damage, a process implicated in various neurological disorders.[1] Conversely, adequate magnesium concentrations help to prevent this overstimulation, thereby exerting a neuroprotective effect.[2][6]
Modulation of Voltage-Gated Calcium Channels
Magnesium acts as a non-specific blocker of voltage-gated calcium channels (VGCCs).[7][8] By competing with calcium for entry through these channels, magnesium can reduce the influx of calcium into the presynaptic terminal. This, in turn, diminishes the release of neurotransmitters, including glutamate, from the presynaptic neuron.[9] This reduction in neurotransmitter release contributes to the overall dampening of neuronal excitability.
Potentiation of GABAergic Neurotransmission
Magnesium has been shown to positively modulate the function of γ-aminobutyric acid (GABA) type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[10][11] Studies have indicated that physiologically relevant concentrations of magnesium can potentiate GABA-evoked ion currents.[10][12] This enhancement of GABAergic inhibition contributes to the overall calming effect of magnesium on the nervous system and helps to counterbalance excitatory glutamatergic signaling.[11]
Quantitative Data on Magnesium's Neuronal Effects
The following tables summarize key quantitative data from various studies, illustrating the dose-dependent effects of magnesium on neuronal receptors and channels.
Table 1: Antagonism of NMDA Receptors by Magnesium
| Receptor Subtype | Magnesium Concentration | Effect | Reference |
| Native NMDA Receptors (Hippocampal Neurons) | 1 mM | Significant voltage-dependent block | [2] |
| NR1/2A Receptors | 1 mM | ~16.8-fold increase in memantine (B1676192) IC50 | [1] |
| NR1/2B Receptors | 1 mM | ~18.2-fold increase in memantine IC50 | [1] |
| NR1/2C Receptors | 1 mM | ~3.1-fold increase in memantine IC50 | [1] |
| NR1/2D Receptors | 1 mM | ~3.3-fold increase in memantine IC50 | [1] |
Table 2: Modulation of Neuronal Ion Channels and Neurotransmitter Release by Magnesium
| Channel/Process | Magnesium Concentration | Effect | Reference |
| Voltage-Gated Calcium Channels (Crab XOSG neurons) | ~75 mM | 50% inhibition of Ca²⁺ currents | [7] |
| GABA-A Receptors (Recombinant) | 0.1 - 1 mM | Potentiation of EC20 GABA-evoked currents | [10][12] |
| GABA-A Receptors (Recombinant) | 10 mM | Decrease in GABA-evoked currents | [10][12] |
| Spontaneous Glutamate Release (Mouse Neocortical Slices) | Magnesium-free aCSF | 266% increase in glutamate release | [13] |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the mechanism of action of magnesium in neuronal cells.
Figure 1: Mechanism of NMDA Receptor Antagonism by Magnesium.
Figure 2: Magnesium's Blockade of Voltage-Gated Calcium Channels.
Figure 3: Potentiation of GABA-A Receptor Function by Magnesium.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of magnesium's effects on neuronal cells.
Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Antagonism
This protocol is adapted from standard electrophysiological techniques used to measure ion channel activity.[14][15]
Objective: To measure the effect of magnesium on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
NMDA and glycine stock solutions
-
This compound stock solution
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Prepare cultured neurons on coverslips for recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Approach a neuron with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
After establishing a stable baseline response, co-apply the NMDA/glycine solution with varying concentrations of this compound.
-
Record the inhibition of the agonist-evoked current at each magnesium concentration.
-
Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of magnesium. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Figure 4: Experimental Workflow for Patch-Clamp Electrophysiology.
Quantification of Intracellular Magnesium Using Fluorescent Dyes
This protocol is based on established methods for measuring intracellular ion concentrations.[12][16]
Objective: To quantify the total intracellular magnesium concentration in neuronal cells.
Materials:
-
Cultured neuronal cells
-
Fluorescent magnesium indicator dye (e.g., DCHQ5)
-
Phosphate Buffered Saline (PBS) without Ca²⁺ and Mg²⁺
-
Cell lysis buffer
-
Fluorescent plate reader
-
Magnesium standard solutions
Procedure:
-
Culture neuronal cells to the desired confluency in a multi-well plate.
-
Wash the cells with PBS (without Ca²⁺ and Mg²⁺).
-
Lyse the cells using a suitable lysis buffer and sonication to release intracellular contents.
-
Prepare a standard curve of known magnesium concentrations.
-
Add the fluorescent magnesium indicator dye to both the cell lysates and the magnesium standards.
-
Incubate as per the dye manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescent plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence and plot the standard curve. Determine the intracellular magnesium concentration of the samples by interpolating their fluorescence values on the standard curve. Normalize the results to the total protein content of the cell lysates.
Figure 5: Workflow for Measuring Intracellular Magnesium.
In Vitro Glutamate Release Assay
This protocol provides a method for quantifying glutamate release from cultured neurons.[17][18]
Objective: To measure the effect of this compound on depolarization-evoked glutamate release from cultured neurons.
Materials:
-
Cultured cortical neurons
-
Hanks' Balanced Salt Solution (HBSS)
-
High Potassium (KCl) HBSS solution (e.g., 40 mM KCl)
-
This compound stock solution
-
Glutamate assay kit (e.g., colorimetric or fluorometric)
-
96-well microplate reader
Procedure:
-
Plate cortical neurons in a 96-well plate and culture until mature.
-
Wash the cells gently with HBSS.
-
Pre-incubate the cells with HBSS containing different concentrations of this compound for a specified time.
-
To measure basal release, collect the supernatant (HBSS) from a set of wells.
-
To measure evoked release, replace the incubation medium with high KCl HBSS (also containing the respective concentrations of this compound) to depolarize the neurons.
-
Incubate for a short period (e.g., 10 minutes) and then collect the supernatant.
-
Quantify the glutamate concentration in the collected supernatants using a glutamate assay kit according to the manufacturer's instructions.
-
Measure the total protein content in each well for normalization.
-
Data Analysis: Calculate the amount of glutamate released under basal and evoked conditions for each magnesium concentration. Normalize the glutamate release to the total protein content.
Figure 6: Workflow for In Vitro Glutamate Release Assay.
Bioavailability of this compound
The choice of magnesium salt is critical as it influences the bioavailability of magnesium ions. Organic magnesium salts, such as this compound, generally exhibit higher bioavailability compared to inorganic salts like magnesium oxide.[8][19] Studies in rats have shown that this compound has one of the highest bioavailabilities among various organic and inorganic magnesium salts.[19] This is an important consideration for both research and therapeutic applications, as higher bioavailability ensures more effective delivery of magnesium to target tissues, including the brain. Organic forms like magnesium L-threonate have been specifically studied for their ability to cross the blood-brain barrier and increase magnesium concentrations in the brain.[20][21][22]
Conclusion
This compound exerts its profound effects on neuronal cells through a multi-faceted mechanism of action, primarily involving the antagonism of NMDA receptors, blockade of voltage-gated calcium channels, and potentiation of GABA-A receptors. These actions collectively contribute to a reduction in neuronal excitability and provide a basis for its neuroprotective properties. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of this compound in a range of neurological and psychiatric disorders characterized by neuronal hyperexcitability and excitotoxicity. Future research should continue to elucidate the precise molecular interactions and downstream signaling cascades modulated by magnesium to fully harness its therapeutic benefits.
References
- 1. Effect of oral administration of Magnesium N-Acetyltaurinate on synaptic plasticity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Health Benefits Of Magnesium Taurate – Forbes Health [forbes.com]
- 3. ethical-nutrition.com [ethical-nutrition.com]
- 4. Magnesium gates glutamate-activated channels in mouse central neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8 Magnesium Taurate Benefits for Your Overall Health [health.com]
- 7. nutritionaloutlook.com [nutritionaloutlook.com]
- 8. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA release from mouse striatal neurons in primary culture as a test for the functional activity of N-methyl-D-aspartate (NMDA) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. troscriptions.com [troscriptions.com]
- 12. Magnesium potentiation of the function of native and recombinant GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of changing extracellular levels of magnesium on spontaneous activity and glutamate release in the mouse neocortical slice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Magnesium potentiation of the function of native and recombinant GABAA receptors [ouci.dntb.gov.ua]
- 16. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 17. protocols.io [protocols.io]
- 18. 4.6. Glutamate Quantification in Culture Media [bio-protocol.org]
- 19. Study of magnesium bioavailability from ten organic and inorganic Mg salts in Mg-depleted rats using a stable isotope approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Expert Report on Magnesium L-Threonate - Delta Calendar [deltacalendar.com]
- 21. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 22. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Transport Mechanisms of Magnesium Gluconate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Magnesium is a critical divalent cation essential for a myriad of physiological processes. Magnesium gluconate, an organic salt of magnesium, serves as a readily bioavailable source of magnesium ions (Mg²⁺) for cellular uptake. This technical guide provides a comprehensive overview of the core mechanisms governing the transport of magnesium into the cell, focusing on the key protein families responsible for this process. While the specific transport kinetics of the intact this compound salt are not extensively documented, cellular uptake is predicated on the transport of the dissociated Mg²⁺ ion. This document details the primary transport systems, summarizes available quantitative data, outlines key experimental protocols for studying magnesium transport, and visualizes the complex signaling pathways that regulate these transport mechanisms.
Introduction to Cellular Magnesium Homeostasis
Mammalian cells maintain a tightly regulated intracellular magnesium concentration, which is crucial for enzymatic reactions, signal transduction, and nucleic acid stability. The total intracellular Mg²⁺ concentration is estimated to be in the range of 17 to 20 mM, with the majority being bound to ATP, other nucleotides, and proteins. The free intracellular Mg²⁺ concentration ([Mg²⁺]i) is maintained within a narrow range of 0.5 to 1.0 mM.[1][2] This homeostasis is achieved through a dynamic balance between influx and efflux mechanisms mediated by a variety of transport proteins.
Primary Magnesium Transport Systems
The cellular uptake of Mg²⁺ is primarily mediated by two major families of transport proteins: the Transient Receptor Potential Melastatin (TRPM) channels and the Solute Carrier family 41 (SLC41).
TRPM6 and TRPM7 Channels
TRPM6 and TRPM7 are bifunctional proteins that possess both an ion channel and a kinase domain, earning them the name "chanzymes".[3][4] They are considered the primary conduits for regulated Mg²⁺ entry into cells.
-
TRPM7 is ubiquitously expressed and plays a crucial role in cellular magnesium homeostasis.[3]
-
TRPM6 is predominantly expressed in the intestine and kidney, where it is vital for intestinal absorption and renal reabsorption of magnesium.[3][5]
TRPM6 and TRPM7 can form both homomeric and heteromeric channel complexes, with the heteromeric channels exhibiting distinct properties.[6][7]
SLC41 Family of Transporters
The SLC41 family consists of three members (SLC41A1, SLC41A2, and SLC41A3) that are homologs of the bacterial Mg²⁺ transporter MgtE.[8]
-
SLC41A1 is the best-characterized member and functions as a Na⁺/Mg²⁺ exchanger, mediating the efflux of Mg²⁺ from the cell against its concentration gradient, driven by the influx of Na⁺.[9][10][11] This makes it a key player in maintaining low intracellular free Mg²⁺ levels.
-
SLC41A2 and SLC41A3 are less well-characterized but are also believed to be involved in magnesium transport.
Quantitative Data on Magnesium Transport
The following tables summarize the available quantitative data for the key magnesium transport proteins. It is important to note that these values were determined for the Mg²⁺ ion and may vary depending on the experimental system and conditions.
| Transporter | Parameter | Value | Organism/Cell Type | Reference |
| TRPM6 | Single-Channel Conductance | 83.6 ± 1.7 pS | Human (expressed in HEK-293 cells) | [7][12] |
| TRPM7 | Single-Channel Conductance | 40.1 ± 1.0 pS | Human (expressed in HEK-293 cells) | [7][12] |
| TRPM6/TRPM7 (heteromer) | Single-Channel Conductance | 56.6 ± 3.7 pS | Human (expressed in HEK-293 cells) | [7][12] |
| TRPM7 | IC₅₀ for Mg²⁺ inhibition | 720 µM (in the absence of Mg·ATP) | HEK-293 cells | [13] |
| SLC41A1 | Michaelis Constant (Kₘ) for Mg²⁺ uptake | 0.67 mM | Mouse (expressed in Xenopus laevis oocytes) | [14] |
Table 1: Electrophysiological and Kinetic Properties of Magnesium Transporters.
| Parameter | Value | Cell Type | Reference |
| Total Intracellular Mg²⁺ Concentration | 17 - 20 mM | Various mammalian cells | [1] |
| Free Intracellular Mg²⁺ Concentration | 0.5 - 1.0 mM | Various mammalian cells | [1][2] |
| Free Mg²⁺ in Mitochondria | 0.8 - 1.2 mM | Cardiac and liver mitochondria | [1] |
| Normal Serum Mg²⁺ Levels | 1.5 - 2.0 mM | Human | [15] |
Table 2: Typical Intracellular and Extracellular Magnesium Concentrations.
Experimental Protocols
Measurement of Intracellular Free Magnesium using Mag-Fura-2
This protocol describes the use of the ratiometric fluorescent indicator Mag-Fura-2 to quantify [Mg²⁺]i.
Materials:
-
Mag-Fura-2 AM (acetoxymethyl ester)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence spectrophotometer or microscope with dual-excitation capabilities
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable platform for fluorescence measurement (e.g., coverslips for microscopy, 96-well plates for plate readers).
-
Loading Solution Preparation:
-
Prepare a stock solution of Mag-Fura-2 AM in anhydrous DMSO (e.g., 1 mM).
-
Prepare a stock solution of Pluronic® F-127 in DMSO (e.g., 20% w/v).
-
On the day of the experiment, dilute the Mag-Fura-2 AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. Add a small amount of the Pluronic® F-127 stock solution to aid in dye solubilization.
-
-
Cell Loading:
-
Wash the cells once with the physiological buffer.
-
Incubate the cells with the Mag-Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C.
-
-
De-esterification:
-
After loading, wash the cells two to three times with the physiological buffer to remove extracellular dye.
-
Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[16]
-
-
Fluorescence Measurement:
-
Excite the cells alternately at approximately 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.[17]
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is used to calculate the intracellular free Mg²⁺ concentration using the Grynkiewicz equation: [Mg²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where Kd is the dissociation constant of Mag-Fura-2 for Mg²⁺, R is the measured fluorescence ratio, Rmin and Rmax are the ratios in the absence and presence of saturating Mg²⁺, respectively, and (Sf2 / Sb2) is the ratio of fluorescence intensities at 380 nm for the free and bound forms of the dye.[17]
-
Electrophysiological Characterization of Magnesium Channels
This protocol provides a general workflow for studying Mg²⁺-permeable channels like TRPM6/7 using the whole-cell patch-clamp technique.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution containing Mg²⁺
-
Intracellular (pipette) solution (typically Mg²⁺-free to observe inward currents)
-
Cells expressing the channel of interest (e.g., HEK-293 cells transiently transfected with TRPM6/7 cDNA)
Procedure:
-
Cell Preparation: Plate cells expressing the channel of interest on glass coverslips.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Electrophysiological Recording:
-
Mount the coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a single cell with the patch pipette and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell interior.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply voltage protocols (e.g., voltage ramps or steps) to elicit channel activity. For TRPM channels, a voltage ramp from -100 mV to +100 mV is often used to observe their characteristic outward rectification.[18]
-
-
Data Analysis:
-
Record the resulting ionic currents.
-
Analyze the current-voltage (I-V) relationship to determine channel properties such as reversal potential and rectification.
-
Single-channel recordings can be performed in excised patches to determine single-channel conductance.[7]
-
Visualization of Signaling Pathways and Transport Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways that regulate magnesium transport and the overall mechanism of cellular magnesium homeostasis.
Caption: Overview of this compound Dissociation and Cellular Transport.
Caption: Regulation of TRPM6 and TRPM7 Channel Activity.
Caption: Regulation of the SLC41A1 Na⁺/Mg²⁺ Exchanger.
Conclusion
The cellular uptake of magnesium from this compound is a complex process governed by the transport of the dissociated Mg²⁺ ion across the plasma membrane. The TRPM6 and TRPM7 channels are the primary pathways for Mg²⁺ influx, while the SLC41A1 Na⁺/Mg²⁺ exchanger is the main system for Mg²⁺ efflux. The activity of these transporters is tightly regulated by a variety of signaling pathways, ensuring the maintenance of intracellular magnesium homeostasis. Understanding these mechanisms is paramount for the development of therapeutic strategies targeting magnesium-related disorders and for optimizing the cellular delivery of magnesium. Further research is warranted to elucidate the precise kinetic parameters of these transporters in various cell types and to fully unravel the intricate regulatory networks that control their function.
References
- 1. CELLULAR MAGNESIUM HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A critical role of TRPM channel-kinase for human magnesium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnesium Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPM6 kinase activity regulates TRPM7 trafficking and inhibits cellular growth under hypomagnesic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Characterization of Homo- and Heteromeric Channel Kinases TRPM6 and TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Solute Carrier Family SLC41, what do we really know about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human gene SLC41A1 encodes for the Na+/Mg²+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The TRPM6 Kinase Domain Determines the Mg·ATP Sensitivity of TRPM7/M6 Heteromeric Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
The Influence of Magnesium Gluconate on Intracellular Signaling Pathways: A Technical Guide for Researchers
Introduction
Magnesium is the second most abundant intracellular cation and a critical cofactor in over 300 enzymatic reactions, playing an essential role in a vast array of physiological processes.[1] Magnesium gluconate, a salt of magnesium with gluconic acid, is a common dietary supplement used to address magnesium deficiency.[1] Beyond its established physiological roles, emerging research has highlighted the significant impact of intracellular magnesium concentrations on the modulation of key signaling pathways that govern cellular processes such as proliferation, inflammation, and apoptosis. This technical guide provides an in-depth overview of the effects of this compound on major intracellular signaling pathways, targeted at researchers, scientists, and drug development professionals. For the purposes of this guide, the effects of this compound are considered to be mediated by the increase in intracellular free magnesium ions (Mg²⁺) following its dissociation. While some of the cited studies utilize other magnesium salts, the fundamental effects on signaling cascades are attributed to the magnesium ion itself.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis, including bone formation. Recent studies have indicated that magnesium can positively modulate this pathway, promoting osteogenesis.
Data Presentation: Effect of Magnesium on Wnt/β-catenin Signaling
| Experimental Model | Magnesium Salt | Concentration | Key Findings | Reference |
| Human Bone Marrow Stromal Cells (hBMSCs) | Magnesium Ions (from unspecified salt) | 10 mM | Significant increase in active β-catenin protein expression. | [2] |
| Human Bone Marrow Stromal Cells (hBMSCs) | Magnesium Ions (from unspecified salt) | 10 mM | Increased expression of downstream target genes LEF1 and Dkk1. | [2] |
| Rat Mandible Defect Model | This compound (in a chitosan (B1678972) scaffold) | Not specified | Enhanced bone healing by activating Wnt signals. | [3] |
| Mouse Femoral Defect Model | Oral this compound | Not specified | Stimulated bone healing with an increase in Wnt3a. | [3] |
| CFTR-mutant mice | Magnesium-containing implant | Not specified | Enhanced Wnt/β-catenin signaling in bone. | [4] |
Experimental Protocols: Analysis of Wnt/β-catenin Pathway Activation in Bone Marrow Stromal Cells
1. Cell Culture and Treatment:
-
Culture primary human bone marrow stromal cells (hBMSCs) in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
For osteogenic differentiation, supplement the media with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.
-
Treat cells with varying concentrations of sterile this compound solution (e.g., 5 mM, 10 mM, 20 mM) for specified time points (e.g., 3, 7, 14 days).
2. Western Blot for Active β-catenin:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against active β-catenin (non-phosphorylated Ser33/37/Thr41) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Normalize to a loading control such as β-actin or GAPDH.
3. Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes:
-
Isolate total RNA from treated cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers for Wnt target genes such as LEF1, Dkk1, and Axin2.
-
Normalize the expression levels to a housekeeping gene like GAPDH.
Mandatory Visualization: Wnt/β-catenin Signaling Pathway
Caption: this compound promotes the stabilization of β-catenin, leading to its nuclear translocation and activation of Wnt target gene expression.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of the inflammatory response. Magnesium has been shown to exert anti-inflammatory effects by inhibiting the activation of this pathway.
Data Presentation: Inhibitory Effect of Magnesium on NF-κB Signaling
| Experimental Model | Magnesium Salt | Concentration | Key Findings | Reference |
| Lipopolysaccharide (LPS)-activated primary microglia | Magnesium Sulfate (B86663) | 5 and 10 mmol/L | Significantly inhibited the release of NO, PGE2, IL-1β, and TNF-α. | [5] |
| LPS-activated primary microglia | Magnesium Sulfate | 5 and 10 mmol/L | Inhibited the translocation of NF-κB from the cytoplasm to the nucleus in a dose-dependent manner. | [5] |
| Murine macrophages (RAW 264.7 cells) | Magnesium Sulfate | Not specified | Significantly attenuated endotoxin-induced upregulation of p-NF-κB p65 and p-IκB. | [6] |
| High-Fat Diet Rats | Magnesium Oxide and Magnesium Picolinate | 500 mg elemental Mg/kg of diet | Significantly decreased the expression levels of NF-κB. | [7] |
Experimental Protocols: Assessment of NF-κB Inhibition in Macrophages
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound (e.g., 1, 5, 10 mM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for a specified time (e.g., 30 minutes for IκB-α degradation, 1 hour for p65 translocation).
2. Western Blot for NF-κB Pathway Proteins:
-
Prepare cytoplasmic and nuclear extracts using a nuclear extraction kit.
-
Perform western blotting on both fractions as described previously.
-
Probe the cytoplasmic fraction for IκB-α and phospho-IκB-α.
-
Probe the nuclear fraction for the p65 subunit of NF-κB.
-
Use β-actin as a loading control for the cytoplasmic fraction and Lamin B1 or Histone H3 for the nuclear fraction.
3. NF-κB DNA Binding Activity Assay:
-
Use a commercially available NF-κB p65 transcription factor assay kit (e.g., from Cayman Chemical or Thermo Fisher Scientific).
-
Prepare nuclear extracts from treated cells.
-
Add nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.
-
Incubate to allow NF-κB binding.
-
Add a primary antibody specific for the p65 subunit, followed by an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance at 450 nm.
Mandatory Visualization: NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκB, thereby blocking NF-κB translocation to the nucleus.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Magnesium has been shown to activate this pro-survival pathway.
Data Presentation: Activation of PI3K/Akt Signaling by Magnesium
| Experimental Model | Magnesium Salt | Concentration | Key Findings | Reference |
| Rat Calvarial Osteoblasts | Magnesium Ions (from unspecified salt) | 10 mM | Significantly increased the phosphorylation of Akt. | [8] |
| Murine macrophages (RAW 264.7 cells) | Magnesium Sulfate | Not specified | Significantly higher p-Akt concentration in endotoxin (B1171834) + MgSO4 treated cells compared to endotoxin alone. | [6] |
| Rats with intestinal ischemia-reperfusion injury | Magnesium Sulfate | Not specified | Higher level of p-Akt in the magnesium sulfate group compared to the ischemia-reperfusion group. | [9] |
| High-Fat Diet Rats | Magnesium Oxide and Magnesium Picolinate | 500 mg elemental Mg/kg of diet | Increased the PI3K/Akt pathway which restored cognitive impairments. | [7] |
Experimental Protocols: Measurement of PI3K/Akt Pathway Activation
1. Cell Culture and Treatment:
-
Use a relevant cell line, for example, primary rat calvarial osteoblasts or RAW 264.7 macrophages.
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours before treatment to reduce basal Akt phosphorylation.
-
Treat cells with this compound at various concentrations (e.g., 1, 5, 10 mM) for different time points (e.g., 15, 30, 60 minutes).
2. Western Blot for Phosphorylated Akt:
-
Lyse the cells and perform western blotting as previously described.
-
Use primary antibodies specific for phosphorylated Akt at key residues (e.g., Ser473 and Thr308) and an antibody for total Akt.
-
The ratio of phosphorylated Akt to total Akt is used to quantify the activation of the pathway.
-
To confirm the involvement of PI3K, pre-treat cells with a PI3K inhibitor such as LY294002 or wortmannin (B1684655) before this compound treatment.
Mandatory Visualization: PI3K/Akt Signaling Pathway
Caption: this compound promotes the activation of the PI3K/Akt signaling pathway, leading to the phosphorylation and activation of Akt and its downstream pro-survival effects.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family, including ERK, JNK, and p38, are key regulators of cellular responses to a wide range of stimuli. Magnesium has been shown to have a modulatory role in this pathway, often in an inhibitory fashion in the context of inflammation.
Data Presentation: Modulation of MAPK Signaling by Magnesium
| Experimental Model | Magnesium Salt | Concentration | Key Findings | Reference |
| Madin-Darby canine kidney (MDCK) cells | Magnesium deprivation | Mg²⁺-free media | Decreased phosphorylated-ERK1/2 levels. Re-addition of Mg²⁺ increased p-ERK1/2. | [10] |
| LPS-stimulated macrophages | Magnesium Chloride and Magnesium-based alloys | Not specified | Suppressed the phosphorylation of p38 and JNK, and in some cases ERK1/2. | [11] |
Experimental Protocols: Investigation of MAPK Pathway Modulation
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., MDCK or RAW 264.7) in their respective media.
-
For studies on magnesium deprivation, culture cells in custom-made magnesium-free media and then re-introduce this compound.
-
For stimulation experiments, pre-treat with this compound followed by a MAPK activator (e.g., LPS for JNK and p38, or a growth factor like EGF for ERK).
2. Western Blot for Phosphorylated MAPKs:
-
Lyse cells and perform western blotting as previously described.
-
Use specific primary antibodies for the phosphorylated forms of ERK1/2 (Thr202/Tyr204), JNK (Thr183/Tyr185), and p38 (Thr180/Tyr182).
-
Use antibodies for the total forms of each MAPK for normalization.
Mandatory Visualization: MAPK Signaling Pathway
Caption: this compound can inhibit the MAPK signaling cascade, particularly the phosphorylation of MAPKKs, leading to a downstream reduction in inflammatory gene expression.
Protein Kinase C (PKC) Signaling Pathway
Protein Kinase C is a family of kinases involved in controlling the function of other proteins through phosphorylation. Magnesium has been shown to modulate PKC activity, which can have neuroprotective effects.
Data Presentation: Modulation of PKC Signaling by Magnesium
| Experimental Model | Magnesium Salt | Concentration | Key Findings | Reference |
| Rat hippocampal slices (anoxia model) | Magnesium (unspecified salt) | Not specified | Blocked the loss of PKC and resulted in a transient translocation of PKCα and PKCε to the membrane fraction. | [3] |
| Human platelets | Magnesium Sulfate | 3.0 mM | Markedly inhibited the phosphorylation of a 47 kDa protein, a marker of PKC activation. | [8] |
Experimental Protocols: PKC Activity Assay
1. Preparation of Reagents:
-
PKC Source: Purified active PKC enzyme or cell/tissue lysate containing PKC.
-
PKC Substrate: A specific peptide substrate for PKC (e.g., [Ser25]PKC(19-31)) or a protein substrate like histone H1.
-
Kinase Assay Buffer (1X): 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂.
-
ATP Solution: 100 µM ATP containing [γ-³²P]ATP for radioactive detection.
-
This compound Stock Solution: Prepare a stock solution in sterile water.
-
Stop Solution: 50 mM EDTA.
2. Assay Procedure:
-
Set up reactions on ice in microcentrifuge tubes.
-
Add 10 µL of substrate cocktail, 10 µL of lipid activator (phosphatidylserine and diacylglycerol), and 10 µL of the enzyme preparation.
-
Add the desired concentration of this compound.
-
Start the reaction by adding 10 µL of the ATP solution.
-
Incubate at 30°C for 10-15 minutes.
-
Stop the reaction by adding 10 µL of the stop solution.
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter to quantify substrate phosphorylation.
Mandatory Visualization: PKC Signaling Pathway
Caption: this compound can modulate the activity of Protein Kinase C, influencing its translocation and the phosphorylation of its downstream targets.
Cyclic AMP (cAMP) Signaling Pathway
The cAMP signaling pathway is a ubiquitous second messenger system involved in a multitude of cellular processes. Magnesium has been shown to influence cAMP levels and the cellular responses to agents that act via this pathway.
Data Presentation: Effect of Magnesium on cAMP Signaling
| Experimental Model | Magnesium Salt | Concentration | Key Findings | Reference |
| Human platelets | Magnesium Sulfate | 3 mM | Significantly increased platelet cAMP levels in the presence of iloprost (B1671730) and PGD2. | [1] |
| Ascites cells | Not specified | Not specified | cAMP analogues stimulated magnesium efflux via the Na/Mg antiporter. | [1] |
Experimental Protocols: cAMP Measurement Assay
1. Cell Culture and Treatment:
-
Use a suitable cell type, such as human platelets or a relevant cell line.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat cells with this compound at various concentrations.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) or a receptor agonist that increases cAMP (e.g., iloprost for platelets).
2. cAMP Quantification:
-
Lyse the cells with the lysis buffer provided in a commercial cAMP assay kit.
-
Use a competitive enzyme-linked immunosorbent assay (ELISA)-based kit for the quantification of cAMP.
-
The assay typically involves a 96-well plate pre-coated with an antibody to cAMP.
-
The amount of cAMP in the sample competes with a fixed amount of HRP-labeled cAMP for binding to the antibody.
-
After washing, a substrate is added, and the color development is inversely proportional to the concentration of cAMP in the sample.
-
Measure the absorbance at the appropriate wavelength and calculate the cAMP concentration based on a standard curve.
Mandatory Visualization: cAMP Signaling Pathway
Caption: this compound can modulate the activity of adenylyl cyclase, thereby influencing the intracellular levels of cAMP and downstream cellular responses.
Disclaimer: Many of the detailed experimental protocols for studying intracellular signaling pathways have been established using magnesium salts such as magnesium sulfate or magnesium chloride. The protocols provided in this guide are adapted from these studies. It is a reasonable scientific premise that the observed effects are due to the magnesium ion (Mg²⁺) and thus, these protocols are applicable for investigating the effects of this compound. However, researchers should be aware of the specific salt used in the original literature and consider any potential, though unlikely, effects of the gluconate anion in their experimental design and interpretation of results.
References
- 1. Magnesium modifies the responses of platelets to inhibitory agents which act via cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of magnesium ions in bone regeneration involves the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supplemental this compound Enhances Scaffold-Mediated New Bone Formation and Natural Bone Healing by Angiogenic- and Wnt Signal-Associated Osteogenic Activation [pubmed.ncbi.nlm.nih.gov]
- 4. Magnesium implantation or supplementation ameliorates bone disorder in CFTR-mutant mice through an ATF4-dependent Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnesium sulfate provides neuroprotection in lipopolysaccharide-activated primary microglia by inhibiting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoinositide 3-kinase/Akt pathway is involved in mediating the anti-inflammation effects of magnesium sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of PI3K/Akt signaling in the protective effect of magnesium sulfate against ischemia-perfusion injury of small intestine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magnesium deprivation inhibits a MEK-ERK cascade and cell proliferation in renal epithelial Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Magnesium Gluconate in Modulating Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium is an essential cation involved in a myriad of physiological processes, including the fundamental mechanisms of gene expression. As a cofactor for over 600 enzymes, magnesium plays a critical role in DNA replication, transcription, and translation. This technical guide provides an in-depth analysis of the role of magnesium, with a specific focus on magnesium gluconate, in modulating gene expression. It summarizes key findings from preclinical and clinical studies, details relevant signaling pathways, and provides comprehensive experimental protocols for investigating the genetic and epigenetic effects of magnesium supplementation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.
Introduction
Magnesium's importance in cellular biology is well-established. It is indispensable for the structural integrity of nucleic acids and ribosomes and is a crucial cofactor for polymerases and other enzymes central to the synthesis of DNA, RNA, and proteins.[1] Alterations in magnesium homeostasis have been linked to a variety of pathological conditions, and recent research has begun to unravel the specific molecular mechanisms by which magnesium influences gene expression, thereby affecting health and disease. This compound, an organic salt of magnesium, is often utilized for supplementation due to its bioavailability. Understanding its specific effects on gene transcription is a growing area of interest.
Magnesium's Influence on Gene Expression
Magnesium modulates gene expression through several interconnected mechanisms:
-
Cofactor for Enzymes in Nucleic Acid Synthesis: Magnesium is a vital cofactor for DNA and RNA polymerases, the enzymes responsible for transcribing genetic information from DNA to RNA.[2][3] It also plays a role in the activity of enzymes involved in DNA repair and replication.[4]
-
Regulation of Inflammatory Pathways: Magnesium has been shown to possess anti-inflammatory properties by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. By influencing the activity of this pathway, magnesium can alter the expression of a wide array of pro-inflammatory genes.
-
Epigenetic Modifications: Emerging evidence suggests that magnesium may play a role in epigenetic regulation, including DNA methylation and histone modifications.[5][6] Magnesium deficiency has been associated with alterations in DNA methylation patterns, which can lead to changes in gene expression.[5][7]
-
Modulation of Ion Channels and Transporters: The expression of genes encoding for magnesium transporters, such as TRPM6 and TRPM7, is itself regulated and can be influenced by magnesium status, creating a feedback loop in cellular magnesium homeostasis.
Data Presentation: Quantitative Effects on Gene Expression
The following tables summarize the quantitative data from studies investigating the effect of magnesium supplementation on gene expression. It is important to note that the form of magnesium salt and the experimental model vary across studies.
| Gene | Magnesium Salt | Experimental Model | Fold Change / Effect | Reference |
| Metabolic Genes | ||||
| LDLR | This compound | Rats on a high-fat diet | Upregulated (quantitative data not available) | [1][8] |
| CYP7A1 | This compound | Rats on a high-fat diet | Upregulated (quantitative data not available) | [1][8] |
| Inflammatory Genes | ||||
| IL-8 | Magnesium Oxide | Women with gestational diabetes | Downregulated (P = 0.03) | [9] |
| TNF-α | Magnesium Oxide | Women with gestational diabetes | Downregulated (P = 0.006) | [9] |
| TGF-β | Magnesium Oxide | Women with gestational diabetes | Upregulated (P = 0.03) | [9] |
| IL-18 | Magnesium Sulfate | Patients with coronary artery disease | Significantly decreased | |
| TNF-α | Magnesium Sulfate | Patients with coronary artery disease | Significantly decreased | |
| Magnesium Transporter Genes | ||||
| TRPM6 | Magnesium Citrate | Overweight individuals | ~1.4-fold upregulation | [10] |
| TRPM7 | Magnesium Citrate | Overweight individuals | ~1.4-fold upregulation | [10] |
Signaling Pathways
NF-κB Signaling Pathway
Magnesium has been shown to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response. By doing so, magnesium can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.
Figure 1: this compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on gene expression.
Animal Study: Oral this compound Administration and Gene Expression Analysis
This protocol is based on the methodology used to study the effects of this compound on gene expression in rats fed a high-fat diet.[1][8]
Figure 2: Workflow for an animal study investigating this compound's effects.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Diet and Treatment:
-
Induction Phase (4 weeks): All animals are fed a high-fat diet to induce hyperlipidemia.
-
Treatment Phase (8 weeks): Animals are divided into groups:
-
Control Group: Continues on the high-fat diet.
-
Treatment Group: Receives the high-fat diet supplemented with this compound. The dosage should be determined based on previous studies.
-
-
-
Sample Collection: At the end of the treatment period, animals are euthanized, and blood and liver samples are collected. Liver tissue should be immediately flash-frozen in liquid nitrogen and stored at -80°C for RNA analysis.
-
RNA Isolation: Total RNA is extracted from liver tissue using a suitable method, such as a TRIzol-based reagent or a commercial RNA isolation kit. The quality and quantity of the extracted RNA should be assessed using spectrophotometry and gel electrophoresis.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative Real-Time PCR (qPCR):
-
Primer Design: Design specific primers for the target genes (e.g., LDLR, CYP7A1) and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and a suitable qPCR master mix (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
In Vitro Study: Cell Culture and Gene Expression Analysis
This protocol provides a general framework for investigating the direct effects of this compound on gene expression in a cell culture model.
Figure 3: Workflow for in vitro analysis of this compound's effects on gene expression.
Detailed Methodology:
-
Cell Culture: Select an appropriate cell line relevant to the research question (e.g., hepatocytes, macrophages, neurons). Culture the cells in standard conditions.
-
Treatment: Treat the cells with varying concentrations of this compound for different durations. A vehicle control (the solvent used to dissolve this compound) should be included.
-
RNA Isolation and Analysis: Follow the steps for RNA isolation, reverse transcription, and qPCR as described in the animal study protocol. For a broader, unbiased view of gene expression changes, RNA sequencing (RNA-Seq) can be performed.
-
RNA Sequencing (Optional):
-
Library Preparation: Prepare sequencing libraries from the extracted RNA.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Bioinformatic Analysis: Analyze the sequencing data to identify differentially expressed genes and affected pathways.
-
Conclusion
This compound plays a significant role in modulating gene expression, impacting metabolic and inflammatory pathways. The available evidence, though still emerging, points towards its potential as a therapeutic agent for conditions associated with dysregulated gene expression. Further research, particularly studies providing quantitative data on the effects of this compound and elucidating its epigenetic mechanisms, is warranted. The protocols and information provided in this guide offer a solid foundation for researchers to design and execute rigorous investigations into the genetic and epigenetic effects of this important mineral salt.
References
- 1. Effect of this compound administration on lipid metabolism, antioxidative status, and related gene expression in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Magnesium Forms on the Magnesium Balance and Jejunal Transporters in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnesium Supplementation Affects the Expression of Sirtuin1, Tumor Protein P53 and Endothelial Nitric Oxide Synthase Genes in Patients with Atherosclerosis: A Double-Blind, Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of this compound on stress reactions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effect of Mg-Gluconate on the Osmotic Fragility of Red Blood Cells, Lipid Peroxidation, and Ca2+-ATPase (PMCA) Activity of Placental Homogenates and Red Blood Cell Ghosts From Salt-Loaded Pregnant Rats [frontiersin.org]
- 7. Effect of magnesium on mRNA expression and production of endothelin-1 in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of magnesium supplementation on gene expression related to inflammatory markers, vascular endothelial growth factor, and pregnancy outcomes in patients with gestational diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Impact of Magnesium-Mediated Immune Regulation in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Magnesium Gluconate on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium is an essential divalent cation crucial for numerous physiological processes, with a particularly significant role in mitochondrial function. As the primary site of cellular energy production, mitochondria are heavily reliant on magnesium for the synthesis of adenosine (B11128) triphosphate (ATP), maintenance of membrane integrity, and regulation of ion homeostasis. Magnesium gluconate, a bioavailable salt of magnesium, serves as a vital source of this critical ion. This technical guide provides an in-depth analysis of the impact of magnesium, and by extension this compound, on mitochondrial bioenergetics. It summarizes key quantitative data from relevant studies, details experimental protocols for assessing mitochondrial function, and visualizes the intricate signaling pathways involved. While specific research on this compound's direct effects on mitochondria is limited, the fundamental role of the magnesium ion (Mg²⁺) provides a strong basis for understanding its potential therapeutic applications in mitochondrial-related pathologies.
Introduction: The Central Role of Magnesium in Mitochondrial Bioenergetics
Mitochondria are the powerhouses of the cell, responsible for generating the majority of cellular ATP through oxidative phosphorylation (OXPHOS). This process is intrinsically dependent on magnesium. Magnesium acts as a critical cofactor for over 300 enzymes, many of which are central to mitochondrial metabolism.[1][2] The biologically active form of ATP is predominantly a complex with magnesium (Mg-ATP), highlighting the indispensable role of this ion in energy transfer reactions.[1]
Magnesium deficiency has been linked to mitochondrial dysfunction, characterized by decreased ATP production, increased production of reactive oxygen species (ROS), and alterations in the mitochondrial membrane potential.[3] Such dysfunction is implicated in a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome. This compound, as a readily absorbed form of magnesium, is a relevant compound for research into the restoration and enhancement of mitochondrial function.[2]
Quantitative Impact of Magnesium on Mitochondrial Function
While studies specifically investigating this compound are scarce, research on magnesium supplementation in models of mitochondrial dysfunction provides valuable quantitative insights. A key study in a diabetic mouse model demonstrated that magnesium supplementation significantly improved several parameters of mitochondrial function in ventricular cardiomyocytes.[3]
Table 1: Effect of Magnesium Supplementation on Mitochondrial Function in Diabetic Cardiomyocytes [3]
| Parameter | Control (CT) | Diabetic (DM) | Diabetic + Mg Supplementation |
| Mitochondrial ATP Production (nmol/mg protein) | 89 ± 6 | 66 ± 9 | 119 ± 10 |
| Mitochondrial ROS (fold of CT) | 1.0 | 1.7 ± 0.2 | Not specified, but significantly decreased vs. DM |
| Mitochondrial Membrane Potential (JC-1 red/green ratio) | 1.72 ± 0.18 | 0.65 ± 0.06 | Significantly repolarized vs. DM |
| Mitochondrial Ca²⁺ Load (fold of CT) | 1.0 | 3.71 ± 1.28 | Significantly decreased vs. DM |
Data presented as mean ± SEM.
These findings demonstrate that magnesium supplementation can reverse the detrimental effects of a pathological state on mitochondrial bioenergetics, leading to increased ATP synthesis, reduced oxidative stress, and restoration of the mitochondrial membrane potential.[3]
Key Signaling Pathways and Mechanisms of Action
Magnesium's influence on mitochondrial function is multifaceted, involving direct interactions with key enzymes and transporters, as well as indirect effects through the modulation of other signaling pathways.
ATP Synthesis and the Electron Transport Chain
Magnesium is a direct activator of F₀F₁-ATP synthase, the enzyme complex responsible for the final step of ATP production.[4] It also plays a role in the activity of several dehydrogenases within the Krebs cycle, which supplies the electron transport chain (ETC) with reducing equivalents (NADH and FADH₂).[4]
Caption: Magnesium's role in ATP synthesis.
Regulation of Mitochondrial Calcium Homeostasis and the Permeability Transition Pore
Magnesium and calcium have an antagonistic relationship within the mitochondria. Magnesium can inhibit the mitochondrial calcium uniporter (MCU), thereby preventing calcium overload, a key trigger for cell death.[5] Furthermore, magnesium inhibits the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel whose prolonged opening leads to mitochondrial swelling, rupture, and apoptosis.[6][7][8][9][10]
Caption: Magnesium's regulation of mitochondrial calcium.
Antioxidant Effects
Magnesium deficiency is associated with increased oxidative stress.[11] While the direct antioxidant properties of the magnesium ion itself are debated, this compound has been reported to possess antioxidant capabilities, potentially due to the gluconate moiety.[12] Magnesium also acts as a cofactor for antioxidant enzymes, such as glutathione (B108866) peroxidase.[13] By reducing mitochondrial ROS production, as seen in the diabetic mouse model, magnesium helps to protect mitochondrial components from oxidative damage.[3]
Experimental Protocols for Assessing Mitochondrial Function
To evaluate the impact of this compound on mitochondrial function, a series of established experimental protocols can be employed.
Isolation of Mitochondria
A prerequisite for many in vitro assays is the isolation of functional mitochondria from cells or tissues.
Protocol: Isolation of Rat Liver Mitochondria [14]
-
Homogenization: Euthanize a rat and perfuse the liver with cold isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). Mince the liver and homogenize in fresh isolation buffer using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
-
Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of assay buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2) and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
High-resolution respirometry is a powerful technique to assess the function of the electron transport chain and oxidative phosphorylation.
Protocol: Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol
-
Chamber Preparation: Calibrate the oxygen electrodes of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) with air-saturated assay buffer at the desired temperature (e.g., 37°C).
-
Mitochondrial Addition: Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to the chamber.
-
Substrate and Inhibitor Titration: Sequentially add substrates and inhibitors to assess different respiratory states:
-
LEAK state (State 2): Add substrates for Complex I (e.g., pyruvate, malate, glutamate) or Complex II (e.g., succinate (B1194679) in the presence of rotenone) to measure oxygen consumption in the absence of ADP. This reflects proton leak across the inner mitochondrial membrane.
-
OXPHOS state (State 3): Add a saturating concentration of ADP to measure the maximum capacity of oxidative phosphorylation.
-
Uncoupled state (State 3u): Add a chemical uncoupler (e.g., FCCP) to dissipate the proton gradient and measure the maximum capacity of the electron transport chain.
-
Inhibition: Add specific inhibitors (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, and sodium azide (B81097) or cyanide for Complex IV) to confirm the specificity of the respiratory measurements.
-
-
Data Analysis: Calculate the oxygen consumption rate (OCR) in each state. The effect of this compound can be assessed by pre-incubating the mitochondria with the compound or adding it directly to the chamber.
Caption: Workflow for a SUIT protocol.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP synthesis. It can be measured using fluorescent dyes.
Protocol: JC-1 Assay
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound for the desired time.
-
JC-1 Staining: Incubate the cells with JC-1 dye (typically 1-10 µM) in culture medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
Healthy mitochondria (high ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (emission ~590 nm).
-
Unhealthy mitochondria (low ΔΨm): JC-1 remains in its monomeric form, which emits green fluorescence (emission ~529 nm).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Mitochondrial ATP Production
Directly measuring ATP produced by mitochondria can be achieved using bioluminescent assays.
Protocol: Luciferase-Based ATP Assay
-
Sample Preparation: Use isolated mitochondria or permeabilized cells.
-
Reaction Mixture: Prepare a reaction mixture containing a luciferase enzyme, its substrate luciferin, and the necessary substrates for mitochondrial respiration (e.g., pyruvate, malate, and ADP).
-
Initiate Reaction: Add the mitochondrial preparation to the reaction mixture. The ATP produced by the mitochondria will be used by the luciferase to generate light.
-
Luminescence Measurement: Measure the light output over time using a luminometer.
-
Quantification: Use an ATP standard curve to convert the luminescence signal into ATP concentration. The effect of this compound can be determined by its inclusion in the reaction mixture.
Conclusion and Future Directions
The available evidence strongly supports the critical role of magnesium in maintaining optimal mitochondrial function. By serving as a readily available source of magnesium ions, this compound has the potential to positively impact mitochondrial bioenergetics, particularly in states of magnesium deficiency or mitochondrial dysfunction. The quantitative data from magnesium supplementation studies indicate a significant potential for improving ATP production, reducing oxidative stress, and stabilizing the mitochondrial membrane potential.
However, there is a clear need for further research specifically focused on this compound. Future studies should aim to:
-
Directly compare the efficacy of this compound with other magnesium salts on mitochondrial function in various cell and animal models.
-
Elucidate the precise molecular mechanisms and signaling pathways through which the gluconate moiety may contribute to the overall effect of the compound.
-
Conduct clinical trials to evaluate the therapeutic potential of this compound in human diseases associated with mitochondrial dysfunction.
A deeper understanding of the specific effects of this compound on mitochondria will be instrumental in developing targeted therapeutic strategies for a wide range of debilitating diseases.
References
- 1. Magnesium—An Ion with Multiple Invaluable Actions, Often Insufficiently Supplied: From In Vitro to Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. JCI Insight - Magnesium supplementation improves diabetic mitochondrial and cardiac diastolic function [insight.jci.org]
- 4. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Magnesium is the cationic rheostat for MCU-mediated mitochondrial Ca2+ uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic magnesium deficiency causes reversible mitochondrial permeability transition pore opening and impairs hypoxia tolerance in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnesium ion modulates the sensitivity of the mitochondrial permeability transition pore to cyclosporin A and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mg(++) requirement for MtHK binding, and Mg(++) stabilization of mitochondrial membranes via activation of MtHK & MtCK and promotion of mitochondrial permeability transition pore closure: A hypothesis on mechanisms underlying Mg(++)'s antioxidant and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kup.at [kup.at]
- 10. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 11. Natural Mitochondria Targeting Substances and Their Effect on Cellular Antioxidant System as a Potential Benefit in Mitochondrial Medicine for Prevention and Remediation of Mitochondrial Dysfunctions [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. protocols.io [protocols.io]
Unveiling the Antioxidant Potential of Magnesium Gluconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antioxidant properties of magnesium gluconate, a salt of magnesium with notable bioavailability. Emerging research highlights its potential in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This document synthesizes findings from in-vitro and in-vivo studies, details relevant experimental protocols, and presents quantitative data to support the scientific community in advancing research and development in this area.
Core Concepts: The Dual Antioxidant Action of this compound
This compound exhibits a dual mechanism in combating oxidative stress. This involves both direct and indirect antioxidant activities, setting it apart from other magnesium salts.
Direct Antioxidant Properties: The gluconate moiety of this compound possesses ten hydroxyl (-OH) groups.[1] These groups can directly scavenge free radicals, contributing to its antioxidant capacity. Studies have demonstrated that this compound can inhibit the formation of highly reactive hydroxyl radicals in a Fenton-reaction system.[1][2] Furthermore, it has been shown to displace iron from "catalytic sites" of oxidative damage, thereby preventing the generation of free radicals.[1][2]
Indirect Antioxidant Properties: Magnesium is an essential cofactor for numerous enzymatic reactions, including those central to the cellular antioxidant defense system.[3][4][5] It is a crucial component for the activity of key antioxidant enzymes such as glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD).[3][6] Magnesium is also indispensable for the synthesis of glutathione (GSH), a major endogenous antioxidant.[4]
Quantitative Data on Antioxidant Efficacy
The following tables summarize the quantitative data from various studies investigating the antioxidant effects of this compound.
Table 1: In-Vitro Antioxidant Activity of this compound
| Parameter | Model System | Key Findings | Reference |
| Lipid Peroxidation (TBARS) | Microsomal membranes peroxidized by an *O2- driven, Fe-catalyzed oxy-radical system | IC50 = 2.3 mM. MgSO4 or MgCl2 were ≤ 20% as effective. | [2] |
| Glutathione (GSH) Loss | Cultured bovine aortic endothelial cells exposed to free radicals | EC50 = 1.1 mM for preventing GSH loss. | [2] |
| Cell Survival/Proliferation (MTT Assay) | Cultured bovine aortic endothelial cells exposed to free radicals | EC50 ≈ 1.3 mM for attenuating lost cell survival. MgSO4 or MgCl2 were ≤ 1/3 as potent. | [2] |
| Hydroxyl Radical (•OH) Formation | Fenton-reaction system (Fe(II) + H2O2) | Significantly inhibited the formation of •OH radicals (determined by ESR DMPO-OH signal intensity). Other Mg-salts were not effective. | [2] |
Table 2: In-Vivo Antioxidant Effects of this compound Supplementation in Rats
| Biomarker | Model | Treatment Group | Control Group | Key Outcome | Reference |
| Lipid Peroxidation (TBARS) | Salt-loaded pregnant rats | Mg-gluconate treated | Salt-loaded pregnant rats | Avoided the rise in lipid peroxidation, reaching values similar to control pregnant rats. | [7] |
| Glutathione Peroxidase (GSH-Px) Activity | High-fat diet fed rats | This compound supplemented | High-fat diet fed rats | Huge increase in GSH-Px activity. | [6] |
| Superoxide Dismutase (SOD) Activity | High-fat diet fed rats | This compound supplemented | High-fat diet fed rats | Huge increase in SOD activity. | [6] |
| Malondialdehyde (MDA) | High-fat diet fed rats | This compound supplemented | High-fat diet fed rats | Significantly decreased MDA levels. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the investigation of this compound's antioxidant properties.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Tissue homogenate or cell lysate
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
1.15% (w/v) Potassium chloride (KCl)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Butylated hydroxytoluene (BHT)
-
MDA standard solution
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenate or cell lysate in 1.15% KCl.
-
To 0.5 mL of the sample, add 3 mL of 0.375% TBA solution and 0.25 mL of 0.25 N HCl.
-
Add BHT to prevent further oxidation during the assay.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the samples and centrifuge at 1000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA levels by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the ability of SOD to inhibit the autoxidation of pyrogallol (B1678534).
Materials:
-
Tissue homogenate or cell lysate
-
Tris-HCl buffer (50 mM, pH 8.2)
-
Pyrogallol solution
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing Tris-HCl buffer and the sample (tissue homogenate or cell lysate).
-
Initiate the reaction by adding the pyrogallol solution.
-
Monitor the rate of pyrogallol autoxidation by measuring the increase in absorbance at 420 nm for 3 minutes.
-
One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of pyrogallol autoxidation by 50%.
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) catalyzed by GPx.
Materials:
-
Tissue homogenate or cell lysate
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Glutathione reductase
-
NADPH
-
Reduced glutathione (GSH)
-
Tert-butyl hydroperoxide
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, glutathione reductase, NADPH, and GSH.
-
Add the sample (tissue homogenate or cell lysate) to the reaction mixture.
-
Initiate the reaction by adding tert-butyl hydroperoxide.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
GPx activity is expressed as micromoles of NADPH oxidized per minute per milligram of protein.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cultured cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plate reader
Procedure:
-
Plate cells in a 96-well plate and treat with this compound and/or an oxidative stressor.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.
-
Add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Visualizing the Mechanisms and Workflow
The following diagrams, created using Graphviz, illustrate the proposed antioxidant mechanisms of this compound and a typical experimental workflow.
Caption: Proposed antioxidant mechanisms of this compound.
Caption: Experimental workflow for in-vitro antioxidant assessment.
Conclusion and Future Directions
The evidence presented in this technical guide underscores the significant antioxidant potential of this compound. Its dual mechanism of action, involving both direct radical scavenging by the gluconate moiety and the essential role of magnesium as a cofactor for antioxidant enzymes, makes it a compelling compound for further investigation. The quantitative data from both in-vitro and in-vivo studies provide a solid foundation for its efficacy.
For researchers and drug development professionals, future studies should aim to:
-
Elucidate the specific signaling pathways through which this compound exerts its antioxidant effects.
-
Conduct comprehensive in-vivo studies in various disease models where oxidative stress is a key pathological feature.
-
Perform well-designed clinical trials to evaluate the therapeutic potential of this compound in human health and disease.
By leveraging the information and protocols outlined in this guide, the scientific community can continue to unravel the full therapeutic potential of this compound in combating oxidative stress-related conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective mechanisms of Mg-gluconate against oxidative endothelial cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C12H26MgO16 | CID 71587201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Effect of this compound administration on lipid metabolism, antioxidative status, and related gene expression in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Mg-Gluconate on the Osmotic Fragility of Red Blood Cells, Lipid Peroxidation, and Ca2+-ATPase (PMCA) Activity of Placental Homogenates and Red Blood Cell Ghosts From Salt-Loaded Pregnant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Open Access) Effect of this compound administration on lipid metabolism, antioxidative status, and related gene expression in rats fed a high-fat diet. (2018) | Qian Zhang | 7 Citations [scispace.com]
The Indispensable Role of Magnesium Gluconate in Enzymatic Reactions: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium, the second most abundant intracellular divalent cation, is a critical cofactor in over 600 enzymatic reactions, fundamentally linking cellular metabolism, signal transduction, and nucleic acid synthesis.[1][2] Magnesium gluconate serves as a highly bioavailable salt form to deliver the elemental magnesium ion (Mg²⁺), which is the biologically active component. This guide provides an in-depth analysis of the core mechanisms by which Mg²⁺ modulates enzyme function, presents quantitative kinetic data, details experimental protocols for investigating these effects, and offers visual diagrams of key pathways and workflows to elucidate these complex interactions.
Introduction: Beyond the Supplement
While commonly recognized as a dietary supplement, this compound's utility in research and drug development stems from its ability to efficiently deliver Mg²⁺ ions into biological systems.[3] The gluconate moiety enhances solubility and absorption, ensuring the availability of Mg²⁺ for its myriad of cellular roles.[3] It is crucial to distinguish that the enzymatic effects are mediated by the magnesium ion itself, not the gluconate salt. The Mg²⁺ ion, with its small ionic radius and high charge density, is uniquely suited to coordinate with negatively charged functional groups, particularly the phosphate (B84403) groups of adenosine (B11128) triphosphate (ATP) and nucleic acids.[3]
Core Mechanisms of Mg²⁺ in Enzyme Catalysis
The function of Mg²⁺ as an enzymatic cofactor is multifaceted and can be broadly categorized into three primary roles:
Substrate Activation: The Mg-ATP Complex
For the vast majority of ATP-dependent enzymes, including kinases, synthetases, and polymerases, the true substrate is not ATP but rather a complex of Mg-ATP.[4] ATP possesses four highly negative charges on its triphosphate tail, creating a significant energy barrier for nucleophilic attack. Mg²⁺ forms a coordination complex with the β- and γ-phosphate groups, effectively neutralizing their negative charges.[4][5] This charge shielding makes the terminal phosphorus atom more electrophilic and susceptible to nucleophilic attack by a substrate's hydroxyl or amino group, which is the fundamental step in phosphoryl transfer reactions.[4]
Direct Enzyme Activation and Structural Roles
Mg²⁺ can bind directly to an enzyme, often at a site distinct from the active site, to induce a conformational change essential for catalytic activity. This allosteric activation ensures the enzyme is in a catalytically competent state.[6][7] Furthermore, two magnesium ions are often required in the active site of enzymes like polymerases and kinases for optimal function.[1][8][9] One ion orients the Mg-ATP substrate, while the second ion stabilizes the transition state and facilitates the departure of the leaving group (ADP).[1][10]
Stabilization of Intermediates and Products
During enzymatic reactions, high-energy, negatively charged transition states are common. Mg²⁺ ions within the active site can coordinate with and stabilize these transient structures, thereby lowering the activation energy of the reaction. It also plays a role in stabilizing the final products, such as ADP, with studies on Cyclin-dependent kinase 2 (CDK2) showing that higher magnesium concentrations increase the binding affinity for the ADP product.[11]
Quantitative Impact of Magnesium on Enzyme Kinetics
The concentration of free Mg²⁺ is a critical determinant of the kinetic parameters of many enzymes. The Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) can be significantly altered by varying Mg²⁺ levels. This dependence provides a mechanism for cellular regulation of metabolic pathways.
| Enzyme | Class | Effect of Mg²⁺ Concentration | Apparent Kₘ | Reference |
| Brain Hexokinase | Transferase (Kinase) | Excess Mg²⁺ converts sigmoidal kinetics to hyperbolic and lowers the Kₘ for MgATP²⁻. | 0.65 mM (Mg²⁺:ATP = 1:1)0.35 mM (Excess Mg²⁺) | [6][7] |
| IL-2-inducible T-cell kinase (ITK) | Transferase (Kinase) | Catalytic activity follows Michaelis-Menten kinetics with respect to Mg²⁺ concentration. | 0.71 mM (for Mg²⁺) | [1] |
| Extracellular signal-regulated kinase 2 (ERK2) | Transferase (Kinase) | Requires a second Mg²⁺ ion for optimal activity, which promotes MgATP²⁻ binding. | Velocity dependence on Mg²⁺ is sigmoidal at high ATP concentrations. | [8] |
| Cyclin-dependent kinase 2 (CDK2) | Transferase (Kinase) | A second Mg²⁺ ion is required for optimal activity. Affinity for ADP product increases with Mg²⁺. | Kₘ for ATP·Mg is ~10 mM for the second Mg²⁺ binding event. | [11] |
| v-Fps Oncoprotein Kinase | Transferase (Kinase) | A second Mg²⁺ ion increases the apparent affinity for ATP-Mg over 80-fold. | Kₘ for ATP-Mg changes from >8 mM (low Mg²⁺) to 0.1 mM (high Mg²⁺). | [9] |
| Sarcoplasmic Reticulum Ca²⁺-ATPase | Hydrolase (ATPase) | The true substrate is the MgATP complex. | 0.32 mM (for MgATP) | [12] |
| Phosphofructokinase (T. brucei) | Transferase (Kinase) | Requires free Mg²⁺ in addition to the MgATP²⁻ substrate for activity. | 0.294 mM (for free Mg²⁺) | [4] |
Table 1: Summary of quantitative data on the effect of Mg²⁺ on the kinetic parameters of various enzymes.
Experimental Protocols
Protocol: Determining Mg²⁺ Dependence via Continuous Spectrophotometric Assay
This protocol provides a general framework for determining the kinetic parameters of a magnesium-dependent enzyme, such as a kinase or dehydrogenase, where the reaction can be coupled to a change in absorbance. This example uses a generic NADH-coupled reaction, where the oxidation or reduction of NAD(P)H is monitored at 340 nm.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5). Ensure it is free of contaminating divalent cations by treating with Chelex resin or including a low concentration of EDTA if appropriate for the specific enzyme.
-
Enzyme Stock: Prepare a concentrated stock of the purified enzyme in a suitable storage buffer. Determine the protein concentration accurately.
-
Substrate Stocks: Prepare concentrated stocks of the primary substrate (e.g., peptide for a kinase, metabolite for a dehydrogenase) and the co-substrate (e.g., ATP).
-
Mg²⁺ Stock: Prepare a high-concentration, sterile stock solution of MgCl₂ (e.g., 1 M).
-
Coupling System (if needed): For an ATP-dependent enzyme like a kinase, prepare stocks of the coupling enzymes (e.g., Pyruvate Kinase and Lactate Dehydrogenase), and their substrates (e.g., Phosphoenolpyruvate and NADH).
2. Assay Setup:
-
Instrumentation: Use a temperature-controlled UV/Vis spectrophotometer capable of kinetic measurements at 340 nm.[13][14][15] Set the temperature to the enzyme's optimum (e.g., 25°C or 37°C).
-
Reaction Mixture: In a quartz cuvette, combine the assay buffer, primary substrate, ATP, and coupling system reagents (if used). The final volume should be constant for all assays (e.g., 1 mL).
-
Mg²⁺ Titration: Create a series of reaction mixtures with varying final concentrations of MgCl₂ (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 mM). It is critical to calculate the concentration of free Mg²⁺, as ATP is a strong chelator.[1]
-
Pre-incubation: Incubate the cuvettes in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.[13]
3. Measurement and Data Analysis:
-
Initiate Reaction: Start the reaction by adding a small, fixed volume of the enzyme stock solution to the cuvette. Mix quickly but gently (e.g., by inverting with parafilm or using a pipette).
-
Monitor Absorbance: Immediately begin recording the absorbance at 340 nm over time (e.g., every 10 seconds for 5-10 minutes). The rate of NADH oxidation is measured as a decrease in absorbance.[14][15]
-
Determine Initial Velocity (V₀): The initial velocity of the reaction is the slope of the linear portion of the absorbance vs. time plot.[13] Ensure the reaction is linear for at least the first few minutes. If not, reduce the amount of enzyme used.
-
Data Plotting: Plot the calculated initial velocities (V₀) against the corresponding free Mg²⁺ concentrations.
-
Parameter Calculation: Fit the resulting hyperbolic curve to the Michaelis-Menten equation to determine the apparent Kₘ for Mg²⁺ and the Vₘₐₓ under those specific substrate conditions.
Visualizing Magnesium's Role: Pathways and Workflows
Visual diagrams are essential for conceptualizing the intricate roles of magnesium in complex biological systems. The following diagrams, rendered using Graphviz, illustrate these relationships.
Signaling Pathway: The Mg²⁺-Dependent MAPK/ERK Cascade
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival. Its function is critically dependent on a series of kinase activation steps, each requiring Mg-ATP as the phosphoryl donor.
Caption: Mg²⁺-dependent MAPK/ERK signaling cascade.[16][17][18][19][20]
Experimental Workflow: Enzyme Kinetics Analysis
This diagram outlines the logical flow of an experiment designed to determine the kinetic parameters of an enzyme in the presence of a metal cofactor like Mg²⁺.
Caption: Workflow for determining enzyme kinetic parameters.
Logical Diagram: The Multifaceted Roles of Mg²⁺ in Catalysis
This diagram summarizes the distinct but interconnected roles the magnesium ion plays in a typical kinase-catalyzed reaction.
Caption: The three primary roles of Mg²⁺ in enzyme catalysis.
Conclusion and Future Directions
Magnesium, delivered effectively by salts such as this compound, is not merely a passive cofactor but an active and dynamic regulator of enzymatic activity. Its roles in substrate activation, allosteric modulation, and transition state stabilization are fundamental to cellular life. For researchers and drug development professionals, a thorough understanding of an enzyme's dependence on Mg²⁺ is critical. Modulating local Mg²⁺ availability or designing molecules that interfere with Mg²⁺-enzyme interactions represents a potential avenue for therapeutic intervention. Future research should focus on quantifying the kinetic effects of magnesium on a wider array of enzymes and exploring the therapeutic potential of targeting magnesium-binding sites in pathological conditions.
References
- 1. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untitled Document [ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. The roles of magnesium ions in the reaction catalysed by phosphofructokinase from Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric activation of brain hexokinase by magnesium ions and by magnesium ion--adenosine triphosphate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric activation of brain hexokinase by magnesium ions and by magnesium-ion–adenosine triphosphate complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological concentrations of divalent magnesium ion activate the serine/threonine specific protein kinase ERK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A second magnesium ion is critical for ATP binding in the kinase domain of the oncoprotein v-Fps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of brain hexokinase by magnesium ions and by magnesium ion--adenosine triphosphate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetic characterization of Mg2+-dependent ATPase of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. ERK1,2 Signalling Pathway along the Nephron and Its Role in Acid-base and Electrolytes Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Magnesium Gluconate Complexes in Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural characteristics of magnesium gluconate complexes in aqueous solutions. It consolidates findings from key research, presenting quantitative data, detailed experimental protocols, and visual representations of complex formation and analytical workflows. This document is intended to serve as a comprehensive resource for professionals in research, chemical sciences, and drug development.
Introduction to this compound Complexes
This compound, the magnesium salt of gluconic acid, is widely utilized as a mineral supplement to treat magnesium deficiency.[1] Its bioavailability and therapeutic efficacy are intrinsically linked to its behavior in solution, where it forms various complex species with magnesium ions (Mg²⁺). Understanding the structure, stability, and equilibrium of these complexes is crucial for optimizing its use in pharmaceutical formulations and comprehending its physiological interactions.
In aqueous solutions, magnesium and gluconate ions engage in complexation equilibria that are sensitive to pH and concentration.[2][3][4] Studies combining potentiometric, spectroscopic, and computational methods have revealed the formation of several key species, including mononuclear and polynuclear complexes.[2][3][4] This guide will delve into the specifics of these complexes, the methodologies used to characterize them, and the quantitative data that defines their behavior.
Speciation and Structure of this compound Complexes
In neutral to alkaline conditions, the interaction between Mg²⁺ and D-gluconate (Gluc⁻) ions leads to the formation of multiple complexes. A significant study identified the following species in solution: MgGluc⁺, MgGlucOH⁰, MgGluc(OH)₂⁻, and a trinuclear species, Mg₃Gluc₂(OH)₄⁰.[2][3][4]
The structure of the primary complex, MgGluc⁺, has been investigated using infrared (IR) spectroscopy and density functional theory (DFT) calculations.[2][4] These analyses indicate a monodentate coordination of the gluconate ligand, where the interaction is primarily localized to the carboxylate group.[2][3][4] This is in contrast to calcium gluconate complexes where chelation is more favorable.[4] The deprotonation of magnesium(II) gluconate complexes occurs on the metal-bound water molecules, a process promoted by the formation of strong hydrogen bonds.[2][3]
The formation of these various species can be visualized as a chemical equilibrium system.
Caption: Speciation equilibria of this compound complexes in solution.
Quantitative Data on Complex Formation
The stability of the formed complexes is a critical parameter for predicting their distribution under various conditions. The following table summarizes the equilibrium constants for the formation of this compound complexes determined at 25 °C and an ionic strength of 4 M (NaCl).
| Reaction | Log β (p,q,r) |
| Mg²⁺ + Gluc⁻ ⇌ MgGluc⁺ | 0.25 - 0.33 |
| Mg²⁺ + Gluc⁻ + H₂O ⇌ MgGlucOH⁰ + H⁺ | -8.99 ± 0.02 |
| Mg²⁺ + Gluc⁻ + 2H₂O ⇌ MgGluc(OH)₂⁻ + 2H⁺ | -20.24 ± 0.03 |
| 3Mg²⁺ + 2Gluc⁻ + 4H₂O ⇌ Mg₃Gluc₂(OH)₄⁰ + 4H⁺ | -33.15 ± 0.02 |
| Data sourced from Kutus et al., 2019.[2] |
Experimental Protocols for Structural Analysis
A multi-technique approach is essential for the comprehensive structural analysis of this compound complexes in solution. The following sections detail the methodologies for key experiments.
Potentiometric Titrations
Potentiometric titrations are employed to determine the stability constants of the complexes by monitoring the pH changes upon addition of a titrant.
Objective: To investigate the complex formation between Mg²⁺ and gluconate ions as a function of pH.
Methodology:
-
Instrumentation: A Metrohm Titrando 888 titration instrument equipped with a double-jacketed glass cell and a combined glass electrode (e.g., SenTiX-62) is used.[2][3] The temperature is maintained at 25.0 ± 0.1 °C using a thermostat.[2][3]
-
Solutions:
-
Prepare a series of solutions with known total concentrations of gluconate (e.g., 0.100 M and 0.200 M) and magnesium (e.g., 0.051 M to 0.203 M).[4]
-
Adjust the ionic strength to a constant value (e.g., 4 M) using a background electrolyte like NaCl.[2][3]
-
Use a standardized strong base (e.g., ~1 M NaOH) as the titrant.[2]
-
-
Calibration: Calibrate the electrode system by titrating a known strong acid (e.g., 0.196 M HCl) with the standardized base to determine the standard potential (E⁰) and the slope of the electrode.[2]
-
Titration:
-
Data Analysis: Analyze the titration data using a suitable software package to refine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for probing the coordination environment of the gluconate ligand upon complexation with Mg²⁺.
Objective: To identify the binding sites of the gluconate ligand and to study the ligand exchange dynamics.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Ascend 500 MHz) is used for acquiring ¹H and ¹³C spectra.[4]
-
Sample Preparation:
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 25 ± 1 °C).[2]
-
Record the chemical shifts of the gluconate protons and carbons.
-
-
Data Analysis:
-
Analyze the changes in chemical shifts as a function of the Mg²⁺ concentration.[3] The gradual shift of signals indicates fast ligand exchange on the NMR timescale.[3]
-
Fit the chemical shift data to appropriate binding models to determine the stability constant of the formed complex (e.g., MgGluc⁺).[2]
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the functional groups in the gluconate molecule, which can be sensitive to coordination with a metal ion.
Objective: To investigate the interaction between Mg²⁺ and the functional groups of gluconate, particularly the carboxylate group.
Methodology:
-
Instrumentation: A Fourier transform infrared (FTIR) spectrometer (e.g., Bio-Rad Digital Division FTS-65 A/896) is used.[2][3]
-
Sample Preparation:
-
Data Acquisition:
-
Data Analysis:
The following diagram illustrates the general workflow for the structural analysis of this compound complexes.
Caption: General experimental workflow for structural analysis.
Conclusion
The structural analysis of this compound complexes in solution reveals a dynamic system of equilibria involving several mononuclear and polynuclear species. A combination of potentiometry, NMR, and IR spectroscopy, supported by computational modeling, provides a comprehensive understanding of the speciation, stability, and structure of these complexes. This knowledge is fundamental for the rational design of this compound-containing formulations and for elucidating its mechanism of action in biological systems. The methodologies and data presented in this guide offer a solid foundation for further research and development in this area.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Magnesium(II) d-Gluconate Complexes Relevant to Radioactive Waste Disposals: Metal-Ion-Induced Ligand Deprotonation or Ligand-Promoted Metal-Ion Hydrolysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
physicochemical properties of magnesium gluconate for pharmaceutical formulation
An In-depth Technical Guide to the Physicochemical Properties of Magnesium Gluconate for Pharmaceutical Formulation
Introduction
This compound, the magnesium salt of gluconic acid, is widely utilized in the pharmaceutical industry as a mineral supplement to treat magnesium deficiency.[1] Its formulation into a stable, effective, and patient-compliant dosage form is critically dependent on a thorough understanding of its physicochemical properties. These properties influence everything from the manufacturing process and stability of the final product to its bioavailability upon administration.[2] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering valuable data and experimental insights for formulation scientists and researchers.
Core Physicochemical Properties of this compound
A summary of the key quantitative physicochemical properties of this compound is presented in Table 1. This data is essential for the initial stages of pre-formulation studies.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | Anhydrous: C₁₂H₂₂MgO₁₄Dihydrate: C₁₂H₂₆MgO₁₆ | [2][3][4][5] |
| Molecular Weight | Anhydrous: 414.60 g/mol Dihydrate: 450.63 g/mol | [3][4][6][5] |
| Appearance | White to off-white, odorless, crystalline or granular powder.[7][8][9][10] | [7][8][9][10] |
| Melting Point | 169.67 - 171.93 °C | [7][8][11] |
| Solubility | Freely soluble in water.Slightly soluble in ethanol (B145695).Very slightly soluble in methylene (B1212753) chloride. | [7][8][9][12][13] |
| pH (aqueous solution) | 6.0 - 7.8 | [7][8][11] |
| Water Content (Dihydrate) | 3.0% - 12.0% | [9][11] |
Detailed Discussion of Physicochemical Properties
Chemical Structure and Forms
This compound is the magnesium salt of D-gluconic acid and can exist in anhydrous or hydrated forms.[7][8] The most common form is the dihydrate. The chemical structure is fundamental to its properties, influencing its solubility and interaction with other molecules.
Solubility
This compound is freely soluble in water, a critical property for developing oral solutions, syrups, and injectable formulations.[7][8][9] Its solubility is attributed to the multiple hydroxyl groups in the gluconate moiety, which readily form hydrogen bonds with water molecules.[14] The solubility can be influenced by pH and temperature.[14] In contrast, it is only slightly soluble in ethanol and very slightly soluble in methylene chloride, which is important for selecting solvents during synthesis and purification processes.[7][9][12]
Melting Point
The melting point of this compound is reported to be in the range of 169.67 - 171.93 °C.[7][8][11] This thermal property is a key indicator of purity; impurities typically lower and broaden the melting point range.[15][16] It is also a critical parameter for manufacturing processes that involve heat, such as hot-melt extrusion or drying, as it defines the upper-temperature limit to avoid degradation.
Hygroscopicity
This compound is described as a hygroscopic powder, meaning it readily absorbs moisture from the atmosphere.[9][10] This property has significant implications for its handling, packaging, and storage to prevent physical changes like deliquescence, caking, or chemical degradation.[17][18] The water content can affect flowability, compaction properties during tableting, and the stability of the active pharmaceutical ingredient (API).[19]
Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[20] Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility, melting point, and stability, which can impact bioavailability and manufacturability.[21][22] While specific polymorphic forms of this compound are not extensively detailed in the provided search results, it is a critical parameter to investigate during drug development, as changes in the manufacturing process could potentially lead to different polymorphic forms.[23]
Stability
The stability of this compound is a crucial factor for ensuring the safety and efficacy of the final pharmaceutical product throughout its shelf life.[24] Stability testing involves evaluating the impact of environmental factors such as temperature, humidity, and light on the physical and chemical integrity of the substance.[24][25][26] Stress testing, which involves exposing the API to conditions like acid-base hydrolysis, oxidation, and high temperatures, helps in identifying potential degradation products and establishing the degradation pathways.[27][28]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of this compound.
Melting Point Determination (Capillary Method)
This method is widely used in the pharmaceutical industry for its simplicity and accuracy.[15][29]
-
Sample Preparation: The this compound sample must be completely dry and finely powdered.[16][30]
-
Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.[16]
-
Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated rapidly to a temperature about 10-15°C below the expected melting point.[29] The heating rate is then reduced to 1-2°C per minute.[31]
-
Data Recording: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[16][31] For pure substances, this range is typically narrow.[15]
Solubility Determination
-
Equilibrium Solubility Method: An excess amount of this compound powder is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
pKa Determination (Potentiometric Titration)
The pKa value is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility and absorption.[32]
-
Solution Preparation: A solution of this compound of a known concentration (e.g., 1 mM) is prepared.[33]
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[33]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small increments.[33][34] The pH is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the curve or from the pH at the half-neutralization point.[34][35]
Hygroscopicity Assessment
Gravimetric Sorption Analysis (GSA) is a common method for evaluating hygroscopicity.[18][19][36]
-
Sample Preparation: A known weight of the this compound sample is placed in the GSA instrument.
-
Drying: The sample is first dried under a stream of dry nitrogen to establish a baseline dry weight.[17]
-
Humidity Exposure: The relative humidity (RH) inside the sample chamber is then increased in a stepwise manner, and the change in sample mass is monitored until it equilibrates at each RH step.
-
Data Analysis: A moisture sorption isotherm is generated by plotting the percentage weight gain against the relative humidity. The degree of hygroscopicity can be classified based on the amount of moisture absorbed at a specific RH (e.g., 80% RH at 25°C as per the European Pharmacopoeia).[17]
Polymorphism Screening
Several techniques are used in conjunction to identify and characterize polymorphs.
-
X-Ray Powder Diffraction (XRPD): This is the most definitive method for identifying different crystalline forms, as each polymorph produces a unique diffraction pattern.[20][22]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events like melting and solid-solid transitions, which can differentiate between polymorphs.[21][23]
-
Hot-Stage Microscopy (HSM): This technique allows for the visual observation of changes in crystal morphology upon heating, providing a rapid method for screening for polymorphism.[22][23][37]
-
Spectroscopy (FTIR, Raman): Infrared and Raman spectroscopy can detect differences in the vibrational modes of molecules in different crystal lattices, thus identifying different polymorphs.[20]
Stability Testing Protocol
Stability studies are conducted according to ICH (International Council for Harmonisation) guidelines.[24]
-
Batch Selection: Stability studies should be performed on at least three primary batches of the API.[25][26]
-
Container Closure System: The API should be stored in a container that simulates the proposed packaging for storage and distribution.[25]
-
Storage Conditions:
-
Testing Frequency: Samples are pulled and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for long-term studies.[25] For accelerated studies, testing is often done at 0, 3, and 6 months.[25]
-
Attributes Tested: The tests should cover physical, chemical, and microbiological attributes that are susceptible to change, such as appearance, assay, degradation products, and water content.[27][28]
Impact of Physicochemical Properties on Formulation
The physicochemical properties of this compound are interconnected and have a direct impact on pharmaceutical formulation decisions.
-
Dosage Form Selection: High water solubility makes this compound suitable for oral solutions and effervescent tablets. For solid dosage forms like tablets and capsules, its flow and compaction properties, which are influenced by hygroscopicity, are critical.
-
Manufacturing Process: The hygroscopic nature necessitates controlled humidity environments during manufacturing to prevent powder caking and ensure consistent tablet weight and hardness. The melting point dictates the maximum temperature for processes like drying.
-
Packaging and Storage: Due to its hygroscopicity and potential for degradation, this compound requires packaging that protects it from moisture and light.[18] Storage conditions must be controlled to ensure stability over the product's shelf-life.
-
Bioavailability: Solubility and polymorphism are key determinants of dissolution rate, which in turn affects the bioavailability of the magnesium.[2] Different polymorphic forms can have different solubilities, potentially leading to variations in clinical efficacy.
Conclusion
A comprehensive understanding and characterization of the physicochemical properties of this compound are paramount for the successful development of pharmaceutical formulations. Properties such as solubility, melting point, hygroscopicity, and stability directly influence manufacturing processes, packaging, storage, and the ultimate therapeutic efficacy of the drug product. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these critical attributes, enabling formulation scientists to develop robust, stable, and bioavailable this compound dosage forms.
References
- 1. CAS 3632-91-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound anhydrous | C12H22MgO14 | CID 11418570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | C12H26MgO16 | CID 71587201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Magnesium D-gluconate =98 3632-91-5 [sigmaaldrich.com]
- 7. This compound CAS#: 3632-91-5 [m.chemicalbook.com]
- 8. This compound | 3632-91-5 [chemicalbook.com]
- 9. This compound USP EP BP Ph Eur FCC Food Grade Manufacturers [anmol.org]
- 10. This compound-Definly Chemical_Chemical Industry_Gluconolactone [definly.com]
- 11. Magnesium D-gluconate USPtestingspecificationsmeets 3632-91-5 [sigmaaldrich.com]
- 12. chembk.com [chembk.com]
- 13. 3632-91-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. nano-lab.com.tr [nano-lab.com.tr]
- 16. Melting Point Test - CD Formulation [formulationbio.com]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 19. alfachemic.com [alfachemic.com]
- 20. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 21. ajptonline.com [ajptonline.com]
- 22. theijes.com [theijes.com]
- 23. nishkaresearch.com [nishkaresearch.com]
- 24. humiditycontrol.com [humiditycontrol.com]
- 25. edaegypt.gov.eg [edaegypt.gov.eg]
- 26. gmpsop.com [gmpsop.com]
- 27. qlaboratories.com [qlaboratories.com]
- 28. ema.europa.eu [ema.europa.eu]
- 29. westlab.com [westlab.com]
- 30. Melting Point Test - Protheragen [protheragen.ai]
- 31. thinksrs.com [thinksrs.com]
- 32. researchgate.net [researchgate.net]
- 33. creative-bioarray.com [creative-bioarray.com]
- 34. youtube.com [youtube.com]
- 35. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 36. labinsights.nl [labinsights.nl]
- 37. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols: Magnesium Gluconate in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing magnesium gluconate in in vitro cell culture studies. The following sections detail the multifaceted roles of this compound, offering structured protocols for assessing its effects on cell viability, oxidative stress, and inflammatory responses.
Introduction
Magnesium is a crucial divalent cation involved in a myriad of physiological processes, functioning as a cofactor for over 300 enzymes.[1][2] Its salt, this compound, is recognized for its high bioavailability and has demonstrated significant antioxidant and anti-inflammatory properties in various studies.[3][4] In cell culture, this compound serves as a valuable compound for investigating cellular mechanisms related to oxidative stress, inflammation, and cytoprotection. These protocols are designed to provide a standardized framework for such in vitro investigations.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on cellular parameters.
Table 1: Cytoprotective Effects of this compound on Bovine Aortic Endothelial Cells [3][5]
| Parameter | Condition | This compound Concentration | Result |
| Cell Viability (MTT Assay) | Oxidative Stress (Free Radical Incubation) | EC50: ~1.3 mM | Attenuated the loss of cell survival |
| Total Glutathione (GSH) Levels | Oxidative Stress (Free Radical Incubation) | EC50: 1.1 mM | Prevented GSH loss |
| Lipid Peroxidation (TBARS formation) | Peroxidation by Oxy-radical System | IC50: 2.3 mM | Inhibited lipid peroxidation |
Table 2: Comparative Efficacy of Different Magnesium Salts [3][5]
| Magnesium Salt | Relative Potency (Compared to this compound) |
| Magnesium Sulfate (MgSO4) | ≤ 1/3 as potent |
| Magnesium Chloride (MgCl2) | ≤ 1/3 as potent |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity and Cell Viability using MTT Assay
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
Target cells (e.g., Bovine Aortic Endothelial Cells, HaCaT keratinocytes, RAW 264.7 macrophages)[3][6]
-
Complete cell culture medium
-
This compound solution (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound (e.g., 0.25, 0.5, 1, 2, 4 mM).[3][5] Include untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Evaluation of Antioxidant Activity (Intracellular ROS Measurement)
This protocol assesses the capacity of this compound to mitigate intracellular reactive oxygen species (ROS) production.
Materials:
-
Target cells (e.g., HaCaT keratinocytes)[6]
-
Complete cell culture medium
-
This compound solution (sterile-filtered)
-
Hydrogen peroxide (H₂O₂) or other ROS-inducing agent
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a black 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.[6]
-
Probing: Add DCFH-DA probe (final concentration 10 µM) to each well and incubate for 30 minutes in the dark.[6]
-
Induction of Oxidative Stress: Induce oxidative stress by adding a ROS-inducing agent like H₂O₂.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Compare the fluorescence levels in the this compound-treated groups to the control group (with ROS induction but without this compound).
Protocol 3: Assessment of Anti-Inflammatory Effects (Cytokine Measurement)
This protocol evaluates the ability of this compound to modulate the production of pro-inflammatory cytokines.
Materials:
-
Target cells (e.g., RAW 264.7 macrophages)[6]
-
Complete cell culture medium
-
This compound solution (sterile-filtered)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[6]
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.[6]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.[6]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.[6]
-
Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control.[6]
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway.
Caption: this compound's role in activating the Wnt signaling pathway for bone regeneration.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Unlocking the Power of Magnesium: A Systematic Review and Meta-Analysis Regarding Its Role in Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Mg-Gluconate on the Osmotic Fragility of Red Blood Cells, Lipid Peroxidation, and Ca2+-ATPase (PMCA) Activity of Placental Homogenates and Red Blood Cell Ghosts From Salt-Loaded Pregnant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective mechanisms of Mg-gluconate against oxidative endothelial cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Supplemental this compound Enhances Scaffold-Mediated New Bone Formation and Natural Bone Healing by Angiogenic- and Wnt Signal-Associated Osteogenic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Magnesium Gluconate Solutions for Animal Model Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of magnesium gluconate solutions intended for administration in animal models. The information is curated to ensure safe and effective formulation for various research applications.
Physicochemical Properties of this compound
This compound is a highly bioavailable salt of magnesium.[1] Understanding its properties is crucial for proper solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂MgO₁₄ | [2] |
| Molecular Weight | 414.6 g/mol (anhydrous) | [3] |
| Solubility in Water | 16 g/100 mL at 25°C | [4] |
| Appearance | White to off-white, odorless, fine powder | [3] |
| Stability | Stable under normal storage conditions, protected from moisture and excessive heat.[[“]] The solution is reported to be stable at room temperature for extended periods.[6] Can be sterilized by boiling.[4] |
Experimental Protocols
General Guidelines for Solution Preparation
For all parenteral administration routes, it is imperative to use pharmaceutical-grade this compound and sterile, pyrogen-free vehicles. All preparations for injection should be performed in a laminar flow hood or biosafety cabinet using aseptic techniques to prevent contamination.[7]
Vehicle Selection: The most common and recommended vehicle for dissolving this compound for animal administration is sterile Water for Injection (WFI) or sterile 0.9% sodium chloride (normal saline).[8] The choice of vehicle should be justified in the experimental protocol.
pH Adjustment: The pH of the final solution should be close to physiological pH (7.2-7.4) to minimize irritation and tissue damage upon injection.[9] The pH of a this compound solution in water is typically between 6.0 and 7.8.[10] If necessary, the pH can be adjusted using sterile solutions of sodium hydroxide (B78521) or hydrochloric acid.
Sterilization: For parenteral solutions, sterilization is mandatory. The preferred method for heat-stable solutions like this compound is filtration through a 0.22 µm syringe filter.[7] Autoclaving can also be an option as the compound is heat-stable.[4]
Protocol for Oral Administration (Gavage)
Oral gavage is a common method for precise dosing of liquid formulations in rodents.
Materials:
-
This compound powder
-
Sterile distilled water or vehicle of choice
-
Sterile beakers or conical tubes
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriate size gavage needles for the animal model
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
In a sterile beaker, add the weighed powder to the desired volume of sterile distilled water.
-
Stir the mixture using a magnetic stirrer until the this compound is completely dissolved. Gentle heating can be applied to aid dissolution, but the solution should be cooled to room temperature before administration.
-
The final concentration should be calculated to ensure the administration volume is within the recommended limits for the specific animal model (e.g., typically 5-10 mL/kg for mice).[11]
-
Draw the required volume into a syringe fitted with a gavage needle for administration.
Protocol for Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for systemic administration in small animals.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI) or sterile 0.9% saline
-
Sterile vials for storage
-
0.22 µm syringe filters
-
Sterile syringes and needles (23-25 gauge for rats, 25-27 gauge for mice)
Procedure:
-
In a sterile environment, prepare the this compound solution as described for oral administration, using sterile WFI or saline as the vehicle.
-
Once the this compound is fully dissolved, draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile vial. This step ensures the sterility of the final product.
-
The final concentration should be adjusted to keep the injection volume within acceptable limits (e.g., up to 10 mL/kg for rats and mice).[11]
-
Before administration, gently warm the solution to body temperature to minimize discomfort to the animal.
-
Administer the solution into the lower quadrant of the abdomen, taking care to avoid puncturing internal organs.
Protocol for Intravenous (IV) Injection
Intravenous administration provides rapid and complete bioavailability. This route requires the highest level of care in solution preparation.
Materials:
-
Pharmaceutical-grade this compound
-
Sterile Water for Injection (WFI) or sterile 0.9% saline
-
Sterile vials
-
0.22 µm syringe filters
-
Sterile syringes and needles appropriate for the animal's vein size
-
Infusion pump (for infusions)
Procedure:
-
Prepare a sterile solution of this compound in sterile WFI or saline as described for IP injection, ensuring complete dissolution and filtration.
-
The concentration of the solution for IV administration should be carefully considered to avoid hyperosmolarity and vein irritation. It is advisable to start with a more dilute solution.
-
For bolus injections, the volume should be kept low (e.g., maximum of 5 ml/kg for mice).[9]
-
For continuous infusion, the solution can be further diluted and administered using an infusion pump at a controlled rate. The compatibility of the this compound solution with the infusion apparatus should be confirmed.
-
Administer the solution slowly into a suitable vein (e.g., tail vein in mice and rats).
-
Monitor the animal closely during and after administration for any adverse reactions.
Quantitative Data from Animal Studies
The following table summarizes dosages of this compound used in various animal studies.
| Animal Model | Administration Route | Dosage | Outcome/Observation | Reference |
| Rat | Oral (in feed) | 500-1000 mg/kg of feed | Reduction in stress-induced increases in catecholamine and corticosterone. | [12] |
| Mouse | Oral | 6, 7.5, and 10 g/kg | No mortality observed in acute toxicity studies. | [2] |
| Rat | Intravenous (Magnesium Sulfate) | M/4 solution at ~3 cc/minute | Anesthesia. | [13] |
Diagrams
Signaling Pathway of Magnesium in Neuronal Cells
Caption: Magnesium's role in neuronal signaling.
Experimental Workflow for Solution Preparation and Administration
Caption: Workflow for preparing and administering this compound solutions.
References
- 1. emeanutritionlibrary.baxter.com [emeanutritionlibrary.baxter.com]
- 2. CN1118785A - this compound for medicine use and its preparation method for oral liquor - Google Patents [patents.google.com]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. mdpi.com [mdpi.com]
- 7. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. reference.medscape.com [reference.medscape.com]
- 11. ecronicon.net [ecronicon.net]
- 12. Frontiers | Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline [frontiersin.org]
- 13. THE INTRAVENOUS INJECTION OF MAGNESIUM SULPHATE FOR ANESTHESIA IN ANIMALS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Magnesium Gluconate in a Rat Model of Neuroinflammation
References
- 1. Frontiers | Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline [frontiersin.org]
- 2. Influence of this compound on stress reactions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of magnesium: implications for neuroinflammation and cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium Decreases Inflammatory Cytokine Production: A Novel Innate Immunomodulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Magnesium Oxide/gluconate in Transient Global Cerebral Ischemia in the Rat Brain [wseas.com]
- 6. wseas.com [wseas.com]
- 7. Magnesium supplementation reduces inflammation in rats with induced chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Magnesium Gluconate in Mouse Models of Cardiovascular Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Magnesium is an essential cation that plays a crucial role in cardiovascular health. Its deficiency has been linked to a variety of cardiovascular disorders, including hypertension, atherosclerosis, and arrhythmias. Magnesium gluconate, an organic salt of magnesium, offers excellent bioavailability and is a subject of interest in preclinical cardiovascular research. These application notes provide a comprehensive overview of the use of magnesium and its salts, with a focus on this compound where specified, in various mouse models of cardiovascular disease, summarizing key quantitative data and detailing experimental protocols.
I. Vascular Calcification
Vascular calcification, the pathological deposition of calcium salts in blood vessels, is a significant contributor to cardiovascular morbidity and mortality, particularly in chronic kidney disease (CKD) and genetic disorders like pseudoxanthoma elasticum (PXE). Studies in mouse models have demonstrated the inhibitory effect of magnesium supplementation on this process.
Quantitative Data Summary
| Mouse Model | Magnesium Compound | Dosage & Administration | Duration | Key Findings | Reference |
| Abcc6-/- (PXE model) | Dietary Magnesium | Increased from 0.05% to 0.2% in diet | 3, 7, and 12 months | Significantly slowed the progression of vascular calcification.[1][2] | [1][2] |
| Sprague Dawley rats (CKD model via partial nephrectomy) | Dietary Magnesium | High magnesium diet vs. normal magnesium diet | 16 weeks | Inhibited abdominal vascular calcification.[3][4] | [3][4] |
Experimental Protocol: Induction and Assessment of Vascular Calcification in Abcc6-/- Mice
1. Animal Model:
-
Use Abcc6-/- mice, a well-established model for pseudoxanthoma elasticum that develops spontaneous vascular calcification.[1][2]
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet Preparation and Administration:
-
Prepare a baseline diet containing 0.5% calcium and 0.05% magnesium.
-
For the experimental group, prepare a diet with increased magnesium content (e.g., 0.2%). This compound can be used as the source of magnesium, ensuring proper mixing for homogeneity.
-
Feed the mice with the respective diets for a predetermined duration (e.g., 3, 7, or 12 months).[1][2]
3. Assessment of Vascular Calcification:
-
At the end of the treatment period, euthanize the mice.
-
Perfuse the animals with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and other relevant tissues (e.g., kidneys, heart).
-
For histological analysis, embed the tissues in paraffin (B1166041) and section them.
-
Stain the sections with von Kossa stain to visualize calcium deposits.
-
Quantify the calcified area using image analysis software.
4. Biochemical Analysis:
-
Collect blood samples via cardiac puncture for the analysis of plasma magnesium, calcium, and phosphate (B84403) levels.
Experimental Workflow for Vascular Calcification Studies
Caption: Experimental workflow for studying the effect of magnesium on vascular calcification in Abcc6-/- mice.
II. Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. Magnesium has been shown to have anti-atherogenic effects in mouse models, potentially through its influence on lipid metabolism and inflammation.
Quantitative Data Summary
| Mouse Model | Magnesium Compound | Dosage & Administration | Duration | Key Findings | Reference |
| ApoE-deficient mice | Magnesium Sulfate (B86663) in drinking water | 50 mg/mL | 12 weeks | Significantly smaller plaque area in female mice (66% of control). Reduced cholesterol and triglyceride levels.[5] | [5] |
| LDL-receptor-deficient mice | Magnesium Sulfate in drinking water | 50 g/L | 18 weeks (12 weeks low-cholesterol, 6 weeks high-cholesterol diet) | Significantly decreased atherosclerosis at the aortic sinus in female mice.[6] | [6] |
| Transgenic atherosclerosis-prone mice | Magnesium fortification of drinking water | Not specified | Not specified | Inhibition of atherogenesis development.[7][8] | [7][8] |
Experimental Protocol: Evaluation of Anti-Atherogenic Effects in ApoE-deficient Mice
1. Animal Model:
-
Use Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
House the mice under standard conditions.
2. This compound Administration:
-
Prepare a solution of this compound in drinking water at a concentration equivalent to the effective dose of magnesium sulfate (e.g., 50 mg/mL).
-
Provide the magnesium-supplemented water to the experimental group, while the control group receives regular tap water.[5]
-
The treatment period can range from several weeks to months (e.g., 12 weeks).[5]
3. Assessment of Atherosclerosis:
-
At the end of the study, euthanize the mice and perfuse the vascular system.
-
Dissect the entire aorta from the heart to the iliac bifurcation.
-
Perform en face analysis by staining the aorta with Oil Red O to visualize lipid-rich plaques.
-
Quantify the plaque area as a percentage of the total aortic surface area.
-
For more detailed analysis, section the aortic root and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess plaque morphology and composition.
4. Lipid Profile Analysis:
-
Collect blood samples to measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
Signaling Pathway: Potential Anti-Atherogenic Mechanisms of Magnesium
Magnesium deficiency has been linked to increased inflammation and oxidative stress, key drivers of atherosclerosis. One proposed mechanism involves the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation.
Caption: Potential mechanisms of magnesium's anti-atherogenic effects.
III. Myocardial Infarction and Cardiomyopathy
Animal models suggest that magnesium supplementation can be beneficial in the context of myocardial infarction (MI) and cardiomyopathy, primarily by reducing infarct size and improving cardiac function.
Quantitative Data Summary
| Mouse Model | Magnesium Compound | Dosage & Administration | Duration | Key Findings | Reference |
| C57BL/6J mice (diet-induced magnesium deficiency) | Dietary Magnesium | Low Mg diet (15-30 mg/kg) vs. Normal Mg diet (600 mg/kg) | 6 weeks | Low Mg diet caused reversible diastolic cardiomyopathy. Mg repletion normalized cardiac function.[9] | [9] |
| Diabetic KK mice | Magnesium in drinking water | Not specified | Not specified | Normalized myocardial Ca content and suppressed myocardial disorders.[10] | [10] |
| High-fat diet-induced diabetic mice | Magnesium in drinking water | 50 mg/mL | 6 weeks | Improved cardiac diastolic function and mitochondrial function.[11][12] | [11][12] |
| Isoproterenol-induced myocardial fibrosis mice | Magnesium Isoglycyrrhizinate | Not specified | 14 days | Protective effect against myocardial fibrosis.[13] | [13] |
Experimental Protocol: Magnesium Deficiency-Induced Diastolic Cardiomyopathy
1. Animal Model:
-
Use C57BL/6J mice.
-
House them under standard laboratory conditions.
2. Induction of Magnesium Deficiency:
-
Feed the mice a specially formulated diet low in magnesium (e.g., 15-30 mg/kg).[9]
-
The control group receives a diet with normal magnesium content (e.g., 600 mg/kg).[9]
-
Maintain the diets for a period sufficient to induce cardiomyopathy (e.g., 6 weeks).[9]
3. Reversibility Study:
-
To test for reversibility, switch a subgroup of the low-magnesium diet mice back to the normal magnesium diet for an additional period (e.g., 6 weeks).[9]
4. Cardiac Function Assessment:
-
Perform serial echocardiography to assess cardiac structure and function, including left ventricular dimensions, ejection fraction, and diastolic function parameters (e.g., E/e' ratio).[9]
5. Cellular and Molecular Analysis:
-
At the end of the experiment, isolate hearts for histological analysis (e.g., H&E, Masson's trichrome staining).
-
Isolate cardiomyocytes to assess cellular ATP levels, mitochondrial function (e.g., reactive oxygen species production, membrane potential), and calcium handling.[9]
Signaling Pathway: Magnesium Deficiency and Mitochondrial Dysfunction in Cardiomyopathy
Magnesium deficiency can lead to mitochondrial dysfunction, a key factor in the development of cardiomyopathy. This involves increased reactive oxygen species (ROS) production and impaired ATP synthesis.
Caption: Role of mitochondrial dysfunction in magnesium deficiency-induced cardiomyopathy.
IV. Hypertension
The relationship between magnesium and blood pressure is complex. While some studies in rodent models show a beneficial effect of magnesium supplementation on hypertension, others report no significant change.
Quantitative Data Summary
| Rat Model | Magnesium Compound | Dosage & Administration | Duration | Key Findings | Reference |
| Spontaneously hypertensive (SH) rats | Dietary Magnesium | High Mg diet (1.05%) vs. Low Mg diet (0.008%) | Not specified | High Mg diet significantly slowed the development of hypertension.[14] | [14] |
| L-NAME induced hypertensive rats | Magnesium Oxide in diet | 1 g/kg | 6 weeks | Corrected the increase in blood pressure and prevented cardiac hypertrophy.[15] | [15] |
| DOCA-salt and 2K1C hypertensive rats | Dietary Magnesium | High (0.4%), regular (0.12%), or low (0.03%) Mg diet | 6 weeks | Did not alter blood pressure.[16] | [16] |
| Salt-loaded pregnant rats (preeclampsia model) | This compound (oral) | 1.97 - 2.70 g/kg body weight daily | Not specified | Prevented the increase in blood pressure.[17] | [17] |
Experimental Protocol: this compound in a Preeclampsia-Like Hypertensive Rat Model
1. Animal Model:
-
Use pregnant Sprague-Dawley rats.
2. Induction of Hypertension:
-
Induce a preeclampsia-like syndrome by providing a high-salt diet (e.g., 1.8% NaCl in drinking water) during the last week of gestation.[18]
3. This compound Administration:
-
Administer this compound orally at a dose of 1.97-2.70 g/kg body weight daily to the experimental group.[17]
-
The control group receives the high-salt diet without magnesium supplementation.
4. Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure regularly using a non-invasive tail-cuff method.
5. Biochemical and Histological Analysis:
-
At the end of the gestation period, collect blood and placental tissues.
-
Measure serum magnesium levels, markers of oxidative stress (e.g., lipid peroxidation), and proteinuria.[18]
-
Analyze placental histology for any pathological changes.
Conclusion
The use of magnesium compounds, including the highly bioavailable this compound, in mouse models of cardiovascular disease has provided valuable insights into the protective effects of this essential cation. The detailed protocols and summarized data presented in these application notes serve as a resource for researchers aiming to investigate the therapeutic potential of magnesium in preventing and treating cardiovascular disorders. Further studies are warranted to elucidate the precise molecular mechanisms underlying the beneficial effects of this compound and to translate these preclinical findings into clinical applications.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Dietary magnesium, not calcium, prevents vascular calcification in a mouse model for pseudoxanthoma elasticum | springermedizin.de [springermedizin.de]
- 3. Dietary magnesium supplementation inhibits abdominal vascular calcification in an experimental animal model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary magnesium supplementation inhibits abdominal vascular calcification in an experimental animal model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral magnesium supplementation induces favorable antiatherogenic changes in ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of atherogenesis in female low-density lipoprotein receptor knockout mice following magnesium fortification of drinking water: the importance of diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of the anti-atherogenic effect of magnesium: lessons from a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. Myocardial disorders caused by magnesium deficiency in diabetic KK mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magnesium supplementation improves diabetic mitochondrial and cardiac diastolic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of myocardial hypertrophy by magnesium isoglycyrrhizinate through the TLR4/NF-κB signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of dietary magnesium on the development of hypertension in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of magnesium supplementation on electrophysiological remodeling of cardiac myocytes in L-NAME induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of dietary magnesium on blood pressure and vascular lesions in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Mg-Gluconate on the Osmotic Fragility of Red Blood Cells, Lipid Peroxidation, and Ca2+-ATPase (PMCA) Activity of Placental Homogenates and Red Blood Cell Ghosts From Salt-Loaded Pregnant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
Application Notes and Protocols: Magnesium Gluconate as a Supplement in High-Fat Diet Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of magnesium gluconate as a dietary supplement in animal models of high-fat diet-induced metabolic disorders. The following sections detail the effects on metabolic and inflammatory markers, standardized experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
Oral administration of this compound in animal models fed a high-fat diet (HFD) has been shown to significantly improve several metabolic parameters. The data from relevant studies are summarized below for comparative analysis.
Table 1: Effects of Magnesium Supplementation on Key Metabolic and Inflammatory Markers in High-Fat Diet-Fed Rodents
| Parameter | Animal Model | High-Fat Diet (HFD) Control | HFD + Magnesium Supplement | Percentage Change | Reference |
| Lipid Profile | |||||
| Total Cholesterol (TC) | Rat | Increased | Decreased | ↓ | [1] |
| Triglycerides (TG) | Rat | Increased | Decreased | ↓ | [1] |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Rat | Increased | Decreased | ↓ | [1] |
| Liver Function | |||||
| Alanine Aminotransferase (ALT) | Rat | Increased | Decreased | ↓ | [1] |
| Aspartate Aminotransferase (AST) | Rat | Increased | Decreased | ↓ | [1] |
| Oxidative Stress Markers | |||||
| Malondialdehyde (MDA) | Rat | Increased | Decreased | ↓ | [2][3] |
| Superoxide Dismutase (SOD) | Rat | Decreased | Increased | ↑ | [1][2][3] |
| Catalase (CAT) | Rat | Decreased | Increased | ↑ | [2][3] |
| Glutathione Peroxidase (GPx) | Rat | Decreased | Increased | ↑ | [1][2][3] |
| Insulin (B600854) Sensitivity | |||||
| Blood Glucose | Rat | Increased | Decreased | ↓ | [4] |
| Insulin Resistance | Rat | Increased | Decreased | ↓ | [4][5][6] |
| Inflammatory Markers | |||||
| NF-κB | Rat | Increased | Decreased | ↓ | [2][3] |
| TNF-α | Mouse | Increased | No significant change | ↔ | [7] |
| IL-6 | Mouse | Increased | No significant change | ↔ | [7] |
Note: The specific form of magnesium and dosage may vary across studies. The table presents a consolidated view of the general effects of magnesium supplementation.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of a high-fat diet and magnesium supplementation in rodent models.
Diet-Induced Obesity Murine Model Protocol[8]
This protocol is designed to induce obesity in mice through a Western-type diet high in sugar and fat over a period of 15 weeks.
-
Animal Model: 8-week-old male C57BL/6J or C57BL/6N mice.
-
Housing: Animals are housed in a temperature (20-23°C) and humidity (30-40%)-controlled room with a 12-hour light/dark cycle.[8]
-
Diet:
-
Control Group: Standard chow diet (SFD, 10.9 kJ/g).
-
Experimental Group: Western high-fat diet (HFD, 22 kJ/g; 42% kcal from fat, 43% from carbohydrates, and 15% from protein).[8]
-
-
Procedure:
-
Randomize mice into two groups based on body weight.
-
Provide 7g of the respective diet per mouse daily. As average food intake is around 4g/day, this constitutes ad libitum feeding.[8]
-
Provide drinking water ad libitum.
-
Replace diets and change cages weekly. Monitor animal health daily.
-
Record food intake and body weight weekly.
-
After 15 weeks, fast the animals for 6 hours.
-
Collect blood samples for analysis.
-
Euthanize animals for tissue collection.
-
This compound Supplementation Protocol in a High-Fat Diet Rat Model[1][9]
This protocol outlines the administration of this compound to rats with pre-existing hyperlipidemia induced by a high-fat diet.
-
Animal Model: Rats (specific strain may vary, e.g., Sprague-Dawley).[9]
-
Hyperlipidemia Induction:
-
Magnesium Supplementation:
-
Sample Collection:
Biochemical Analysis Methods[6][11]
-
Serum Insulin Level, Insulin Sensitivity, and Insulin Receptor Affinity: Assessed using radioimmunoassay (RIA).
-
Gene and Protein Expression (e.g., Insulin Receptor, IRS-2): Measured using immunohistochemistry and RT-PCR.
-
Oxidative Stress Markers:
-
SOD: Xanthine oxidase assay.
-
MDA: Thiobarbituric acid reactive substance assay (TCA method).
-
Total Antioxidant Capacity (T-AOC): Colorimetric assay.
-
ox-LDL: ELISA.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by magnesium supplementation in the context of a high-fat diet and a typical experimental workflow.
Caption: this compound's Mechanism of Action.
Caption: High-Fat Diet & Supplementation Workflow.
Discussion and Conclusion
The available evidence from animal studies strongly suggests that this compound supplementation can mitigate many of the adverse metabolic consequences of a high-fat diet. Notably, it improves lipid profiles, enhances antioxidant defenses, and may improve insulin sensitivity.[1][2][3][4][5][6] The upregulation of genes involved in cholesterol metabolism, such as LDLR and CYP7A1, points to a mechanism involving enhanced cholesterol clearance.[1] Furthermore, the reduction in oxidative stress and inflammatory markers like NF-κB highlights the protective effects of magnesium at a cellular level.[2][3]
For researchers and drug development professionals, these findings underscore the potential of this compound as a therapeutic or adjunctive agent in the management of metabolic syndrome and related disorders. The provided protocols offer a standardized framework for conducting further preclinical investigations to elucidate the precise mechanisms and optimal dosing strategies for this compound in the context of diet-induced metabolic diseases. Future studies should aim to further delineate the specific signaling pathways modulated by this compound and explore its long-term efficacy and safety.
References
- 1. Effect of this compound administration on lipid metabolism, antioxidative status, and related gene expression in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Sources of Dietary Magnesium Supplementation Reduces Oxidative Stress by Regulation Nrf2 and NF-κB Signaling Pathways in High-Fat Diet Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Magnesium sulfate improves insulin resistance in high fat diet induced diabetic parents and their offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnesium supplementation enhances insulin sensitivity and decreases insulin resistance in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnesium supplementation enhances insulin sensitivity and decreases insulin resistance in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased Gut Permeability and Microbiota Change Associate with Mesenteric Fat Inflammation and Metabolic Dysfunction in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 8. Diet-induced obesity murine model [protocols.io]
- 9. eptrading.co.jp [eptrading.co.jp]
- 10. researchgate.net [researchgate.net]
Controlled Release of Magnesium Gluconate from Biodegradable Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled release of magnesium gluconate from biodegradable scaffolds. Magnesium ions released from these scaffolds play a crucial role in tissue regeneration, particularly bone formation, by modulating various cellular signaling pathways. Understanding and controlling the release kinetics of magnesium is therefore paramount for the design of effective tissue engineering constructs.
Application Notes
This compound is an organic salt of magnesium that readily dissolves to release bioactive magnesium ions (Mg²⁺).[1] When incorporated into biodegradable scaffolds, it provides a sustained release of these ions, which have been shown to enhance the proliferation and differentiation of osteoblasts, promote angiogenesis, and modulate inflammatory responses. The controlled release of Mg²⁺ is critical; a rapid release can lead to cytotoxicity and premature scaffold degradation, while a sustained release at an optimal concentration can significantly enhance tissue regeneration.
Biodegradable polymers such as chitosan (B1678972) and polycaprolactone (B3415563) (PCL) are commonly used as scaffold materials. Chitosan, a natural polysaccharide, and its derivatives like carboxymethyl chitosan (CMC), can form stable, porous scaffolds that are biocompatible and biodegradable.[1][2] PCL, a synthetic polyester, offers excellent mechanical properties and a slower degradation rate, which can be beneficial for long-term support.[3][4] The incorporation of this compound into these polymer matrices allows for the modulation of the scaffold's biological activity.
The released magnesium ions influence several key signaling pathways involved in tissue regeneration:
-
Wnt/β-catenin Signaling: Magnesium ions have been shown to activate the canonical Wnt signaling pathway, leading to the nuclear translocation of β-catenin. This transcription factor then upregulates the expression of osteogenic genes, promoting the differentiation of mesenchymal stem cells into osteoblasts.[5]
-
Notch Signaling: The Notch signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tissue repair. Magnesium ions can activate the Notch pathway, leading to the upregulation of downstream genes that promote the angiogenic differentiation of bone marrow stromal cells.
-
Integrin-Mediated Signaling: Integrins are cell surface receptors that mediate cell-matrix interactions. Magnesium ions can enhance the binding of integrins to extracellular matrix proteins, thereby promoting cell adhesion, a critical step in tissue formation.[6]
Data Presentation
The following table summarizes the in vitro release of magnesium ions from chitosan/carboxymethyl chitosan (CS/CMC) scaffolds containing varying concentrations of this compound (MgG). The data is adapted from a study by Adhikari et al. (2016).[1]
| Time (hours) | Cumulative Mg²⁺ Release from 5% MgG Scaffolds (mM) | Cumulative Mg²⁺ Release from 10% MgG Scaffolds (mM) | Cumulative Mg²⁺ Release from 20% MgG Scaffolds (mM) |
| 0 | 0.00 | 0.00 | 0.00 |
| 2 | 0.12 | 0.22 | 0.45 |
| 6 | 0.18 | 0.35 | 0.70 |
| 22 | 0.25 | 0.48 | 0.95 |
| 46 | 0.28 | 0.52 | 1.10 |
| 70 | 0.30 | 0.55 | 1.20 |
| 154 | 0.31 | 0.57 | 1.30 |
Data is presented as the mean of three independent samples.
Experimental Protocols
Fabrication of this compound-Loaded Chitosan Scaffolds
This protocol is based on the method of freezing-induced phase separation and lyophilization.[1][2]
Materials:
-
Chitosan (CS)
-
Carboxymethyl chitosan (CMC)
-
This compound (MgG)
-
Acetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
Procedure:
-
Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring.
-
Prepare a 2% (w/v) carboxymethyl chitosan solution by dissolving CMC powder in distilled water.
-
Mix the CS and CMC solutions in a 1:1 ratio.
-
To this mixture, add this compound to achieve the desired final concentration (e.g., 5%, 10%, or 20% by weight relative to the total polymer content). Stir until the this compound is completely dissolved.
-
Pour the resulting solution into a mold of the desired shape and size.
-
Freeze the mold at -20°C for 12 hours, followed by -80°C for another 12 hours.
-
Lyophilize the frozen samples for 48 hours to remove the solvent and create a porous scaffold.
-
Neutralize the scaffolds by immersing them in a 0.5 M NaOH solution for 1 hour, followed by extensive washing with distilled water until the pH of the washing solution becomes neutral.
-
Finally, freeze-dry the neutralized scaffolds for another 24 hours.
In Vitro Release Study of Magnesium Ions
This protocol describes the measurement of magnesium ion release from the fabricated scaffolds into a phosphate-buffered saline (PBS) solution.
Materials:
-
This compound-loaded scaffolds
-
Phosphate-buffered saline (PBS, 1X)
-
Dubnoff Metabolic Shaking Incubator
-
Magnesium Colorimetric Xylidyl Blue Assay Kit (or similar)
-
UV-Vis Spectrophotometer
Procedure:
-
Measure the dry weight of the sterilized this compound-loaded scaffolds.
-
Place each scaffold in a sterile tube containing a known volume of 1X PBS (e.g., 30 ml).
-
Incubate the tubes in a shaking incubator at 37°C with gentle agitation (e.g., 30 rpm).[1]
-
At predetermined time intervals (e.g., 2, 6, 22, 46, 70, and 154 hours), collect an aliquot of the PBS solution from each tube.
-
Replenish the collected volume with an equal volume of fresh PBS to maintain a constant sink condition.
-
Determine the concentration of magnesium ions in the collected aliquots using a colorimetric assay according to the manufacturer's instructions.[1] This typically involves the reaction of magnesium ions with a chromogenic agent (e.g., Xylidyl Blue) to produce a colored complex, the absorbance of which is measured using a UV-Vis spectrophotometer at a specific wavelength.
-
Calculate the cumulative amount of magnesium released at each time point, taking into account the dilution from the replenishment step.
Visualizations
Signaling Pathways
References
- 1. Magnesium incorporated chitosan based scaffolds for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Magnesium Activates Microsecond Dynamics to Regulate Integrin-Collagen Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Encapsulating Magnesium Gluconate in Microspheres: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the encapsulation of magnesium gluconate in microspheres. This compound, a highly bioavailable salt of magnesium, is often encapsulated to achieve controlled release, improve stability, and enhance therapeutic efficacy. The following sections detail three common encapsulation techniques: double emulsion solvent evaporation, spray drying, and complex coacervation.
Introduction to Microsphere Encapsulation of this compound
Microspheres are small spherical particles with diameters typically ranging from 1 to 1000 µm.[1] They are widely used as drug delivery systems to provide sustained and controlled release of therapeutic agents.[1] Encapsulating this compound in biodegradable polymers can protect it from degradation, mask its taste, and most importantly, control its release profile, which is beneficial for maintaining therapeutic magnesium levels over an extended period.[2] This is particularly relevant as cellular magnesium uptake can be slow, necessitating a sustained correction of magnesium deficiency.[2]
Commonly used polymers for encapsulation include the biodegradable and biocompatible poly(lactic-co-glycolic acid) (PLGA), as well as natural polymers like chitosan (B1678972), alginate, and gelatin.[2][3] The choice of encapsulation technique depends on the physicochemical properties of the drug and polymer, and the desired characteristics of the final microspheres.
Comparative Data of Encapsulation Techniques
The selection of an appropriate encapsulation method is critical for achieving the desired microsphere characteristics. The following table summarizes typical quantitative data for different techniques used to encapsulate water-soluble compounds like this compound.
| Parameter | Double Emulsion Solvent Evaporation (PLGA/Chitosan) | Spray Drying (Hypothetical Data) | Complex Coacervation (Chitosan-Alginate) (Hypothelial Data) |
| Polymer(s) | Poly(lactic-co-glycolic acid), Chitosan | Eudragit®, Maltodextrin | Chitosan, Sodium Alginate |
| Average Particle Size (µm) | 50 - 150[2] | 5 - 50 | 100 - 800 |
| Encapsulation Efficiency (%) | ~65-85%[2] | >90% | ~70-90% |
| Drug Loading (%) | 5 - 15% | 10 - 40% | 10 - 30% |
| Release Profile | Biphasic: Initial burst followed by sustained release over days to weeks.[2] | Rapid to moderate release, dependent on polymer. | pH-dependent, sustained release. |
| Advantages | High encapsulation of hydrophilic drugs, well-defined spherical morphology. | Rapid, single-step process, suitable for heat-sensitive materials with process optimization.[4] | Mild processing conditions, high payload capacity. |
| Disadvantages | Use of organic solvents, multi-step process. | Can be challenging for very water-soluble drugs, potential for surface deposition of the drug. | Multi-step process, requires careful control of pH and polymer concentrations. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the three encapsulation techniques.
Double Emulsion Solvent Evaporation
This technique is particularly suitable for encapsulating water-soluble drugs like this compound within hydrophobic polymers such as PLGA.[2] The process involves the formation of a water-in-oil-in-water (W/O/W) double emulsion.
Workflow Diagram: Double Emulsion Solvent Evaporation
Caption: Workflow for encapsulating this compound using the double emulsion solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized (DI) Water
-
Chitosan (for coated microspheres)
-
Acetic Acid (for dissolving chitosan)
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer (Lyophilizer)
-
Beakers, syringes, and other standard laboratory glassware
Protocol:
-
Preparation of the Inner Aqueous Phase (W1): Dissolve a specific amount of this compound in DI water. For example, dissolve 100 mg of this compound in 1 mL of DI water.
-
Preparation of the Organic Phase (O): Dissolve PLGA in dichloromethane. For instance, dissolve 500 mg of PLGA in 5 mL of DCM.[2]
-
Formation of the Primary Emulsion (W/O): Add the inner aqueous phase (W1) to the organic phase (O). Emulsify using a high-speed homogenizer or sonicator (e.g., at 10,000 rpm for 2 minutes) to form a stable water-in-oil emulsion.
-
Preparation of the External Aqueous Phase (W2): Prepare a solution of PVA in DI water (e.g., 0.5% w/v). For chitosan-coated microspheres, dissolve chitosan in a dilute acetic acid solution and add it to the PVA solution.[2]
-
Formation of the Double Emulsion (W/O/W): Add the primary emulsion (W/O) to the external aqueous phase (W2) while stirring. Homogenize the mixture again to form the double emulsion.
-
Solvent Evaporation and Microsphere Hardening: Continuously stir the double emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, which results in the hardening of the microspheres.
-
Collection and Washing: Collect the hardened microspheres by centrifugation (e.g., at 5000 rpm for 10 minutes). Discard the supernatant and wash the microspheres several times with DI water to remove residual PVA and un-encapsulated this compound.
-
Drying: Freeze the washed microspheres and then lyophilize them for 48 hours to obtain a dry, free-flowing powder.
Spray Drying
Spray drying is a single-step process that converts a liquid feed into a dry powder.[4] It is a rapid and scalable method suitable for encapsulating a wide range of active ingredients.
Workflow Diagram: Spray Drying
Caption: General workflow for microsphere production via spray drying.
Materials:
-
This compound
-
Encapsulating polymer (e.g., Maltodextrin, Gum Arabic, Eudragit®)
-
Deionized (DI) Water
Equipment:
-
Spray dryer with a two-fluid nozzle or rotary atomizer
-
Magnetic stirrer
-
Standard laboratory glassware
Protocol:
-
Preparation of the Feed Solution: Dissolve the encapsulating polymer and this compound in DI water to create a homogenous solution. The concentration of solids will depend on the polymer and desired particle size, but typically ranges from 1-30% (w/v).
-
Setting Spray Dryer Parameters: Set the operational parameters of the spray dryer. These are critical and need to be optimized for each formulation. Typical parameters include:
-
Inlet Temperature: 120-180°C
-
Outlet Temperature: 70-100°C
-
Feed Rate: 2-10 mL/min
-
Aspirator/Blower Rate: 80-100%
-
Atomization Pressure/Speed: Varies with the type of atomizer.
-
-
Spray Drying Process: Pump the feed solution through the atomizer into the drying chamber. The hot drying gas (usually air or nitrogen) evaporates the water, and solid microspheres are formed.
-
Collection: The dried microspheres are separated from the gas stream by a cyclone separator and collected in a collection vessel.
Complex Coacervation
Complex coacervation is a phase separation process that occurs when two oppositely charged polymers interact in an aqueous solution to form a polymer-rich phase (coacervate) that can encapsulate a core material. Chitosan (a polycation) and sodium alginate (a polyanion) are commonly used for this purpose.
Workflow Diagram: Complex Coacervation
Caption: Process flow for this compound encapsulation by complex coacervation.
Materials:
-
This compound
-
Chitosan (low or medium molecular weight)
-
Sodium Alginate
-
Acetic Acid
-
Calcium Chloride (CaCl₂)
-
Deionized (DI) Water
Equipment:
-
Magnetic stirrer
-
pH meter
-
Syringe pump or burette
-
Filtration apparatus
-
Oven or freeze-dryer
Protocol:
-
Preparation of Polymer Solutions:
-
Prepare a chitosan solution (e.g., 1% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v).
-
Prepare a sodium alginate solution (e.g., 1.5% w/v) in DI water and dissolve the desired amount of this compound in this solution.
-
-
Coacervation:
-
Slowly add the sodium alginate/magnesium gluconate solution dropwise into the chitosan solution under constant stirring.
-
Microspheres will begin to form due to the electrostatic interaction between the positively charged chitosan and the negatively charged alginate.
-
Adjust the pH of the mixture (typically to between 4.0 and 5.0) to optimize coacervate formation.
-
-
Hardening of Microspheres:
-
Allow the microspheres to stir in the solution for a period of time (e.g., 30 minutes) to ensure complete coacervation.
-
Add a cross-linking agent, such as a calcium chloride solution (e.g., 5% w/v), to the suspension and stir for another 30 minutes to harden the microspheres.
-
-
Collection and Washing:
-
Collect the microspheres by filtration.
-
Wash the collected microspheres with DI water to remove any unreacted polymers and other reagents.
-
-
Drying:
-
Dry the microspheres either by air-drying at a moderate temperature or by freeze-drying.
-
Characterization of this compound Microspheres
After preparation, the microspheres should be characterized to ensure they meet the desired specifications.
-
Particle Size and Morphology: Scanning Electron Microscopy (SEM) is used to visualize the shape, surface morphology, and size distribution of the microspheres.[2]
-
Encapsulation Efficiency and Drug Loading: The amount of encapsulated this compound is determined by dissolving a known weight of microspheres and quantifying the magnesium content using techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
-
Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
-
In Vitro Release Studies: The release of this compound from the microspheres is studied over time in a dissolution apparatus using a suitable release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4). The concentration of magnesium in the release medium at different time points is measured to determine the release profile.
-
Polymer-Drug Interaction: Fourier Transform Infrared (FTIR) spectroscopy can be used to assess any potential chemical interactions between the this compound and the encapsulating polymer.[2]
By following these protocols and characterization methods, researchers can successfully develop and evaluate this compound-loaded microspheres for various drug delivery applications.
References
Application Notes and Protocols for the Quantification of Magnesium Gluconate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of magnesium gluconate in biological samples. It is designed to guide researchers in selecting and implementing appropriate methodologies for pharmacokinetic studies, bioavailability assessments, and other research involving this compound.
Introduction
This compound is an organic salt of magnesium widely used as a mineral supplement to prevent and treat magnesium deficiency. Due to its high bioavailability compared to inorganic magnesium salts, accurate and robust analytical methods are crucial for determining its concentration and fate in biological systems. This document outlines several analytical techniques applicable to the quantification of magnesium and the gluconate moiety in biological matrices such as plasma, serum, and urine.
While methods for the direct quantification of the intact this compound salt in biological samples are not widely reported, a common and effective approach is the separate quantification of its constituent components: the magnesium ion (Mg²⁺) and the gluconate anion. The concentration of this compound can then be inferred from the stoichiometric relationship.
Analytical Methodologies
Several advanced analytical techniques can be employed for the quantification of magnesium and gluconate. The choice of method depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation.
Primary recommended methods:
-
For Magnesium (Mg²⁺): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS).
-
For Gluconate: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Other applicable methods include Ion Chromatography (IC) and Capillary Electrophoresis (CE).
Data Presentation: Quantitative Summary
The following tables summarize typical quantitative parameters reported in studies involving the administration of magnesium supplements. Note that specific values can vary based on the study population, dosage, and analytical method used.
Table 1: Magnesium Pharmacokinetic Parameters after Oral Administration of this compound
| Parameter | Biological Matrix | Value | Citation |
| Baseline Serum Magnesium | Serum | Varies by individual | [1][2] |
| Peak Serum Magnesium (Cmax) | Serum | Statistically significant increase from baseline observed at various time points | [1][2] |
| Time to Peak (Tmax) | Serum | ~2-4 hours | [3] |
| 24-hour Urinary Excretion | Urine | Increased compared to baseline | [1][2] |
Table 2: Bioavailability of Different Magnesium Formulations
| Magnesium Salt | Relative Bioavailability | Citation |
| This compound | High | |
| Magnesium Citrate (B86180) | High | [4] |
| Magnesium Lactate | High | |
| Magnesium Aspartate | High | |
| Magnesium Chloride | Moderate | [1][2] |
| Magnesium Oxide | Low |
Experimental Protocols
Protocol 1: Quantification of Total Magnesium in Serum/Plasma and Urine by ICP-MS
This protocol is a highly sensitive and specific method for determining the total magnesium concentration.
1. Sample Preparation:
- Serum/Plasma: Allow whole blood to clot and centrifuge to separate serum, or collect plasma using an appropriate anticoagulant (avoid citrate and EDTA as they can interfere with magnesium measurement).[5][6] A simple dilution with a solution containing an internal standard (e.g., Beryllium) and a diluent to reduce matrix effects is typically sufficient. A 1:10 to 1:50 dilution with 1% nitric acid is common.
- Urine: Urine samples should be collected over a specified period (e.g., 24 hours) and the total volume recorded. Samples should be acidified to prevent precipitation of magnesium salts. A simple dilution similar to serum/plasma is then performed.
2. ICP-MS Instrumentation and Parameters:
- Instrument: Any modern ICP-MS system.
- RF Power: 1500-1600 W
- Plasma Gas Flow: 15 L/min
- Auxiliary Gas Flow: 0.8-1.2 L/min
- Nebulizer Gas Flow: 0.8-1.0 L/min
- Isotopes Monitored: ²⁴Mg, ²⁵Mg, ²⁶Mg (²⁴Mg is the most abundant, but monitoring others can help identify interferences).
- Internal Standard: ⁹Be or another suitable non-interfering element.
- Calibration: A multi-point calibration curve should be prepared using certified magnesium standards in a matrix-matched solution.
3. Quality Control:
- Include quality control (QC) samples at low, medium, and high concentrations within the calibration range in each analytical run.
- Analyze certified reference materials (CRMs) for urine and serum to ensure accuracy.
Workflow for Magnesium Quantification by ICP-MS
Caption: Workflow for Magnesium Quantification by ICP-MS.
Protocol 2: Quantification of Gluconate in Plasma by LC-MS/MS
This protocol describes a sensitive and selective method for quantifying the gluconate anion.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled gluconate).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at >10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection.
2. LC-MS/MS Instrumentation and Parameters:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column is often suitable. Ion-pair chromatography can also be used to improve retention of the polar gluconate anion.[7][8]
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
- MRM Transitions:
- Gluconate: Precursor ion (m/z 195.1) -> Product ion (e.g., m/z 75.0, 87.0, or 113.0). These transitions should be optimized on the specific instrument.
- Internal Standard: Monitor the appropriate transition for the chosen stable isotope-labeled standard.
- Calibration: Prepare a calibration curve by spiking known concentrations of gluconate and a fixed concentration of the internal standard into a blank biological matrix.
3. Quality Control:
- Include QC samples at multiple concentration levels in each analytical run.
- Assess matrix effects, recovery, and stability of the analyte during method validation.
Workflow for Gluconate Quantification by LC-MS/MS
Caption: Workflow for Gluconate Quantification by LC-MS/MS.
Metabolic Pathway of Gluconate
Upon oral administration, this compound dissociates into magnesium and gluconate ions. The gluconate is absorbed and can enter cellular metabolism. It can be phosphorylated to 6-phosphogluconate, which is an intermediate in the pentose (B10789219) phosphate (B84403) pathway. This pathway is crucial for the production of NADPH and the synthesis of nucleotide precursors.
Simplified Metabolic Fate of Gluconate
Caption: Simplified Metabolic Fate of Gluconate.
Conclusion
The quantification of this compound in biological samples is most reliably achieved by the separate analysis of magnesium and gluconate. ICP-MS offers excellent sensitivity and accuracy for total magnesium determination. For the gluconate moiety, LC-MS/MS provides high selectivity and sensitivity, making it well-suited for pharmacokinetic studies. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers to establish and validate robust analytical methods for their specific research needs. Careful consideration of sample preparation and the use of appropriate internal standards and quality controls are paramount for obtaining accurate and reproducible results.
References
- 1. Blood and urinary magnesium kinetics after oral magnesium supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood and urinary magnesium kinetics after oral magnesium supplements. | Semantic Scholar [semanticscholar.org]
- 3. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method validation of an inductively coupled plasma mass spectrometry (ICP-MS) assay for the analysis of magnesium, copper and zinc in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitative analysis of metabolites using ion-pair liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Establishing a Protocol for Dissolving Magnesium Gluconate in Cell Culture Media
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is the second most abundant intracellular cation and plays a crucial role in a vast array of cellular processes.[1][2] It is an essential cofactor for over 300 enzymes, including those involved in ATP metabolism, DNA and RNA synthesis, and signal transduction.[2] In the context of cell culture, maintaining optimal magnesium concentration is critical for cell proliferation, differentiation, and overall health. Magnesium ions are involved in key signaling pathways, such as the mTOR and CREB pathways, which regulate cell growth, survival, and synaptic plasticity.[[“]][[“]][5][6][7] Magnesium gluconate is an organic salt of magnesium that is often used as a supplement due to its high bioavailability.[8] However, dissolving this compound in cell culture media can be challenging due to its potential to precipitate, particularly in media containing phosphate (B84403) and bicarbonate ions. This document provides a detailed protocol for the preparation of this compound solutions and their addition to cell culture media, along with troubleshooting guidelines to prevent precipitation.
Data Presentation
For successful supplementation of cell culture media with this compound, it is crucial to start with a properly prepared, sterile stock solution. The following table summarizes the key properties of this compound relevant to its use in cell culture.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₂MgO₁₄ (anhydrous) | [9] |
| Molecular Weight | 414.60 g/mol (anhydrous) | [9] |
| Solubility in Water | 16 g/100 mL at 25°C | |
| Appearance | White to off-white, odorless, fine powder | [9] |
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution
This protocol describes the preparation of a 1 M sterile stock solution of this compound that can be used to supplement cell culture media.
Materials:
-
This compound (anhydrous powder)
-
Cell culture grade water (e.g., WFI, Milli-Q)
-
Sterile conical tubes (50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Magnetic stirrer and stir bar
-
Weighing paper/boat
-
Spatula
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh 41.46 g of anhydrous this compound powder.
-
Dissolving:
-
Add the powder to a sterile beaker containing approximately 80 mL of cell culture grade water.
-
Place a sterile magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Stir the solution at room temperature until the this compound is completely dissolved. This may take some time. Gentle warming (up to 37°C) can aid dissolution, but do not boil the solution.
-
-
Volume Adjustment: Once fully dissolved, transfer the solution to a 100 mL sterile graduated cylinder and bring the final volume to 100 mL with cell culture grade water.
-
Sterile Filtration:
-
Draw the 1 M this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile 50 mL conical tube. It is advisable to use multiple filters if you notice a significant decrease in the flow rate, as concentrated solutions can be viscous and may clog the filter.[10][11][12]
-
-
Storage: Store the sterile 1 M this compound stock solution at 2-8°C. Properly stored, the solution is stable for several months.
Protocol 2: Supplementing Cell Culture Media with this compound Stock Solution
This protocol provides a step-by-step guide to adding the sterile this compound stock solution to cell culture media (e.g., DMEM, RPMI-1640) while minimizing the risk of precipitation.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1 M sterile this compound stock solution (from Protocol 1)
-
Sterile serological pipettes or micropipettes with sterile tips
-
Incubator at 37°C
Procedure:
-
Pre-warm the Medium: Pre-warm the desired volume of complete cell culture medium to 37°C in a water bath or incubator. This helps to prevent precipitation that can be caused by temperature shock.
-
Calculate the Required Volume: Determine the volume of the 1 M this compound stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 100 mL of medium with a final this compound concentration of 10 mM, you would add 1 mL of the 1 M stock solution.
-
Slow Addition and Mixing:
-
Place the pre-warmed cell culture medium on a magnetic stirrer with a sterile stir bar, stirring gently.
-
Slowly add the calculated volume of the 1 M this compound stock solution dropwise to the vortex of the stirring medium. Rapid addition can lead to localized high concentrations and increase the risk of precipitation.
-
-
pH Check (Optional but Recommended): After adding the this compound, check the pH of the supplemented medium. While the addition of a small volume of a neutral stock solution should not significantly alter the pH, it is good practice to verify, especially when adding larger volumes or to sensitive cell lines. Adjust the pH if necessary using sterile 1N HCl or 1N NaOH.
-
Final Filtration (Optional): For critical applications, you may choose to re-filter the final supplemented medium through a 0.22 µm filter before use.
-
Use Immediately: It is recommended to use the freshly supplemented medium immediately. If storage is necessary, store at 2-8°C for a short period, and visually inspect for any precipitation before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitate forms in the stock solution during storage. | The concentration is too high, or the storage temperature is too low. | Prepare a fresh stock solution at a lower concentration (e.g., 0.5 M). Ensure the storage temperature remains between 2-8°C. |
| Precipitate forms immediately upon adding the stock solution to the medium. | Localized high concentration of magnesium ions reacting with phosphate and bicarbonate in the medium. | Add the stock solution much more slowly while vigorously stirring the medium. Ensure the medium is pre-warmed to 37°C. Consider preparing a more dilute stock solution. |
| A fine, hazy precipitate appears in the supplemented medium after some time. | The final concentration of this compound exceeds its solubility limit in the specific medium under the given conditions (pH, temperature). | Reduce the final concentration of this compound. Ensure the pH of the medium is within the optimal range for your cells (typically 7.2-7.4). |
Visualizations
Signaling Pathways
Magnesium ions (Mg²⁺) are critical for intracellular signaling. The following diagram illustrates the role of Mg²⁺ in the mTOR and CREB signaling pathways, which are central to cell growth, proliferation, and neuronal function.
Caption: Magnesium's role in mTOR and CREB signaling pathways.
Experimental Workflow
The following diagram outlines the workflow for preparing a this compound-supplemented cell culture medium.
Caption: Workflow for preparing this compound-supplemented media.
References
- 1. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. Magnesium Acts as a Second Messenger in the Regulation of NMDA Receptor-Mediated CREB Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
- 10. [Filtration of solutions with high viscosity: from laboratory experiments to production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2006000913A1 - Method for sterile filtration of viscous pharmaceutical compositions - Google Patents [patents.google.com]
Application Notes and Protocols for In Vivo Bioavailability Assessment of Magnesium Gluconate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is an essential mineral involved in over 300 enzymatic reactions crucial for human health. Magnesium supplements are widely used to address deficiencies, with various salt forms available. Magnesium gluconate, an organic salt, is often favored due to its reported high bioavailability.[1][2] The in vivo bioavailability of a magnesium formulation is a critical determinant of its efficacy. It is influenced by the salt form, the dosage, and the physiological state of the individual.
This document provides detailed application notes and protocols for the in vivo assessment of this compound formulations, focusing on a rat model. The provided methodologies cover the entire workflow from animal preparation to data analysis, enabling researchers to conduct robust and reproducible bioavailability studies.
Magnesium absorption in the intestine occurs through two primary pathways: the paracellular and the transcellular routes.[3][4] The paracellular pathway allows for the passive diffusion of magnesium through the tight junctions between intestinal epithelial cells.[3] The transcellular pathway involves the active transport of magnesium across the enterocytes, mediated by channels such as the Transient Receptor Potential Melastatin 6 and 7 (TRPM6 and TRPM7).[5][6][7]
Data Presentation: Comparative Bioavailability of Magnesium Salts
The following tables summarize quantitative data from preclinical studies, comparing the bioavailability of this compound to other organic and inorganic magnesium salts.
Table 1: Comparative Magnesium Absorption and Retention from Various Salts in a Rat Model
| Magnesium Salt | Magnesium Absorption (%) | Urinary Magnesium Excretion (mg) | Magnesium Retention (%) |
| This compound | 67 | 0.33 | Higher than inorganic salts |
| Magnesium Lactate | - | - | Higher than inorganic salts |
| Magnesium Aspartate | - | - | Higher than inorganic salts |
| Magnesium Pidolate | - | 0.33 | - |
| Magnesium Citrate | - | 0.33 | - |
| Magnesium Oxide | 50 | 0.20 | Lower than organic salts |
| Magnesium Chloride | - | - | - |
| Magnesium Sulphate | - | - | - |
| Magnesium Carbonate | - | - | - |
| Magnesium Acetate | - | - | - |
Data adapted from a study in Mg-depleted rats using a stable isotope approach.[8][9][10] The study highlights that organic magnesium salts, including gluconate, are more bioavailable than inorganic salts.[8][9][10]
Table 2: Relative Bioavailability of Magnesium Compounds
| Magnesium Compound | Relative Bioavailability Ranking |
| This compound | 1 |
| Magnesium Acetyl Taurate | 2 |
| Magnesium Malate | 3 |
| Magnesium Citrate | 4 |
| Magnesium Oxide | 5 |
This table provides a descending order of bioavailability based on recent research.
Experimental Protocols
In Vivo Bioavailability Study in a Rat Model
This protocol outlines a comprehensive in vivo study to determine the bioavailability of a this compound formulation.
3.1.1. Animal Model and Housing
-
Species: Wistar or Sprague-Dawley rats (male, 6 weeks old).
-
Housing: Animals should be housed individually in metabolic cages to allow for the separate collection of urine and feces.[11][12]
-
Acclimatization: Allow a one-week acclimatization period before the start of the study.[13]
-
Diet: For the duration of the study, provide a purified, magnesium-deficient diet (containing approximately 15 mg of magnesium per kg of feed) and demineralized water ad libitum.[14][15] This enhances the ability to detect differences in bioavailability between formulations. A control group should receive a diet with a normal magnesium content (e.g., 500 mg/kg).[14][15]
3.1.2. Study Design
-
Groups:
-
Group 1 (Control): Vehicle (e.g., deionized water) administration.
-
Group 2 (Test Formulation): this compound formulation at the desired dose.
-
Group 3 (Reference Formulation - Optional): A different magnesium salt (e.g., magnesium oxide) for comparison.
-
-
Magnesium Depletion Phase: Feed all animals (except a baseline control group) the magnesium-deficient diet for a period of 3-7 weeks to induce a controlled magnesium deficiency.[8][14]
-
Treatment Phase: Following the depletion phase, administer the respective formulations to the treatment groups daily for a period of 2 weeks.[8]
3.1.3. Dosing Protocol (Oral Gavage)
-
Preparation: Prepare the this compound formulation in deionized water to the desired concentration.
-
Dosage Calculation: Calculate the volume to be administered based on the animal's body weight. A typical dose might be 50 mg of elemental magnesium per kg of body weight.[15] The volume should generally not exceed 20 ml/kg.[16]
-
Administration:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion length.[16][17]
-
Insert the gavage needle into the mouth and gently advance it over the tongue into the esophagus.[17][18] Do not force the needle.
-
Slowly administer the calculated dose.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.[17]
-
3.1.4. Sample Collection
-
Blood:
-
Collect blood samples (approximately 0.2-0.3 mL) from the saphenous or tail vein at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours post-dose) to determine the pharmacokinetic profile.[13][19]
-
For terminal studies, blood can be collected via cardiac puncture under anesthesia.[20]
-
Use tubes with an appropriate anticoagulant (e.g., EDTA) for plasma separation or serum separator tubes.[21]
-
Process the blood by centrifugation (e.g., 1,000-2,000 x g for 10 minutes) to separate plasma or serum.[22][23]
-
Store the plasma/serum samples at -80°C until analysis.[13]
-
-
Urine and Feces:
-
Collect urine and feces separately using metabolic cages over a 24-hour period for several consecutive days during the treatment phase.[8][24][25]
-
Record the total volume of urine and the total weight of the feces for each 24-hour period.
-
A preservative such as thymol (B1683141) can be added to the urine collection tubes to prevent bacterial growth.[26]
-
Store urine and dried feces samples at -20°C or lower until analysis.
-
Magnesium Quantification in Biological Samples
3.2.1. Sample Preparation
-
Serum/Plasma and Urine: Dilute samples with a suitable diluent (e.g., 0.5% nitric acid) to a concentration within the linear range of the analytical instrument.
-
Feces: Dry the fecal samples to a constant weight, homogenize, and then digest a known weight of the sample using concentrated nitric acid. Dilute the digested sample appropriately for analysis.
3.2.2. Analytical Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive and specific method for the quantification of magnesium in biological matrices.[27][28]
-
Instrument Setup:
-
Calibration: Prepare a series of calibration standards of known magnesium concentrations in the same matrix as the diluted samples.
-
Analysis: Introduce the prepared samples and standards into the ICP-MS.
-
Data Processing: Quantify the magnesium concentration in the samples by comparing their signal intensities to the calibration curve.
Data Analysis and Interpretation
-
Pharmacokinetic Parameters: From the serum/plasma concentration-time data, calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum concentration.
-
Tmax: Time to reach maximum concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure over time. These parameters can be calculated using non-compartmental analysis.[30]
-
-
Bioavailability Calculation:
-
Apparent Absorption: Calculate the apparent magnesium absorption using the following formula: Apparent Absorption (%) = [(Mg intake - Fecal Mg excretion) / Mg intake] x 100
-
Urinary Excretion: The amount of magnesium excreted in the urine provides an indication of the amount of magnesium absorbed.
-
Visualizations
Caption: Experimental workflow for in vivo bioavailability assessment.
Caption: Intestinal magnesium absorption pathways.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Influence of this compound on stress reactions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Recent developments in intestinal magnesium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRPM6 forms the Mg2+ influx channel involved in intestinal and renal Mg2+ absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Study of magnesium bioavailability from ten organic and inorganic Mg salts in Mg-depleted rats using a stable isotope approach. | Semantic Scholar [semanticscholar.org]
- 10. Study of magnesium bioavailability from ten organic and inorganic Mg salts in Mg-depleted rats using a stable isotope approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. animalab.eu [animalab.eu]
- 13. benchchem.com [benchchem.com]
- 14. [Comparative study of magnesium salts bioavailability in rats fed a magnesium-deficient diet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research.fsu.edu [research.fsu.edu]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 20. Clinical Pathology and Sample Collection in the Laboratory Rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. idexxbioanalytics.com [idexxbioanalytics.com]
- 22. idexxbioanalytics.com [idexxbioanalytics.com]
- 23. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 24. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scribd.com [scribd.com]
- 27. Measurement of Magnesium, Zinc, and Copper in Human Serum by Using Isotope Dilution Inductively Coupled Plasma Mass Spectrometry (ID ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measurement of Serum Sodium and Magnesium by Inductively Coupled Plasma Mass Spectrometry with Aluminum as Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Magnesium Gluconate Concentration for Neuronal Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing magnesium gluconate concentration in neuronal cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to enhance neuronal cell viability?
A1: The optimal concentration of this compound is highly dependent on the specific neuronal cell type and experimental conditions. However, studies suggest that concentrations in the range of 0.8 mM to 1.0 mM can promote neuronal differentiation and survival without causing toxicity.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: Can high concentrations of this compound be toxic to neuronal cells?
A2: Yes, high concentrations of magnesium can be neurotoxic. Studies have shown that concentrations of 5 mM and 10 mM magnesium sulfate (B86663) can induce neuronal apoptosis.[3] Therefore, it is essential to carefully titrate the concentration to find a therapeutic window that promotes viability without inducing cell death.
Q3: How does magnesium protect neurons from damage?
A3: Magnesium exerts its neuroprotective effects through several mechanisms. A primary mechanism is the blockade of the N-methyl-D-aspartate (NMDA) receptor, which prevents excessive calcium influx that can lead to excitotoxicity and neuronal cell death.[4] Magnesium is also involved in modulating inflammatory signaling pathways and reducing oxidative stress.
Q4: What are the key signaling pathways modulated by magnesium in neurons?
A4: Magnesium modulates several critical signaling pathways in neurons, including:
-
NMDA Receptor Signaling: Magnesium acts as a voltage-dependent blocker of the NMDA receptor ion channel, regulating calcium influx.[1][5]
-
ERK/CREB Pathway: Magnesium elevation can activate the ERK/CREB pathway, which is involved in promoting neuronal differentiation and survival.[6]
-
mTOR Pathway: Magnesium can activate the mTOR signaling pathway, which plays a role in protein synthesis and cell growth.[7][[“]][9]
Troubleshooting Guide
Issue 1: Precipitation observed in the cell culture medium after adding this compound.
-
Possible Cause: The concentration of this compound may have exceeded its solubility limit in the culture medium, or it may be reacting with other components in the medium, such as phosphates or carbonates.[10][11][12] Temperature fluctuations, such as repeated freeze-thaw cycles of the medium, can also contribute to precipitation.[11]
-
Solution:
-
Prepare a fresh stock solution: Ensure the this compound is fully dissolved in a buffered solution (e.g., PBS) before adding it to the culture medium.
-
Warm the medium: Gently warm the culture medium to 37°C before adding the this compound solution.
-
Add dropwise while stirring: Add the this compound stock solution to the medium slowly while gently swirling the container to ensure even distribution.
-
Sterile filter the final medium: After adding this compound and other supplements, sterile filter the complete medium using a 0.22 µm filter.
-
Avoid repeated freeze-thaw cycles: Aliquot your complete medium into smaller, single-use volumes to avoid repeated warming and cooling.
-
Issue 2: Inconsistent or unexpected results in cell viability assays.
-
Possible Cause:
-
Inaccurate concentration of this compound: Errors in calculating the concentration or in preparing the stock solution can lead to variability.
-
Uneven distribution of the compound: Inadequate mixing when adding this compound to the culture wells can result in some cells being exposed to higher or lower concentrations.
-
Interference with the assay: High concentrations of this compound might interfere with the reagents of certain viability assays.
-
-
Solution:
-
Verify calculations and stock solutions: Double-check all calculations and ensure the stock solution was prepared accurately.
-
Ensure proper mixing: After adding the this compound solution to the wells, gently mix the plate on an orbital shaker for a few minutes to ensure even distribution.
-
Include proper controls: Always include a vehicle control (medium with the same amount of solvent used to dissolve the this compound) to account for any effects of the solvent itself.
-
Validate your assay: If you suspect interference, you can test it by adding this compound to a cell-free system with your assay reagents to see if there is a direct interaction.
-
Issue 3: No significant effect on neuronal viability is observed.
-
Possible Cause:
-
Suboptimal concentration: The concentration range you are testing may be too low to elicit a biological response.
-
Short incubation time: The duration of the treatment may not be sufficient for the effects of this compound to become apparent.
-
Cell type resistance: The specific neuronal cell type you are using may be less sensitive to the effects of magnesium.
-
-
Solution:
-
Broaden the concentration range: Test a wider range of concentrations in your dose-response experiment.
-
Increase the incubation time: Extend the treatment duration (e.g., from 24 hours to 48 or 72 hours) to allow more time for a response to develop.
-
Consult the literature for your specific cell type: Research previous studies that have used this compound or other magnesium salts on the same or similar neuronal cell types to get an idea of effective concentrations and incubation times.
-
Quantitative Data Summary
The following table summarizes the observed effects of different magnesium concentrations on neuronal cells as reported in the literature. It is important to note that the specific outcomes can vary based on the neuronal cell type, culture conditions, and the assay used.
| Magnesium Concentration | Observed Effect on Neuronal Cells | Reference(s) |
| 0.6 mM | Promotes neuronal differentiation of adult neural progenitor cells. | [1][2] |
| 0.8 mM | Considered a control or physiological concentration in some studies; promotes neuronal differentiation. | [1][2] |
| 1.0 mM | Shown to have no negative effect on cell viability and promotes neuronal differentiation. | [1][2] |
| 2.5 mM | Trend towards neuronal loss observed. | [3] |
| 5.0 mM | Significant neuronal apoptosis and cell death reported. | [3] |
| 10.0 mM | Strong negative effects on neuronal survival, inducing significant cell death. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 100 mM).
-
Dissolve the powder: In a sterile 50 mL conical tube, add the calculated mass of this compound powder to a known volume of sterile PBS.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.[13]
-
Sterile filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile conical tube. This will sterilize the solution and remove any potential micro-precipitates.
-
Storage: Aliquot the sterile stock solution into smaller, single-use sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of Neuronal Viability using MTT Assay
Materials:
-
Neuronal cells cultured in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the treatment media to the respective wells. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from all readings.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for evaluating neuronal cell viability after this compound treatment.
Caption: Magnesium blocks the NMDA receptor, preventing excitotoxicity.
Caption: Magnesium influences the ERK/CREB and mTOR signaling pathways in neurons.
References
- 1. brain.phgy.queensu.ca [brain.phgy.queensu.ca]
- 2. researchgate.net [researchgate.net]
- 3. Modulation by magnesium of the affinity of NMDA receptors for glycine in murine hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnesium Elevation Promotes Neuronal Differentiation While Suppressing Glial Differentiation of Primary Cultured Adult Mouse Neural Progenitor Cells through ERK/CREB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. Magnesium supplementation enhances mTOR signalling to facilitate myogenic differentiation and improve aged muscle performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fao.org [fao.org]
Technical Support Center: Stability of Magnesium Gluconate in Aqueous Solutions for Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing magnesium gluconate in long-term aqueous-based experiments, ensuring the stability of the solution is paramount for reproducible and accurate results. This technical support center provides a comprehensive guide to the stability of this compound solutions, including frequently asked questions and troubleshooting advice.
Frequently Asked Questions (FAQs)
1. What are the general stability characteristics of this compound in an aqueous solution?
This compound is generally considered stable in aqueous solutions.[1] One study on an oral solution formulation projected a shelf life of 25.4 years when stored at room temperature, highlighting its inherent stability.[2] However, the long-term stability for experimental use depends on several factors, including storage conditions, pH, and the presence of other substances.
2. What are the recommended storage conditions for long-term experiments?
To ensure the stability of this compound aqueous solutions for long-term use, it is recommended to:
-
Store in a cool, dry, and well-ventilated area. [1]
-
Protect from direct sunlight and moisture. [1]
-
Use tightly closed, appropriate containers. [1] The original packaging is often designed to maintain the product's integrity.[1]
-
For stock solutions, acidification with a mineral acid can help ensure a long shelf life.
3. How does pH affect the stability of this compound solutions?
The pH of the solution is a critical factor. A 5% w/v aqueous solution of this compound typically has a pH between 6.0 and 7.8.[3] In alkaline conditions, the gluconate anion can help keep magnesium ions in solution, preventing precipitation. However, significant deviations from a neutral pH can potentially lead to degradation or precipitation, especially in the presence of other ions like phosphates or carbonates.
4. What are the signs of degradation in a this compound solution?
Visual signs of degradation or instability in a this compound solution can include:
-
Precipitation: The formation of a solid, which may appear as cloudiness, sediment, or crystals.
-
Color change: Any deviation from a clear, colorless solution.
-
pH shift: A significant change in the measured pH of the solution over time.
5. What analytical methods can be used to assess the stability of this compound solutions?
Several analytical techniques can be employed to monitor the stability of this compound solutions, including:
-
High-Performance Liquid Chromatography (HPLC): To quantify the concentration of this compound and detect any degradation products.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the chemical structure.[4]
-
UV-Visible Spectroscopy: To assess changes in the solution's absorbance characteristics.[4]
-
Titration: A classic method to determine the concentration of magnesium.[5]
-
pH Measurement: To monitor for any shifts in the solution's acidity or alkalinity.
Troubleshooting Guide
Encountering issues with your this compound solutions can compromise your experiments. This guide addresses common problems and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| White precipitate or cloudiness forms upon preparation or during storage. | Incompatible Buffer: Use of phosphate (B84403) or carbonate buffers can lead to the formation of insoluble magnesium phosphate or magnesium carbonate. | Use a more compatible buffer system, such as HEPES or MOPS. If a phosphate buffer is necessary, consider using a lower concentration or adjusting the pH to a more acidic range. |
| High pH: An alkaline pH can promote the precipitation of magnesium hydroxide (B78521). | Adjust the pH of the solution to a neutral or slightly acidic range (pH 6.0-7.0). | |
| Temperature Effects: A solution prepared at a higher temperature may precipitate upon cooling due to decreased solubility. | Prepare the solution at room temperature. If heating is necessary to dissolve the compound, allow the solution to cool slowly and check for any precipitation. | |
| High Concentration: The concentration of this compound may exceed its solubility limit under the specific storage conditions. | Prepare a less concentrated stock solution and dilute as needed for your experiments. | |
| Solution turns yellow or brown over time. | Degradation: This may indicate chemical degradation of the gluconate moiety, potentially accelerated by light exposure or high temperatures. | Store the solution protected from light in an amber container. Ensure storage at the recommended cool temperature. Prepare fresh solutions more frequently. |
| Contamination: Microbial growth can also cause discoloration. | Ensure sterile preparation techniques and consider sterile filtering the solution, especially for cell culture applications. | |
| Loss of potency or inconsistent experimental results. | Degradation: The concentration of active this compound may have decreased over time. | Use a stability-indicating analytical method like HPLC to verify the concentration of your solution. Prepare fresh solutions regularly. |
| Inaccurate Preparation: Initial weighing or dilution errors can lead to incorrect concentrations. | Calibrate your balance regularly and use calibrated volumetric glassware for solution preparation. |
Quantitative Stability Data
While this compound is generally stable, its degradation can be influenced by environmental factors. The following table summarizes the known effects of these factors.
| Factor | Effect on Stability | Quantitative Data/Observations | Recommendations |
| Temperature | Higher temperatures can accelerate degradation. | Thermogravimetric analysis (TGA) shows this compound is thermally stable up to approximately 165-170°C.[6] However, for aqueous solutions, long-term storage at elevated temperatures (e.g., 40°C) may lead to a gradual decrease in concentration. An accelerated stability study of an oral solution predicted a shelf life of 25.4 years at room temperature.[2] | Store aqueous solutions at controlled room temperature (20-25°C) or refrigerated (2-8°C) for enhanced long-term stability. Avoid freezing, which may cause precipitation. |
| pH | Extremes in pH can lead to hydrolysis or precipitation. | A 5% w/v solution has a pH of 6.0-7.8.[3] Gluconate can chelate magnesium, preventing precipitation in mildly alkaline solutions. In highly alkaline conditions, magnesium hydroxide may precipitate. Acidic conditions can be used to prolong the shelf-life of standard stock solutions. | Maintain the pH of the solution within a neutral to slightly acidic range (e.g., pH 6-7) for optimal stability, unless experimental conditions require otherwise. |
| Light | Exposure to UV light can potentially cause photodegradation. | No specific quantitative data on the photodegradation kinetics of this compound in aqueous solution was found in the searched literature. However, as a general precaution for organic molecules, light exposure should be minimized. | Store solutions in amber or light-protecting containers.[1] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method validation and optimization will be required for specific laboratory conditions and instrumentation.
-
Objective: To quantify the concentration of this compound and separate it from potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid
-
Purified water (HPLC grade)
-
This compound reference standard
-
-
Chromatographic Conditions (Example): [7]
-
Mobile Phase: A mixture of 1% (v/v) phosphoric acid in water and methanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration within the range of the calibration curve.
-
Forced Degradation Studies (for method validation): To demonstrate the stability-indicating nature of the method, subject the this compound solution to stress conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (e.g., 80°C), and light (UV lamp). Analyze the stressed samples to ensure that degradation products are resolved from the parent peak.[7]
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
References
addressing precipitation issues of magnesium gluconate in phosphate-buffered saline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues when working with magnesium gluconate in phosphate-buffered saline (PBS).
Troubleshooting Guide
Issue: Immediate or Delayed Precipitate Formation Upon Mixing this compound and PBS
Root Cause Analysis:
The most common cause of precipitation is the formation of insoluble magnesium phosphate (B84403) salts.[1][2] Phosphate-buffered saline provides a source of phosphate ions (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻), which react with magnesium ions (Mg²⁺) from this compound. The solubility of magnesium phosphate is low in aqueous solutions, especially at neutral to alkaline pH.[3][4][5]
Troubleshooting Workflow:
Caption: A stepwise troubleshooting guide for addressing this compound precipitation in PBS.
Detailed Steps:
-
pH Adjustment: The equilibrium of phosphate ions in PBS is pH-dependent. At higher pH values, the concentration of dibasic (HPO₄²⁻) and tribasic (PO₄³⁻) phosphate ions increases, which readily react with magnesium to form insoluble precipitates.[1][6]
-
Recommendation: Adjust the pH of the PBS solution to a slightly more acidic range (e.g., pH 6.5-7.0) before adding this compound. This shifts the equilibrium towards the more soluble monobasic phosphate form (H₂PO₄⁻).[7]
-
-
Order of Addition: Adding a concentrated this compound solution to PBS can create localized areas of high magnesium concentration, promoting rapid precipitation.
-
Recommendation: Prepare separate, sterile stock solutions of concentrated PBS (e.g., 10x) and this compound.[8] When preparing the final working solution, add the concentrated PBS to the required volume of sterile water first, mix well, and then add the this compound stock solution slowly while stirring.
-
-
Concentration Reduction: The likelihood of precipitation increases with higher concentrations of magnesium and phosphate ions.
-
Recommendation: If your experimental design allows, consider reducing the final concentration of either the this compound or the phosphate buffer.
-
-
Temperature Control: While the solubility of this compound itself is good in water, temperature can affect the solubility of magnesium phosphate salts.[9][10]
-
Recommendation: Preparing the solution at room temperature is generally advisable. Avoid preparing concentrated solutions at elevated temperatures and then cooling them, as this can cause precipitation. Some sources suggest that preparing solutions at a lower temperature (e.g., 4°C) can sometimes prevent immediate precipitation, but be aware that the precipitate may form upon warming.[7]
-
-
Alternative Buffers: If precipitation persists and your experimental conditions permit, consider using a buffer system that does not contain phosphate.
-
Recommendation: Buffers such as Tris-HCl or HEPES can be suitable alternatives.[11] However, it is crucial to verify the compatibility of these buffers with your specific experimental setup, as they can sometimes interfere with biological assays.
-
Frequently Asked Questions (FAQs)
Q1: What is the white precipitate that forms when I mix this compound with PBS?
A1: The precipitate is most likely one or more forms of magnesium phosphate.[1][2][4] PBS contains phosphate ions that react with the magnesium ions from this compound to form these poorly soluble salts.
Q2: Why is pH so critical in preventing precipitation?
A2: The pH of the solution dictates the predominant species of phosphate ions. In more alkaline conditions, the phosphate ions carry more negative charge (HPO₄²⁻ and PO₄³⁻), which have a higher affinity for the positively charged magnesium ions (Mg²⁺), leading to the formation of insoluble magnesium phosphate.[1][6] Lowering the pH favors the monobasic form (H₂PO₄⁻), which is less likely to precipitate with magnesium.
Chemical Equilibrium of Phosphate Buffer:
Caption: The equilibrium of phosphate species in solution is pH-dependent.
Q3: Can I autoclave my PBS solution after adding this compound?
A3: It is generally not recommended to autoclave PBS solutions containing magnesium (or calcium). The heat from autoclaving can promote the precipitation of magnesium phosphate.[8][12] It is best practice to prepare sterile-filtered stock solutions of this compound and PBS separately and then combine them aseptically.
Q4: Are there any additives that can help prevent this precipitation?
A4: Yes, chelating agents like EDTA (Ethylenediaminetetraacetic acid) can sequester magnesium ions, preventing them from reacting with phosphate.[1] However, the use of a chelating agent will reduce the concentration of free, biologically active magnesium ions, which may interfere with your experiment. If used, the concentration of the chelating agent must be carefully controlled.
Q5: What are the solubility characteristics of different magnesium phosphate salts?
A5: The solubility of magnesium phosphate salts is generally low in water, and this is influenced by the specific form of the salt and the pH of the solution.
| Magnesium Salt | Solubility in Water | Conditions |
| Magnesium Phosphate (tribasic) | Approx. 0.026 g/100 mL | 20°C[3] |
| Magnesium Phosphate (monobasic) | 143 mg/L | Data from Parchem[13] |
| This compound | Soluble | General characteristic[9][10] |
Experimental Protocols
Protocol for Preparing a 1X PBS Solution Containing this compound
Objective: To prepare a sterile 1X PBS solution containing a specified concentration of this compound with minimal risk of precipitation.
Materials:
-
Nuclease-free water
-
10X PBS stock solution (without Mg²⁺/Ca²⁺)
-
This compound powder
-
0.22 µm sterile filter units
-
Sterile containers
Procedure:
-
Prepare a 1M this compound Stock Solution:
-
Weigh the appropriate amount of this compound dihydrate (MW: 450.63 g/mol ) or anhydrous (MW: 414.60 g/mol ).
-
Dissolve in nuclease-free water to the desired final volume.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
Store at 4°C.
-
-
Prepare the Final 1X PBS with this compound:
-
In a sterile container, add the required volume of nuclease-free water.
-
Add the appropriate volume of 10X PBS stock solution and mix thoroughly.
-
Slowly add the required volume of the 1M this compound stock solution while gently stirring.
-
Check the pH of the final solution and adjust to a slightly acidic pH (e.g., 6.8-7.2) using sterile HCl or NaOH if necessary.
-
Store the final solution at 4°C and visually inspect for any precipitation before each use.
-
Experimental Workflow Diagram:
Caption: Recommended workflow for preparing a this compound solution in PBS.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. grokipedia.com [grokipedia.com]
- 4. MAGNESIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 5. echemi.com [echemi.com]
- 6. Experimental and computer modelling speciation studies of the effect of pH and phosphate on the precipitation of calcium and magnesium salts in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. X3860E [fao.org]
- 10. fao.org [fao.org]
- 11. Magnesium degradation under physiological conditions – Best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. parchem.com [parchem.com]
improving the solubility of magnesium gluconate for high-concentration stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium gluconate. The focus is on improving its solubility to prepare high-concentration stock solutions for experimental use.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you may encounter when preparing and storing high-concentration this compound solutions.
| Problem | Possible Causes | Recommended Solutions |
| White precipitate forms after adding this compound to a buffered solution. | Insoluble Salt Formation: Interaction with other ions, particularly phosphate (B84403) or carbonate, can form insoluble magnesium salts. | 1. Verify Buffer Compatibility: Avoid using phosphate-based buffers if possible, as magnesium phosphate has low solubility. Consider alternative buffering systems like HEPES or MOPS. 2. Optimize Order of Addition: Prepare separate stock solutions of this compound and your buffer. Add the this compound stock solution to the final diluted buffer dropwise while stirring vigorously to avoid localized high concentrations. |
| This compound powder is not dissolving completely at the desired concentration. | 1. Saturation Limit Reached: The concentration may exceed the intrinsic solubility of this compound at the current temperature. 2. Slow Dissolution Rate: The dissolution kinetics may be slow, especially for larger particles. | 1. Increase Temperature: Gently warm the solution while stirring. This compound's solubility increases with temperature. 2. pH Adjustment: Cautiously adjust the pH to a slightly acidic range (e.g., 5.5-6.5) with a dilute acid like HCl. This can enhance solubility.[1] 3. Use a Co-solvent: Consider preparing your solution with a mixture of water and a co-solvent like propylene (B89431) glycol or glycerol (B35011). 4. Increase Agitation: Use a magnetic stirrer or sonication to increase the rate of dissolution. |
| A clear solution becomes cloudy or forms a precipitate upon cooling. | Supersaturation and Temperature-Dependent Solubility: The solution was likely saturated or supersaturated at a higher temperature, and the decrease in temperature has lowered the solubility limit. | 1. Maintain Elevated Temperature: Store the stock solution at the temperature it was prepared at, if experimentally feasible. 2. Prepare a Metastable Supersaturated Solution: See the detailed protocol below for preparing a stable supersaturated solution that can remain clear at lower temperatures. 3. Re-dissolve Before Use: If precipitation occurs upon storage at a lower temperature, gently warm and agitate the solution to re-dissolve the precipitate before use. |
| The pH of the final solution is outside the acceptable range for the experiment. | Inherent pH of this compound: A 5% solution of this compound in water will have a pH between 6.0 and 7.8.[2] | 1. Buffer the Solution: Prepare the this compound in a suitable buffer that will maintain the pH within your desired range. 2. Titrate to the Desired pH: After dissolving the this compound, carefully adjust the pH of the solution using a dilute acid or base. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
A1: The reported solubility of this compound in water varies, likely due to differences in the hydration state of the compound (anhydrous vs. dihydrate) and experimental conditions. This compound is generally described as freely soluble in water.[3][4][5][6] One reliable source states the solubility of this compound dihydrate is 16 g/100 mL of water at 25°C.[1] Another source reports a solubility of 9.6 g/L at 20°C, which may refer to the anhydrous form.[7]
Q2: How does temperature affect the solubility of this compound?
Q3: Can pH be adjusted to improve this compound solubility?
A3: Yes, pH can influence the solubility of this compound.[8][9] Acidifying the solution with a mineral acid can help maintain the stability of a stock solution, suggesting that a slightly acidic pH may be beneficial for solubility and long-term storage.[1] However, extreme pH values should be avoided as they can lead to the degradation of the gluconate moiety.[10]
Q4: Are co-solvents effective in dissolving this compound?
A4: While specific data on the use of co-solvents for this compound is limited, the use of polyols like propylene glycol and glycerol is a common strategy to enhance the solubility of various organic molecules. These co-solvents can increase the solubility of other compounds and may be effective for this compound. It is recommended to perform small-scale trials to determine the optimal ratio of co-solvent to water for your desired concentration.
Q5: How can I prepare a stable, high-concentration stock solution that won't precipitate upon cooling?
A5: Preparing a metastable supersaturated solution can be an effective method. This involves heating the solvent to dissolve a higher concentration of this compound and then allowing it to cool slowly without agitation. The absence of nucleation sites can help maintain a clear, supersaturated solution at a lower temperature. A detailed protocol is provided in the Experimental Protocols section.
Data Presentation
Table 1: Reported Solubility of this compound in Water
| Form | Temperature (°C) | Solubility ( g/100 mL) | Source |
| Dihydrate | 25 | 16 | [1] |
| Not Specified | 20 | 0.96 | [7] |
Note: The significant difference in reported solubilities may be due to the hydration state of the this compound used (dihydrate vs. anhydrous) and different experimental methodologies. Researchers should consider these values as a starting point and may need to determine the solubility empirically for their specific material and conditions.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Solution using Heat
-
Determine Target Concentration: Based on the available solubility data, determine the target concentration for your stock solution.
-
Measure Solvent: Measure the required volume of high-purity water (e.g., deionized or distilled water) in a sterile beaker with a magnetic stir bar.
-
Heat the Solvent: Gently heat the water on a hot plate with stirring. A temperature of 60-80°C is a good starting point.
-
Add this compound: Slowly add the pre-weighed this compound powder to the heated water while continuously stirring.
-
Ensure Complete Dissolution: Continue to stir and maintain the temperature until all the powder has dissolved, resulting in a clear solution.
-
Cool to Room Temperature: Turn off the heat and allow the solution to cool to room temperature. If precipitation occurs, you may need to lower the target concentration or use the solution at an elevated temperature.
-
Sterilization (if required): If a sterile solution is needed, filter the final solution through a 0.22 µm sterile filter.
Protocol 2: Preparation of a Metastable Supersaturated this compound Solution
-
Prepare a Saturated Solution at Elevated Temperature: Follow steps 1-5 from Protocol 1 to prepare a saturated solution at an elevated temperature (e.g., 80°C). Ensure a small amount of undissolved solid remains to confirm saturation.
-
Hot Filtration: While the solution is still hot, carefully decant or filter the supernatant to remove any undissolved particles. This step is crucial to eliminate nucleation sites.
-
Slow Cooling: Cover the container with the clear, hot solution and allow it to cool slowly to room temperature in an undisturbed location. Avoid any agitation or introduction of foreign particles.
-
Storage: Once cooled, the metastable supersaturated solution should be stored in a tightly sealed container in a location with a stable temperature to prevent crystallization.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for incomplete dissolution.
References
- 1. This compound as a Standard for the Determination of Serum Magnesium. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 2. This compound [drugfuture.com]
- 3. This compound | 3632-91-5 [chemicalbook.com]
- 4. magnesium D-gluconate hydrate [chembk.com]
- 5. This compound CAS#: 3632-91-5 [m.chemicalbook.com]
- 6. This compound-Definly Chemical_Chemical Industry_Gluconolactone [definly.com]
- 7. valudor.com [valudor.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Magnesium(II) d-Gluconate Complexes Relevant to Radioactive Waste Disposals: Metal-Ion-Induced Ligand Deprotonation or Ligand-Promoted Metal-Ion Hydrolysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting inconsistent results in magnesium gluconate supplementation studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in magnesium gluconate supplementation studies.
Frequently Asked Questions (FAQs)
Q1: Why are the results of our this compound supplementation study inconsistent with published findings?
A1: Inconsistencies in magnesium supplementation studies are common and can arise from a variety of factors. Key areas to investigate include:
-
Bioavailability and Absorption: The amount of magnesium your study subjects are actually absorbing can vary significantly. This is influenced by the supplement's formulation, the dosage regimen, and dietary factors.[1][2][3]
-
Study Population: The baseline characteristics of your study participants, such as age, genetics, underlying health conditions (e.g., gastrointestinal disorders, renal issues), and baseline magnesium status, can all impact the outcomes.[3][[“]][5]
-
Methodology: Differences in experimental protocols, including the duration of the study, the methods used to assess magnesium status, and the specific endpoints being measured, can lead to different results.[6][7]
-
Dietary Interactions: Foods and other supplements consumed by participants can either enhance or inhibit magnesium absorption.[1][8][9]
Q2: What are the most common factors that inhibit or enhance this compound absorption?
A2: Several dietary and physiological factors can influence the bioavailability of this compound.
-
Inhibiting Factors:
-
High doses of other minerals: Competition for absorption can occur with high intakes of calcium, phosphorus, and zinc.[8]
-
Phytates and Oxalates: These compounds, found in plant-based foods like whole grains, legumes, and spinach, can bind to magnesium and reduce its absorption.[8][9]
-
Non-fermentable fibers: Cellulose and lignin (B12514952) can decrease magnesium uptake.[1]
-
High-fat diet: Excessive fat intake can form insoluble magnesium soaps, reducing absorption.
-
-
Enhancing Factors:
-
Protein: A higher protein intake has been shown to improve magnesium absorption.[1]
-
Certain Carbohydrates: Fructo-oligosaccharides (FOS) and other fermentable fibers can increase magnesium absorption in the large intestine.[9]
-
Vitamin D: While the primary role of vitamin D is in calcium absorption, it may also play a role in magnesium homeostasis.
-
Q3: How can we accurately assess the magnesium status of our study participants?
A3: Assessing magnesium status is notoriously challenging, which contributes significantly to inter-study variability.[5][10]
-
Serum Magnesium: This is the most common and readily available method, but it is a poor indicator of total body magnesium because less than 1% of the body's magnesium is in the blood serum.[10] Normal serum levels can be maintained even when the body's stores are depleted.
-
Erythrocyte (Red Blood Cell) Magnesium: This is considered a better indicator of intracellular magnesium levels and long-term magnesium status than serum levels.
-
24-Hour Urine Magnesium: This can provide information on magnesium excretion and can be useful for assessing net magnesium balance. However, it can be influenced by recent dietary intake and kidney function.[5]
-
Magnesium Loading Test: This involves administering a dose of magnesium and measuring the amount excreted in the urine over 24 hours. A lower excretion suggests a higher retention and therefore a deficiency. Some experts consider this the best method for assessing magnesium status in adults.[10]
Due to the limitations of each method, a comprehensive assessment combining laboratory tests with a clinical evaluation is often recommended.[10]
Troubleshooting Guides
Issue 1: High Variability in Participant Response to Supplementation
If you are observing a wide range of responses to this compound supplementation within your study group, consider the following troubleshooting steps:
-
Review Dietary Logs: Analyze participants' dietary records for significant differences in the intake of magnesium absorption inhibitors and enhancers (see FAQ 2).
-
Assess Gastrointestinal Health: Screen participants for undiagnosed malabsorptive disorders like celiac disease or Crohn's disease, which can impair nutrient absorption.[3]
-
Check for Medication Interactions: Certain medications, such as diuretics and proton pump inhibitors, can affect magnesium levels.[3]
-
Analyze Baseline Magnesium Status: Stratify your data based on participants' baseline magnesium levels. Individuals with a deficiency are likely to show a more pronounced response to supplementation.[11]
Issue 2: Lower than Expected Bioavailability
If your data suggests poor absorption of this compound, investigate these potential causes:
-
Dosage Regimen: A single large daily dose can lead to lower relative absorption compared to multiple, smaller doses spread throughout the day.[1] The fractional absorption of magnesium is inversely proportional to the amount ingested.[1]
-
Supplement Formulation: While this compound is an organic salt with generally good solubility, the excipients and manufacturing process of the supplement can impact its dissolution and subsequent absorption. Consider requesting a certificate of analysis from the manufacturer to check for consistency.
-
Timing of Supplementation: Taking magnesium supplements with a meal can improve absorption for some individuals by stimulating the release of gastric acid.[12]
Data Presentation
Table 1: Bioavailability of Different Magnesium Salts
| Magnesium Salt | Type | Relative Bioavailability | Key Considerations |
| This compound | Organic | Good | Generally well-tolerated.[13] |
| Magnesium Citrate | Organic | Good | May have a laxative effect at higher doses.[6][11] |
| Magnesium Glycinate | Organic | Good | Known for being gentle on the stomach.[11][14] |
| Magnesium Malate | Organic | Good | May have benefits for energy production. |
| Magnesium Oxide | Inorganic | Poor | Higher magnesium content by weight, but lower absorption.[6] |
| Magnesium Chloride | Inorganic | Moderate | Good solubility in water.[15] |
| Magnesium Sulfate | Inorganic | Moderate | Commonly known as Epsom salt. |
Note: Bioavailability can be influenced by a multitude of factors as discussed in the FAQs and troubleshooting guides.
Experimental Protocols
Protocol 1: Assessment of Serum Magnesium Concentration
-
Sample Collection: Collect a venous blood sample from the participant after an overnight fast.
-
Sample Processing: Centrifuge the blood sample to separate the serum from the blood cells.
-
Analysis: The serum magnesium concentration is typically measured using atomic absorption spectrophotometry or a colorimetric method (e.g., with calmagite).[16][17][18]
-
Reference Range: Normal serum magnesium concentrations typically range between 0.75 and 0.95 mmol/L.[10]
Protocol 2: Oral Magnesium Supplementation Study Workflow
A typical randomized controlled trial (RCT) design for a magnesium supplementation study would follow these steps:
-
Participant Screening and Recruitment: Screen potential participants based on inclusion and exclusion criteria (e.g., age, health status, baseline magnesium levels).
-
Baseline Assessment: Collect baseline data, including dietary intake, medical history, and magnesium status (using one or more of the methods described in FAQ 3).
-
Randomization: Randomly assign participants to either the this compound group or a placebo group.
-
Intervention: Administer the this compound supplement or placebo for a predetermined duration (e.g., 8-12 weeks). Ensure blinding of both participants and researchers.
-
Monitoring: Monitor participants for adherence to the supplementation protocol and for any adverse effects.
-
Follow-up Assessments: Repeat the baseline assessments at the end of the intervention period to measure changes in magnesium status and other relevant outcomes.
-
Data Analysis: Analyze the data to determine the effect of this compound supplementation compared to placebo.
Visualizations
Signaling Pathways and Workflows
Caption: Factors influencing the intestinal absorption of magnesium.
Caption: A standard workflow for a randomized controlled trial.
References
- 1. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutritional Factors Affecting Magnesium Bioavailability: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ancient-minerals.com [ancient-minerals.com]
- 4. consensus.app [consensus.app]
- 5. Challenges in the Diagnosis of Magnesium Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magnesium: A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]
- 7. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publicationslist.org [publicationslist.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]
- 11. nfo.com [nfo.com]
- 12. drugs.com [drugs.com]
- 13. wiseowlhealth.com [wiseowlhealth.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Oral magnesium for tocolysis: a comparison of this compound and enteric-coated magnesium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for the estimation of serum magnesium in clinical laboratories. | Semantic Scholar [semanticscholar.org]
- 18. Methods for the estimation of serum magnesium in clinical laboratories. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Minimizing Variability in Animal Studies with Oral Magnesium Gluconate Gavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal studies involving oral gavage of magnesium gluconate.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, leading to increased variability.
| Problem | Potential Causes | Recommended Solutions |
| High inter-animal variability in plasma/tissue magnesium levels | Improper Gavage Technique: Inconsistent delivery to the stomach, esophageal irritation, or accidental tracheal administration.[1] | - Ensure all personnel are thoroughly trained and proficient in oral gavage. - Use appropriately sized, flexible gavage needles with a ball tip to minimize trauma.[2] - Standardize the restraint method and the speed of administration.[1] |
| Inconsistent Formulation: Precipitation or non-homogeneity of the this compound solution. | - Prepare fresh solutions daily. This compound solutions are stable at room temperature, but preparing fresh minimizes the risk of contamination and concentration changes.[3] - Ensure the this compound is fully dissolved. Use a vehicle in which it is highly soluble, such as water.[4] - Gently mix the solution before drawing each dose. | |
| Physiological State of Animals: Differences in age, weight, stress levels, or underlying health conditions.[1] | - Use animals within a narrow age and weight range.[1] - Acclimatize animals to handling and the gavage procedure to reduce stress.[1] - Monitor animal health daily and exclude any animals showing signs of illness. | |
| Fasting/Feeding Status: Variability in food intake before gavage can alter gastric emptying and absorption. | - Implement a consistent fasting period (e.g., 4-6 hours) before gavage to standardize gastric content. Note that prolonged fasting can alter physiology.[2] | |
| Unexpected Animal Stress or Mortality | Esophageal or Gastric Injury: Perforation or irritation from the gavage needle.[2] | - Use flexible gavage tubes and never force the tube.[2] - Ensure the gavage needle is the correct length (measure from the mouth to the last rib).[5] - Lubricate the tip of the gavage needle with a small amount of the vehicle. |
| Aspiration Pneumonia: Accidental administration into the trachea.[2] | - Ensure proper animal restraint with the head and neck extended in a straight line.[6] - If any resistance is felt or the animal struggles excessively, remove the needle immediately.[7] - Monitor animals for signs of respiratory distress post-gavage.[2] | |
| High Dose or Hyperosmolality of Solution: Can cause gastrointestinal distress or dehydration. | - Use an appropriate dose based on the study objectives and animal model. - Prepare solutions at a concentration that is not hyperosmolar. If a high dose is required, consider splitting it into multiple administrations.[6] | |
| Inconsistent or Unexpected Experimental Results | Variability in Magnesium Bioavailability: The form of magnesium salt and the vehicle used can impact absorption. | - Use this compound, which has been shown to have high bioavailability compared to other salts like magnesium oxide.[8][9] - Use a simple aqueous vehicle like water for consistent dissolution and absorption. Complex vehicles can introduce variability. |
| Interaction with Other Compounds: Co-administered substances or dietary components can affect magnesium absorption. | - Be aware of potential interactions with other administered drugs or special diets. - Maintain a consistent diet for all animals throughout the study. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor contributing to variability in oral gavage studies?
A1: Improper gavage technique is one of the most significant contributors to variability.[1] Inconsistent administration, esophageal injury, and stress induced by poor handling can all lead to variable absorption and physiological responses, directly impacting the reliability of your data.[2]
Q2: Why is this compound recommended over other magnesium salts for oral gavage studies?
A2: this compound is an organic magnesium salt that has demonstrated higher bioavailability compared to inorganic salts like magnesium oxide in rodent studies.[8][9] This means a greater proportion of the administered magnesium is absorbed, leading to more consistent and reliable systemic exposure.
Q3: How should I prepare and store the this compound solution?
A3: this compound is soluble in water.[4] It is recommended to prepare fresh solutions daily to ensure homogeneity and prevent potential contamination or degradation, although studies have shown that this compound solutions can be stable for extended periods at room temperature.[3] Ensure the salt is completely dissolved before administration.
Q4: Is fasting necessary before oral gavage with this compound?
A4: While not always mandatory, a consistent fasting period of 4-6 hours can help standardize gastric contents and reduce variability in absorption.[2] However, prolonged fasting can induce stress and alter the animal's metabolic state, so the fasting duration should be carefully considered and kept consistent across all animals in the study.
Q5: What is the recommended maximum gavage volume for mice and rats?
A5: As a general guideline, the maximum recommended oral gavage volume is 10 mL/kg for mice and 10-20 mL/kg for rats.[6] However, it is best practice to use the smallest volume necessary to deliver the desired dose accurately to minimize the risk of regurgitation and aspiration.[5]
Q6: How can I minimize stress to the animals during the gavage procedure?
A6: Acclimatizing the animals to handling for several days before the experiment can significantly reduce stress.[1] The procedure should be performed swiftly and gently by a trained individual. Using flexible gavage needles and ensuring proper restraint will also contribute to a less stressful experience for the animal.[2]
Quantitative Data Summary
The following tables provide quantitative data to aid in experimental design and minimize variability.
Table 1: Recommended Oral Gavage Volumes and Needle Sizes for Mice and Rats
| Animal | Body Weight | Max Gavage Volume (mL/kg) | Recommended Needle Gauge | Recommended Needle Length |
| Mouse | 20-30 g | 10 | 20-22 G | 30-38 mm |
| Rat | 200-250 g | 10 | 18 G | 50-75 mm |
| Rat | 250-500 g | 10 | 16-18 G | 75 mm |
| Data compiled from multiple sources.[5][6] |
Table 2: Comparative Bioavailability of Different Magnesium Salts in Rats
| Magnesium Salt | Relative Bioavailability (%) | Key Findings |
| This compound | ~67% | Exhibited the highest bioavailability among ten tested salts.[8] |
| Magnesium Citrate | High | Generally considered to have good bioavailability.[10] |
| Magnesium Chloride | Moderate | Higher bioavailability than inorganic oxides and sulfates.[11] |
| Magnesium Sulfate | Moderate | - |
| Magnesium Oxide | Low (~4%) | Significantly lower bioavailability compared to organic salts.[10] |
| This table presents a summary of findings from a study in Mg-depleted rats.[8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
-
Calculate the required amount: Determine the total volume of solution needed for all animals in a single session, including a small excess to account for hub loss. Calculate the mass of this compound required to achieve the desired concentration (e.g., mg/mL).
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Add the weighed powder to a sterile container. Gradually add the vehicle (e.g., sterile water) while mixing continuously using a magnetic stirrer until the powder is fully dissolved.
-
Verification: Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: If not for immediate use, store the solution in a clearly labeled, sealed container at room temperature. It is best practice to prepare fresh solutions daily.[3]
Protocol 2: Oral Gavage Procedure in a Mouse
-
Animal Preparation: Weigh the mouse to calculate the precise volume to be administered.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.[7]
-
Gavage Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the tube enters the esophagus. Do not force the needle.[6]
-
Administration: Once the needle is correctly positioned in the stomach (pre-measured to the last rib), slowly administer the this compound solution.[7]
-
Withdrawal: Gently and smoothly withdraw the gavage needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.[2]
Visualizations
Diagram 1: Experimental Workflow for Oral Gavage Study
Diagram 2: Magnesium's Role in Modulating NMDA Receptor Signaling
Diagram 3: Simplified Overview of Magnesium's Influence on the mTOR Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical stability of this compound oral solution [journal11.magtechjournal.com]
- 4. This compound as a Standard for the Determination of Serum Magnesium. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 5. research-support.uq.edu.au [research-support.uq.edu.au]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. research.vt.edu [research.vt.edu]
- 8. Study of magnesium bioavailability from ten organic and inorganic Mg salts in Mg-depleted rats using a stable isotope approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. [Comparative study of magnesium salts bioavailability in rats fed a magnesium-deficient diet] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Magnesium Gluconate Stability and Cellular Absorption
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on magnesium gluconate stability and cellular absorption.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of a this compound solution?
A1: For general laboratory use and formulation, maintaining a pH between 6.0 and 7.8 is recommended for a solution of this compound, as specified by the USP monograph.[1] However, for long-term storage of a standard stock solution, acidification with a mineral acid can enhance stability, suggesting good stability in acidic conditions.[2] In alkaline conditions, particularly above pH 10, the formation of various magnesium-gluconate-hydroxide complexes can occur, which may alter the solution's properties.[3][4]
Q2: How does the pH of the gastrointestinal tract affect the absorption of magnesium from this compound?
A2: The acidic environment of the stomach (low pH) is crucial for the initial step of magnesium absorption. It facilitates the dissociation of magnesium ions (Mg²⁺) from the gluconate salt.[5] Subsequently, the luminal acidity in the small intestine plays a significant role in maintaining magnesium in its soluble, ionized form, which is essential for absorption.[6][7] An increase in the pH of the small intestine can lead to a significant decrease in soluble magnesium, thereby reducing its bioavailability.[6][7]
Q3: What are the primary mechanisms for magnesium absorption in the small intestine?
A3: Magnesium is absorbed in the small intestine through two main pathways:
-
Transcellular transport: This is an active, saturable process that occurs primarily in the distal jejunum and ileum. It involves magnesium entering the intestinal cells through specific channels like TRPM6 and TRPM7.
-
Paracellular transport: This is a passive, non-saturable process that occurs throughout the small intestine, allowing magnesium ions to move between the intestinal cells. This pathway is highly dependent on the electrochemical gradient and the permeability of the tight junctions between cells.[8]
Q4: Can the gluconate portion of this compound influence cellular absorption?
A4: While the primary factor for absorption is the availability of free Mg²⁺ ions, the gluconate moiety, as an organic anion, can help to keep magnesium soluble in the intestinal lumen, especially at a slightly acidic to neutral pH. This can be advantageous compared to inorganic magnesium salts, which may be more prone to precipitation.
Q5: Are there any known degradation products of this compound that I should be aware of in my experiments?
A5: Under forced degradation conditions (acidic, basic, and thermal stress), gluconate can potentially degrade.[9] While specific degradation products for this compound are not extensively detailed in the provided search results, thermal degradation analysis has been performed, and analytical methods like HPLC can be used to separate and identify any potential degradants.[10][11] For instance, in a study on calcium gluconate, it was found to be sensitive to acid, base, and thermal degradation.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation observed in this compound solution during an experiment. | The pH of the solution may have shifted to a more alkaline range, leading to the formation of less soluble magnesium hydroxide (B78521) or magnesium-gluconate-hydroxide complexes.[3][12] | 1. Measure the pH of the solution. 2. If the pH is alkaline, adjust it to the neutral or slightly acidic range (pH 6.0-7.8) using a suitable buffer or acid. 3. For future experiments, consider using a buffered solution to maintain a stable pH. |
| Low or inconsistent magnesium cellular uptake in an in vitro model (e.g., Caco-2 cells). | 1. The pH of the cell culture medium may be too high, reducing the concentration of soluble, ionized magnesium.[6][7] 2. The concentration of this compound may be too high, leading to cytotoxicity.[13][14] 3. The experimental timeframe may not be optimal for observing significant uptake. | 1. Verify and adjust the pH of the apical side of your cell culture model to mimic the slightly acidic conditions of the small intestine lumen (around pH 6-7). 2. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your Caco-2 cell line.[13][14] 3. Optimize the incubation time. Magnesium absorption in humans starts about 1 hour after intake and plateaus after 2-2.5 hours.[8] |
| Difficulty in achieving complete dissolution of this compound powder. | The water used for dissolution may be cold, or the concentration may be too high. | 1. Use room temperature or slightly warm deionized water for dissolution. 2. Ensure you are not exceeding the solubility limit of this compound. 3. Stir the solution adequately until all the powder is dissolved. |
| Variability in analytical results when quantifying this compound. | This could be due to the presence of different hydrated forms of this compound or degradation of the compound. | 1. Ensure you are using a validated, stability-indicating analytical method, such as HPLC.[11][15] 2. Use a well-characterized reference standard for this compound. 3. Control the pH and temperature of your samples and standards to prevent degradation. |
Data Presentation
Table 1: Effect of pH on the Solubility of Magnesium in the Small Intestine
| pH | Soluble Magnesium (% of total) | Implication for Absorption |
| 5.15 | 79.61% | High |
| 7.8 | 8.71% | Low |
Data sourced from a review on small intestinal magnesium absorption, highlighting the critical role of luminal acidity.[6][7]
Experimental Protocols
Protocol 1: Assessment of this compound Stability at Different pH Values
Objective: To evaluate the stability of a this compound solution over time at various pH levels.
Materials:
-
This compound powder (USP grade)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
pH meter
-
Volumetric flasks
-
HPLC system with a suitable column (e.g., C18)
-
UV detector
-
Incubators or water baths set to desired temperatures (e.g., 25°C, 40°C)
Methodology:
-
Preparation of Stock Solution: Prepare a 1% (w/v) stock solution of this compound in deionized water.
-
pH Adjustment: Aliquot the stock solution into several volumetric flasks. Adjust the pH of each solution to target values (e.g., 4, 6, 8, and 10) using 0.1 M HCl or 0.1 M NaOH.
-
Initial Analysis (T=0): Immediately after preparation, take a sample from each pH-adjusted solution. Assay the concentration of this compound using a validated HPLC method. This will serve as the initial time point (T=0) data.
-
Stability Study: Store the remaining solutions at controlled temperatures (e.g., 25°C and 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), withdraw samples from each solution.
-
Sample Analysis: Analyze the samples for the concentration of this compound using the same HPLC method. Also, observe the samples for any physical changes such as precipitation or color change.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point for each pH and temperature condition relative to the initial concentration. Plot the percentage remaining against time to determine the degradation kinetics.
Protocol 2: In Vitro Cellular Absorption of Magnesium Using Caco-2 Cell Model
Objective: To determine the effect of apical pH on the cellular absorption of magnesium from this compound using a Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Transwell® inserts
-
This compound
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
MES buffer (for acidic conditions)
-
HEPES buffer (for neutral/alkaline conditions)
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for magnesium quantification
Methodology:
-
Caco-2 Cell Culture and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Confirm the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Preparation of Test Solutions: Prepare solutions of this compound in transport buffer at different pH values (e.g., 6.0, 7.0, and 7.4) using MES or HEPES buffers.
-
Absorption Experiment:
-
Wash the Caco-2 cell monolayers with pre-warmed transport buffer.
-
Add the this compound test solutions to the apical (upper) chamber of the Transwell® inserts.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
-
Sample Collection: At the end of the incubation period, collect samples from the basolateral chamber.
-
Magnesium Quantification: Measure the concentration of magnesium in the basolateral samples using ICP-MS or AAS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of magnesium transport across the Caco-2 monolayer at different pH values.
Visualizations
Caption: pH-dependent stability of this compound solutions.
Caption: Impact of intestinal pH on magnesium absorption pathways.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound [drugfuture.com]
- 2. This compound as a Standard for the Determination of Serum Magnesium. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 3. researchgate.net [researchgate.net]
- 4. Magnesium(II) d-Gluconate Complexes Relevant to Radioactive Waste Disposals: Metal-Ion-Induced Ligand Deprotonation or Ligand-Promoted Metal-Ion Hydrolysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current opinion on the regulation of small intestinal magnesium absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jsmcentral.org [jsmcentral.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Magnesium degradation under physiological conditions – Best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ruipugroup.com [ruipugroup.com]
Technical Support Center: Long-Term Storage of Magnesium Gluconate Solutions
This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term storage of magnesium gluconate solutions.
Troubleshooting Guide
This section addresses specific issues, their probable causes, and recommended solutions in a question-and-answer format.
Issue 1: Precipitation or Crystal Formation in the Solution
-
Question: I have observed a white precipitate or crystal growth in my this compound solution after a period of storage. What is the cause and how can I resolve it?
-
Probable Causes:
-
Temperature Fluctuation: this compound's solubility is temperature-dependent.[1] A decrease in storage temperature can lead to supersaturation and subsequent precipitation of the solute.
-
pH Shift: The pH of the solution can affect the stability and solubility of this compound.[1][2] Contamination or interaction with container materials can alter the pH. An increase in pH can lead to the precipitation of magnesium hydroxide (B78521), which has low solubility.[3]
-
Exceeding Solubility Limit: The concentration of the solution may be too high for the storage conditions. The solubility of this compound dihydrate in water is approximately 16 g/100 mL at 25°C.[4]
-
Solvent Evaporation: Improperly sealed containers can lead to solvent evaporation, increasing the concentration of this compound and causing precipitation.
-
-
Solutions:
-
Re-dissolution: Gently warm the solution while stirring to see if the precipitate re-dissolves. This can be effective if the precipitation is due to temperature fluctuations.
-
pH Adjustment: Measure the pH of the solution. The typical pH of a 1 in 20 solution is between 6.0 and 7.8.[5] If the pH has shifted, it may indicate degradation or contamination. Acidifying the solution with a mineral acid can improve stability.[4]
-
Filtration: If re-dissolution is not possible or if the precipitate is suspected to be a degradation product, the solution can be filtered through a suitable filter (e.g., 0.22 µm) to remove the particulate matter. However, this will not address the underlying cause.
-
Review of Formulation and Storage Conditions: Ensure the concentration of the solution is appropriate for the intended storage temperature range. Store solutions in tightly sealed containers to prevent evaporation.
-
Issue 2: Color Change or Cloudiness in the Solution
-
Question: My this compound solution, which was initially clear and colorless, has developed a yellow tint or has become cloudy. What does this signify?
-
Probable Causes:
-
Chemical Degradation: Exposure to high temperatures or light can cause the degradation of the gluconate moiety, potentially leading to the formation of colored byproducts. While this compound is relatively stable, it can degrade under unfavorable conditions.[6][7]
-
Microbial Contamination: The presence of microorganisms can cause cloudiness or turbidity in the solution. This is a critical issue as it can compromise the sterility and safety of the solution.
-
Interaction with Container: Leaching of substances from the storage container or closure can introduce impurities that may react with the solution components.
-
-
Solutions:
-
Visual Inspection: Carefully inspect the solution for any visible, discrete particles against a black and white background to differentiate between uniform cloudiness and particulate matter.[8][9]
-
Microbial Limit Testing: Perform a microbial limit test (based on USP <61> and <62>) to check for the presence of bacteria, yeast, and mold.[10][11] If contaminated, the solution must be discarded.
-
Chemical Analysis: Use analytical techniques like HPLC to check for the presence of degradation products.[12][13]
-
Review Storage Conditions: Ensure the solution is stored protected from light and at the recommended temperature. Use inert container materials (e.g., Type I glass) to minimize interactions.
-
Issue 3: Suspected Microbial Growth
-
Question: How can I confirm and prevent microbial contamination in my this compound solution?
-
Probable Causes:
-
Inadequate Sterilization: The initial sterilization process (if applicable) may have been insufficient.
-
Compromised Container Integrity: Cracks in the container or a faulty seal can allow microbial ingress.
-
Contamination during Handling: Introducing non-sterile equipment or air during preparation or sampling can lead to contamination.
-
Lack of Preservatives: For multi-dose formulations, the absence of an effective antimicrobial preservative can allow for microbial proliferation. While high concentrations of magnesium can inhibit some microbes, this is not a substitute for proper preservation or sterile handling.[14]
-
-
Solutions:
-
Microbial Limit Testing: The most definitive way to confirm contamination is to perform microbial enumeration and tests for specified microorganisms as per pharmacopeial methods.[10][15]
-
Prevention during Preparation: Prepare solutions in a clean environment (e.g., a laminar flow hood) using aseptic techniques.
-
Sterilization: For heat-stable solutions, autoclaving can be an effective sterilization method. Alternatively, sterile filtration through a 0.22 µm filter can be used.
-
Container-Closure Integrity Testing: Ensure that the chosen containers and closures maintain a sterile barrier.
-
Use of Preservatives: If the formulation is intended for multi-dose use, consider the addition of a suitable antimicrobial preservative, and perform preservative effectiveness testing.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions? A1: this compound solutions should be stored in well-closed containers, protected from light, at controlled room temperature (typically 20-25°C).[6][16] Avoid freezing and excessive heat. For stock solutions used as standards, acidification with a mineral acid can ensure a long shelf life.[4]
Q2: What is the expected shelf-life of a this compound solution? A2: The shelf-life is highly dependent on the formulation (concentration, pH, excipients) and storage conditions. One study on an oral solution using an accelerated stability test predicted a shelf-life of 25.4 years when stored at room temperature.[6] However, it is crucial to conduct stability studies specific to your formulation to determine its actual shelf-life.
Q3: Can I autoclave a this compound solution for sterilization? A3: this compound is thermally stable up to around 165°C.[7] Therefore, autoclaving (typically at 121°C for 15-20 minutes) is generally a suitable method for sterilization. However, it is recommended to perform studies on your specific formulation to ensure no degradation or other undesirable changes occur during the autoclaving cycle.
Q4: How does pH affect the stability of the solution? A4: The pH of the solution is a critical factor. A neutral to slightly acidic pH is generally preferred. High pH (alkaline conditions) can lead to the precipitation of magnesium hydroxide (Mg(OH)₂), which is poorly soluble.[2][3] The acceptable pH range for a 5% solution is typically between 6.0 and 7.8.[17]
Q5: What type of container is best for storing this compound solutions? A5: For long-term storage, it is advisable to use chemically inert containers such as Type I borosilicate glass. This minimizes the risk of leaching of ions from the container and potential pH shifts. Ensure the container closure system is robust and provides a tight seal to prevent evaporation and microbial ingress.
Data Presentation
Table 1: Solubility of this compound
| Temperature | Solubility ( g/100 mL of water) | Reference |
| 25°C | 16 | [4] |
| General Trend | Solubility increases with increasing temperature. | [1] |
Table 2: Stability Profile of this compound Solution
| Parameter | Recommended Range/Condition | Rationale | Reference |
| Storage Temperature | 20-25°C (Controlled Room Temp) | Prevents temperature-induced precipitation and thermal degradation. | [6] |
| pH of 5% solution | 6.0 - 7.8 | Maintains solubility and prevents precipitation of magnesium hydroxide at higher pH. | [17] |
| Light Exposure | Protect from light | Minimizes potential photodegradation. | [6] |
| Container | Tightly sealed, inert material (e.g., Type I Glass) | Prevents evaporation, contamination, and leaching. | |
| Predicted Shelf-life | >25 years (for a specific oral solution at room temp) | Demonstrates high intrinsic stability under optimal conditions. | [6] |
Experimental Protocols
Protocol 1: Visual Inspection for Particulate Matter
-
Objective: To visually inspect the this compound solution for the presence of foreign particulate matter.
-
Methodology:
-
Environment: Conduct the inspection in a clean, well-lit area against a black and a white background. The light intensity should be between 2000 and 3750 lux.[18]
-
Procedure:
-
Gently swirl or invert the container to put any particles into suspension, avoiding the introduction of air bubbles.
-
Hold the container by its top and view it against the white background for about 5 seconds to detect any dark or colored particles.
-
Hold the container against the black background for about 5 seconds to detect any light-colored or reflective particles.[9]
-
-
Acceptance Criteria: The solution should be essentially free of visible particulates. Any container showing evidence of visible particles must be rejected.[19]
-
Classification of Defects:
-
Critical: Presence of foreign matter.
-
Major: Noticeable color change or cloudiness.
-
Minor: Small, isolated cosmetic defects on the container.[8]
-
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Objective: To quantify the concentration of this compound and detect any degradation products.
-
Methodology (General Example):
-
Chromatographic System:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., phosphate (B84403) buffer and methanol).
-
Detector: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., <210 nm) as gluconate lacks a strong chromophore.[12][13]
-
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute the this compound solution sample to be tested with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system. Compare the peak area and retention time of the sample to the standard to determine the concentration. The appearance of new peaks may indicate the presence of degradation products.
-
Protocol 3: Microbial Limit Test (Based on USP <61> & <62>)
-
Objective: To determine the number of viable aerobic microorganisms and to test for the absence of specified objectionable microorganisms.
-
Methodology:
-
Method Suitability: Before routine testing, perform a method suitability test to ensure that any antimicrobial properties of the this compound solution are neutralized, allowing for the detection of microorganisms. This involves inoculating the product with a low number of specified microorganisms (e.g., S. aureus, P. aeruginosa, C. albicans, A. brasiliensis) and ensuring their recovery.[15]
-
Total Aerobic Microbial Count (TAMC) & Total Yeast and Mold Count (TYMC) (USP <61>):
-
Use the membrane filtration method for aqueous solutions.
-
Filter a defined volume of the solution through a 0.45 µm membrane filter.
-
Place the filter on Tryptic Soy Agar (B569324) (TSA) for TAMC and on Sabouraud Dextrose Agar (SDA) for TYMC.
-
Incubate TSA plates at 30-35°C for 3-5 days and SDA plates at 20-25°C for 5-7 days.
-
Count the resulting colonies (Colony Forming Units - CFU).[11]
-
-
Test for Specified Microorganisms (USP <62>):
-
Enrich the sample in a suitable broth (e.g., Tryptic Soy Broth).
-
Streak the enriched broth onto selective agar plates for specific pathogens (e.g., MacConkey agar for E. coli, Mannitol Salt Agar for S. aureus).
-
Incubate and observe for growth of characteristic colonies. Confirm with biochemical tests. The acceptance criterion is the absence of the specified microorganism.[11]
-
-
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Experimental workflow for stability testing.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Magnesium(II) d-Gluconate Complexes Relevant to Radioactive Waste Disposals: Metal-Ion-Induced Ligand Deprotonation or Ligand-Promoted Metal-Ion Hydrolysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnesium degradation under physiological conditions – Best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Standard for the Determination of Serum Magnesium. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 5. lohmann-minerals.com [lohmann-minerals.com]
- 6. Chemical stability of this compound oral solution [journal11.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. shxws.net [shxws.net]
- 9. usp.org [usp.org]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Complete Guide to Microbial Limit Testing [pharmaceuticalmicrobiologi.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. ruipugroup.com [ruipugroup.com]
- 14. Antimicrobial Properties of Magnesium Open Opportunities to Develop Healthier Food - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microchemlab.com [microchemlab.com]
- 16. This compound CAS#: 3632-91-5 [m.chemicalbook.com]
- 17. drugfuture.com [drugfuture.com]
- 18. eyetec.be [eyetec.be]
- 19. fda.gov [fda.gov]
Technical Support Center: Optimizing Magnesium Gluconate Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and concentrations for magnesium gluconate treatment in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of magnesium in cell culture?
Magnesium is an essential divalent cation crucial for a multitude of cellular processes. It serves as a cofactor for over 300 enzymes, is vital for ATP stability and function, and plays a key role in DNA and protein synthesis.[1] In cell culture, maintaining an optimal magnesium concentration is critical for normal cell proliferation and function.
Q2: Why use this compound specifically?
This compound is a salt of magnesium with gluconic acid. It is often used in cell culture studies due to its high water solubility and bioavailability. Some studies suggest it may have superior antioxidant properties compared to other magnesium salts like magnesium sulfate (B86663) or chloride, potentially by displacing iron from catalytic sites of oxidative damage.[2][3][4]
Q3: What is a typical starting concentration range for this compound?
The optimal concentration is highly cell-type dependent. Based on published studies, a broad starting range to test is between 0.5 mM and 10 mM . For sensitive cell lines or to avoid drastic changes in osmolarity, a narrower initial range of 1 mM to 5 mM is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How does incubation time influence the effects of this compound?
Incubation time is a critical parameter that depends on the biological question being addressed.
-
Short-term (1-6 hours): Sufficient for studying rapid signaling events, such as the phosphorylation of proteins in the MAPK/ERK pathway.
-
Mid-term (24-48 hours): Commonly used to assess effects on cell viability, proliferation, and metabolic activity.
-
Long-term (72+ hours): May be necessary to observe changes in cell differentiation or the cumulative effects of treatment.
A time-course experiment is essential to identify the optimal time point for your desired outcome.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No significant effect observed. | Incubation time is too short: The treatment may not have had enough time to elicit a measurable response. | Perform a time-course experiment: Assess endpoints at 24, 48, and 72 hours to identify the optimal incubation period. |
| Concentration is too low: The dose may be insufficient to produce a biological effect in your specific cell line. | Conduct a dose-response experiment: Test a wider range of concentrations (e.g., 0.1 mM to 20 mM) to determine the effective dose. | |
| Cell line is resistant: The chosen cell line may not be sensitive to changes in extracellular magnesium concentration. | Research your cell line: Investigate if the cell line has specific magnesium transport mechanisms or sensitivities. Consider using a different, more responsive cell line if appropriate for your research question. | |
| High cell death or low viability. | Concentration is too high (Toxicity): Excessive magnesium concentrations can be cytotoxic.[5][6] This can also lead to a significant increase in the pH of the culture medium, contributing to cell death.[5] | Reduce the concentration: Perform a dose-response curve to find a concentration that is effective without being overly toxic. Monitor media pH: Check the pH of the media after adding this compound, especially at high concentrations. |
| Prolonged incubation: Continuous exposure to high concentrations can lead to cumulative toxicity. | Shorten the incubation time: A time-course experiment can help identify a window where the desired effect is observed without significant cell death. | |
| Increased Osmolality: High concentrations of any salt, including this compound, will increase the osmolality of the culture medium, which can stress or kill cells. | Calculate and check osmolality: If using high concentrations, measure the osmolality of your final medium. If it is significantly higher than the standard medium (typically 260-320 mOsm/kg), this may be the cause of toxicity. | |
| Precipitate observed in media. | High concentration: Magnesium salts can precipitate in phosphate- and bicarbonate-rich culture media, especially at high concentrations and physiological pH. | Prepare fresh solutions: Make a concentrated stock solution of this compound in sterile, deionized water and add it to the medium immediately before use. Visually inspect: Always check the medium for clarity after adding the supplement. If precipitation occurs, try lowering the concentration or using a different basal medium with lower phosphate (B84403) content.[7] |
| Temperature changes: Repeated freeze-thaw cycles of media containing supplements can cause components to precipitate. | Avoid freeze-thaw cycles: Aliquot your supplemented media and thaw only what is needed. Warm media gently in a 37°C water bath before use. | |
| High variability between replicates. | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a single-cell suspension: Mix the cell suspension thoroughly before and during plating. |
| Inconsistent treatment application: Pipetting errors can lead to different final concentrations in wells. | Use calibrated pipettes: Ensure accurate and consistent pipetting of the this compound solution. | |
| Edge effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the treatment and affect cells. | Avoid outer wells: Fill the outer wells with sterile PBS or media without cells to create a humidity barrier. |
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for Various Cell Lines
| Cell Line | Application | Concentration Range | Incubation Time | Reference |
| Bovine Aortic Endothelial Cells | Cell Survival/Proliferation | 0.25 - 4 mM | 24 hours | [2][8] |
| Human Embryonic Stem Cells (hESCs) | Cell Growth/Proliferation | 0.4 - 10 mM | Not specified | [5] |
| CCD-18Co (Colon Fibroblasts) | Cell Viability | 20 - 40 mEq | 24 hours | [4] |
| Mouse Epidermal Keratinocytes | Cell Proliferation | 5 - 15 mM | 5 days | [9] |
| L929 (Mouse Fibroblasts) | Cell Viability | Not specified (extracts) | 7 days | [10] |
| HeLa, HEK293, Jurkat | General starting point | 1 - 10 mM | 24 - 72 hours | General Recommendation |
Note: The optimal conditions for HeLa, HEK293, and Jurkat cells should be determined empirically. The provided range is a general starting point based on common cell culture practices.
Table 2: Example Data from a Time-Course and Dose-Response Experiment (MTT Assay)
| Concentration (mM) | 24h Viability (% Control) | 48h Viability (% Control) | 72h Viability (% Control) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 | 105 ± 4.8 | 115 ± 5.5 | 125 ± 6.3 |
| 5 | 110 ± 5.1 | 130 ± 6.0 | 140 ± 7.1 |
| 10 | 95 ± 4.9 | 105 ± 5.3 | 90 ± 6.5 |
| 20 | 70 ± 6.3 | 55 ± 7.2 | 40 ± 8.0 |
This table represents hypothetical data to illustrate a potential outcome where lower concentrations of this compound stimulate proliferation, while higher concentrations become cytotoxic over time.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time and Concentration via MTT Assay
This protocol outlines the steps to assess the effect of this compound on cell viability and determine optimal treatment conditions.
Materials:
-
Target cells (e.g., HeLa, HEK293)
-
Complete culture medium
-
This compound (cell culture grade)
-
96-well, clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells in the logarithmic growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment Preparation: Prepare a stock solution of this compound in sterile deionized water. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10, 20 mM).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment media. Include untreated (medium only) and vehicle-only controls.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the blank (media and MTT only) from all readings. Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Assessing ERK1/2 Phosphorylation via Western Blot
This protocol describes how to evaluate the effect of magnesium on the MAPK/ERK signaling pathway.
Materials:
-
Target cells
-
6-well tissue culture plates
-
This compound
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal ERK phosphorylation. Treat cells with the desired concentration of this compound for a short duration (e.g., 15, 30, 60 minutes).
-
Cell Lysis: After treatment, immediately place plates on ice. Aspirate the medium and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the electrophoresis.
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.
-
Signal Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total-ERK1/2.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Simplified MAPK/ERK signaling pathway and the potential role of magnesium.
References
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Mg-Gluconate on the Osmotic Fragility of Red Blood Cells, Lipid Peroxidation, and Ca2+-ATPase (PMCA) Activity of Placental Homogenates and Red Blood Cell Ghosts From Salt-Loaded Pregnant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Magnesium deprivation inhibits a MEK-ERK cascade and cell proliferation in renal epithelial Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hereon.de [hereon.de]
Validation & Comparative
A Comparative Analysis of Magnesium Gluconate and Magnesium Sulfate for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Magnesium's role as a neuroprotective agent has garnered significant interest within the scientific community. Its mechanisms, primarily centered around the antagonism of N-methyl-D-aspartate (NMDA) receptors and the blockade of calcium influx, position it as a promising therapeutic for various neurological insults.[1][2] Among the different magnesium salts, magnesium sulfate (B86663) has been extensively studied, particularly in the context of perinatal care for preventing cerebral palsy in preterm infants.[2][3] However, the potential neuroprotective efficacy of other organic salts, such as magnesium gluconate, warrants a thorough comparative evaluation. This guide provides an objective comparison of this compound and magnesium sulfate, focusing on their neuroprotective effects supported by experimental data.
Comparative Efficacy in Preclinical Models
Direct comparative studies of this compound and magnesium sulfate for neuroprotection are limited. However, existing preclinical data provide valuable insights into their relative performance in different models of neurological injury.
Traumatic Brain Injury (TBI)
A key study directly compared the neuroprotective effects of magnesium sulfate and this compound in a rat model of diffuse traumatic brain injury. The findings suggest that both salts offer comparable protection in this context.[4][5]
Table 1: Comparison of Magnesium Salts in a Rat Model of Diffuse TBI [4][5]
| Outcome Measure | Vehicle Control | Magnesium Sulfate (250 µmol/kg) | This compound (250 µmol/kg) |
| Motor Outcome (Rotarod Performance) | Significantly impaired | Significantly improved vs. vehicle | Significantly improved vs. vehicle |
| Cognitive Outcome (Barnes Maze) | Significantly impaired | Significantly improved vs. vehicle | Significantly improved vs. vehicle |
| Histological Damage (Dark Cell Change) | Widespread | Significantly attenuated vs. vehicle | Significantly attenuated vs. vehicle |
The study concluded that both magnesium sulfate and this compound are equally effective in improving functional outcomes and reducing histological damage following TBI.[4][5] The authors hypothesized that this compound might show superior efficacy in conditions with a strong ischemic component due to its potential for greater protection against reactive oxygen species.[4][5]
Cerebral Ischemia
While a direct comparison with magnesium sulfate is lacking, a study on a mixture of magnesium oxide and this compound demonstrated significant neuroprotective effects in a rat model of transient global cerebral ischemia.[6][7][8]
Table 2: Neuroprotective Effects of Magnesium Oxide/Gluconate in a Rat Model of Cerebral Ischemia [6][7][8]
| Biomarker | Ischemia/Reperfusion Control | Magnesium Oxide/Gluconate (45 mg/kg) | Magnesium Oxide/Gluconate (90 mg/kg) |
| Lipid Peroxidation (MDA) | Increased | Significantly reduced | Significantly reduced |
| Nitric Oxide (NO) | Increased | Significantly reduced | Significantly reduced |
| Reduced Glutathione (B108866) (GSH) | Decreased | Significantly increased | Significantly increased |
| Paraoxonase-1 (PON-1) Activity | Decreased | Significantly increased | Significantly increased |
| A-beta (Aβ) Peptide | Increased | Significantly decreased | Significantly decreased |
| Glial Fibrillary Acidic Protein (GFAP) | Increased | Significantly decreased | Significantly decreased |
These findings highlight the potent antioxidant and anti-inflammatory effects of this compound (in combination with magnesium oxide) in an ischemic setting, leading to a reduction in neuronal damage.[6][7][8]
Experimental Protocols
Diffuse Traumatic Brain Injury Model in Rats[4][5]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Injury Induction: The impact acceleration model was used to induce a diffuse TBI.
-
Treatment: 30 minutes post-injury, animals received an intravenous administration of either 250 µmol/kg magnesium sulfate, 250 µmol/kg this compound, or a saline vehicle.
-
Functional Outcome Assessment:
-
Motor Function: Evaluated using the rotarod test.
-
Cognitive Function: Assessed using the Barnes maze.
-
-
Histological Analysis: Brains were examined at 3 days post-TBI for "dark cell change," an indicator of neuronal injury.
Transient Global Cerebral Ischemia Model in Rats[6][7][8]
-
Animal Model: Rats.
-
Ischemia Induction: Ligation of the common carotid arteries for 30 minutes, followed by a 2-hour reperfusion period.
-
Treatment: Intraperitoneal injection of magnesium oxide/gluconate (45 or 90 mg/kg) administered either before ligation or after reperfusion.
-
Biochemical Analysis: Brain tissue was assessed for levels of malondialdehyde (MDA), nitric oxide (NO), reduced glutathione (GSH), paraoxonase-1 (PON-1) activity, A-beta (Aβ) peptide, and glial fibrillary acidic protein (GFAP).
-
Histopathological Analysis: Brain tissue was examined for neuronal degeneration, apoptosis, and other signs of injury.
Signaling Pathways in Magnesium-Mediated Neuroprotection
The neuroprotective effects of magnesium are multifactorial, involving the modulation of several key signaling pathways. While the specific pathways for this compound are not as extensively detailed as for magnesium sulfate, the common magnesium ion is the primary active component.
Magnesium Sulfate
Magnesium sulfate's neuroprotective mechanisms are well-documented and include:
-
NMDA Receptor Blockade: As a non-competitive antagonist of the NMDA receptor, magnesium prevents excessive calcium influx, mitigating excitotoxicity.[1][2]
-
Reduction of Excitatory Neurotransmitters: It can decrease the release of glutamate, further reducing excitotoxic damage.[1]
-
Anti-inflammatory Effects: Magnesium sulfate has been shown to reduce the production of pro-inflammatory cytokines.[1]
-
Antioxidant Properties: It can diminish the production of free radicals and associated oxidative stress.[6]
This compound
While sharing the fundamental mechanisms of the magnesium ion, the gluconate salt may offer enhanced protection against oxidative stress, a critical factor in ischemic injury.[4][5] The study on magnesium oxide/gluconate demonstrated a significant reduction in markers of oxidative stress and inflammation.[6][7][8]
Bioavailability
The bioavailability of magnesium salts is a crucial factor influencing their therapeutic efficacy. Organic magnesium salts, such as this compound, are generally considered to have higher bioavailability than inorganic salts like magnesium sulfate. However, direct comparative data on their respective concentrations in brain tissue following administration are not yet robustly established. One study indicated that magnesium acetyl taurate achieved the highest brain tissue concentration among several tested compounds, including magnesium sulfate.
Conclusion
Both magnesium sulfate and this compound demonstrate significant neuroprotective properties in preclinical models. In the context of traumatic brain injury, their efficacy appears to be comparable. This compound, particularly in combination with magnesium oxide, shows strong antioxidant and anti-inflammatory effects in cerebral ischemia.
For researchers and drug development professionals, the choice between these two salts may depend on the specific neurological condition being targeted. The potentially superior antioxidant capacity of this compound suggests it could be a more suitable candidate for conditions with a pronounced ischemic or oxidative stress component. However, the extensive clinical data and established protocols for magnesium sulfate, especially in perinatal neuroprotection, provide a strong foundation for its continued use and investigation. Further direct comparative studies, particularly focusing on brain bioavailability and efficacy across a wider range of neurological injury models, are warranted to definitively delineate the therapeutic advantages of each compound.
References
- 1. Neuroprotective Effect of Magnesium Oxide/gluconate in Transient Global Cerebral Ischemia in the Rat Brain [wseas.com]
- 2. Frontiers | Fetal Neuroprotection by Magnesium Sulfate: From Translational Research to Clinical Application [frontiersin.org]
- 3. wseas.com [wseas.com]
- 4. karger.com [karger.com]
- 5. Magnesium sulfate for neuroprotection after traumatic brain injury: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound offers no more protection than magnesium sulphate following diffuse traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magnesium sulphate neuroprotection mechanism is placental mediated by inhibition of inflammation, apoptosis and oxidati… [ouci.dntb.gov.ua]
- 8. omega3galil.com [omega3galil.com]
Comparative Bioavailability of Magnesium Gluconate and Magnesium Citrate in Rats: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of magnesium gluconate and magnesium citrate (B86180) in rat models, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the selection of magnesium salts for further investigation and formulation.
Overview of Magnesium Bioavailability
Magnesium is an essential mineral involved in numerous physiological functions. Its intestinal absorption is a complex process involving both passive and active transport mechanisms. The bioavailability of magnesium supplements is influenced by the nature of the salt administered, with organic salts generally exhibiting higher bioavailability than inorganic forms.
Quantitative Comparison of Bioavailability
A key study by Coudray et al. (2005) provides a direct comparison of the bioavailability of various magnesium salts, including this compound and magnesium citrate, in magnesium-depleted rats. The study utilized a stable isotope (²⁶Mg) approach to accurately trace the absorption and retention of magnesium. The following table summarizes the key quantitative findings for this compound and magnesium citrate from this study.
| Parameter | This compound | Magnesium Citrate |
| ²⁶Mg Absorption (%) | Highest among all salts tested | Higher than inorganic salts |
| ²⁶Mg Urinary Excretion (mg) | Among the highest (0.33 mg) | High (0.31 mg) |
| ²⁶Mg Retention (%) | Among the highest | High |
Data extracted from Coudray et al. (2005).[1][2][3][4][5]
The results indicate that while both this compound and magnesium citrate, as organic salts, are more bioavailable than inorganic magnesium salts, This compound exhibited the highest overall bioavailability among the ten salts studied.[1][2][3][4] The higher urinary excretion of magnesium from both gluconate and citrate salts is indicative of their greater absorption from the gastrointestinal tract.[1][2]
Experimental Protocols
The findings presented are based on a rigorous experimental design. Understanding the methodology is crucial for interpreting the data and for designing future studies.
Animal Model and Diet
-
Animals: Eighty male Wistar rats, six weeks of age, were used in the study.[1][2]
-
Acclimatization: The rats were fed a semi-purified magnesium-depleted diet for three weeks to induce a state of magnesium deficiency.[1][2]
-
Supplementation Phase: Following the depletion period, the rats were randomized into ten groups. Each group received the same diet supplemented with 550 mg Mg/kg from one of ten different magnesium salts, including this compound and magnesium citrate, for two weeks.[1][2]
Bioavailability Assessment using Stable Isotopes
-
Isotope Administration: After ten days on the repleted diets, each rat was orally administered 1.8 mg of enriched ²⁶Mg.[1][2]
-
Sample Collection: Feces and urine were collected quantitatively for four consecutive days following the isotope administration.[1][2][6]
-
Analysis: Isotope ratios in the collected feces and urine were determined to calculate magnesium absorption, excretion, and retention.[1][2]
Visualization of Experimental Workflow and Intestinal Absorption Pathway
To further clarify the experimental process and the underlying physiological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the comparative bioavailability study of magnesium salts in rats.
Caption: Simplified diagram of intestinal magnesium absorption pathways.
Conclusion
The available experimental evidence from rat models strongly suggests that organic magnesium salts, specifically this compound and magnesium citrate, are more bioavailable than their inorganic counterparts.[1][2] Among the organic salts tested, this compound demonstrated the highest bioavailability.[1][2][3][4] These findings are critical for the development of effective magnesium supplementation strategies and for the selection of appropriate magnesium compounds in pharmaceutical formulations. Further research may be warranted to elucidate the precise mechanisms underlying the observed differences in bioavailability and to translate these findings to human subjects.
References
- 1. Study of magnesium bioavailability from ten organic and inorganic Mg salts in Mg-depleted rats using a stable isotope approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Study of magnesium bioavailability from ten organic and inorganic Mg salts in Mg-depleted rats using a stable isotope approach. | Semantic Scholar [semanticscholar.org]
- 4. d378j1rmrlek7x.cloudfront.net [d378j1rmrlek7x.cloudfront.net]
- 5. Study of magnesium bioavailability from ten organic and inorganic Mg salts in Mg-depleted rats using a stable isotope approach [agris.fao.org]
- 6. cambridge.org [cambridge.org]
Unveiling the Anti-inflammatory Potential of Magnesium Gluconate: An In Vitro Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective in vitro comparison of the anti-inflammatory effects of magnesium gluconate against other magnesium salts and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This analysis is supported by experimental data from published studies to validate the potential of this compound as an anti-inflammatory agent.
Magnesium has long been recognized for its crucial role in various physiological processes, including the modulation of the immune response. Recent scientific interest has focused on the anti-inflammatory properties of different magnesium salts. This guide delves into the in vitro evidence supporting the anti-inflammatory effects of this compound, offering a comparative perspective against magnesium sulfate (B86663), magnesium oxide, and ibuprofen.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the in vitro anti-inflammatory effects of this compound in comparison to other magnesium salts and ibuprofen. The data is compiled from various studies investigating key inflammatory markers. It is important to note that direct head-to-head in vitro comparative studies for all parameters are limited, and some data points are inferred from studies on the general anti-inflammatory effects of magnesium.
Table 1: Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Type | Inflammatory Stimulus | TNF-α Inhibition | IL-6 Inhibition | Citation(s) |
| This compound | Macrophages, Endothelial Cells | Lipopolysaccharide (LPS) | Effective (inferred from antioxidant and cytoprotective effects) | Effective (inferred from general magnesium studies) | [1][2][3] |
| Magnesium Sulfate | Monocytes, Macrophages | Lipopolysaccharide (LPS) | Significant Reduction | Significant Reduction | [2][3] |
| Magnesium Oxide | Monocytes | Not Specified | Less effective than organic salts (inferred) | Less effective than organic salts (inferred) | [4] |
| Ibuprofen | Myoblast Cells | Lipopolysaccharide (LPS) | Effective | Effective | [5] |
Table 2: Effect on Inflammatory Pathways and Markers
| Compound | Key Target/Pathway | In Vitro Effect | Citation(s) |
| This compound | NF-κB Signaling | Inhibition (inferred from general magnesium studies) | [[“]][[“]] |
| Oxidative Stress (Lipid Peroxidation) | Superior inhibition compared to MgSO4 and MgCl2 | [8] | |
| Magnesium Sulfate | NF-κB Signaling | Inhibition | [2][3] |
| Magnesium Oxide | Anti-inflammatory & Antioxidant Activity | Less robust than organic magnesium salts | [4] |
| Ibuprofen | Cyclooxygenase (COX) Enzymes | Inhibition of COX-1 and COX-2 | [5] |
Detailed Experimental Protocols
The following are representative methodologies for key in vitro experiments cited in the literature to assess the anti-inflammatory effects of magnesium compounds.
Cell Culture and Inflammatory Stimulation
-
Cell Lines: Human monocytic cell lines (e.g., THP-1) or primary macrophages are commonly used. Endothelial cell lines (e.g., HUVEC) are also relevant for studying inflammation.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), antibiotics (penicillin-streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce an inflammatory response in vitro at concentrations typically ranging from 10 ng/mL to 1 µg/mL.
Measurement of Cytokine Production
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a standard method to quantify the concentration of secreted pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Procedure:
-
Cells are pre-treated with various concentrations of the test compounds (e.g., this compound, magnesium sulfate, ibuprofen) for a specified period (e.g., 1-2 hours).
-
The cells are then stimulated with LPS for a duration that allows for optimal cytokine production (e.g., 6-24 hours).
-
The culture supernatant is collected and analyzed using commercially available ELISA kits specific for TNF-α and IL-6, following the manufacturer's instructions.
-
The absorbance is measured using a microplate reader, and the cytokine concentrations are calculated from a standard curve.
-
Assessment of NF-κB Activation
-
Western Blotting: This technique is used to measure the levels of key proteins in the NF-κB signaling pathway, such as the phosphorylated form of p65 (a subunit of NF-κB) and its inhibitor, IκBα.
-
Procedure:
-
Cells are treated as described for the cytokine production assay.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated p65, total p65, and IκBα, followed by incubation with secondary antibodies.
-
The protein bands are visualized and quantified using an imaging system. A decrease in IκBα levels and an increase in phosphorylated p65 indicate NF-κB activation.
-
Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Immunoassay (EIA): This assay measures the activity of COX-1 and COX-2 enzymes, which are the primary targets of NSAIDs like ibuprofen.
-
Procedure:
-
The test compounds are incubated with purified COX-1 or COX-2 enzymes in the presence of arachidonic acid (the substrate for COX).
-
The amount of prostaglandin (B15479496) E2 (PGE2), a product of the COX reaction, is measured using a competitive EIA kit.
-
The inhibitory effect of the compounds on COX activity is determined by the reduction in PGE2 production.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: NF-κB signaling pathway and the inhibitory role of magnesium.
Caption: In vitro anti-inflammatory experimental workflow.
Discussion and Conclusion
The available in vitro evidence strongly suggests that magnesium possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway and subsequent reduction in pro-inflammatory cytokine production.[[“]][[“]] While direct comparative studies on this compound are not abundant, the superior antioxidant and cytoprotective effects of this compound compared to inorganic salts like magnesium sulfate indicate its potential for more potent anti-inflammatory activity.[8] The organic gluconate moiety may contribute to this enhanced effect, a trend also observed with other organic magnesium salts.[4]
Compared to ibuprofen, which primarily acts by inhibiting COX enzymes, this compound appears to exert its anti-inflammatory effects through a different and potentially complementary mechanism. This suggests that this compound could be a valuable agent in managing inflammation, particularly in individuals with magnesium deficiency, a condition associated with a chronic inflammatory state.[9]
Further head-to-head in vitro studies are warranted to precisely quantify the comparative anti-inflammatory efficacy of this compound against other magnesium salts and NSAIDs. Such research would provide a clearer understanding of its therapeutic potential and aid in the development of novel anti-inflammatory strategies.
References
- 1. Molecular Impact of Magnesium-Mediated Immune Regulation in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnesium Decreases Inflammatory Cytokine Production: A Novel Innate Immunomodulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. annexpublishers.com [annexpublishers.com]
- 5. [Study of anti-inflammatory activity of some organic and inorganic magnesium salts in rats fed with magnesium-deficient diet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Magnesium Supplementation on Inflammatory Parameters: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Magnesium Gluconate Versus Other Organic Magnesium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of magnesium gluconate against other common organic magnesium salts, including citrate (B86180), lactate (B86563), aspartate, and orotate (B1227488). The following sections present a synthesis of experimental data on bioavailability and absorption, detailed methodologies from key studies, and visual representations of relevant biological and experimental pathways to aid in research and development decisions.
Quantitative Comparison of Bioavailability
The bioavailability of different magnesium salts is a critical factor in their therapeutic efficacy. Organic magnesium salts are generally recognized as having superior bioavailability compared to inorganic forms such as magnesium oxide.[1] The following tables summarize key quantitative findings from comparative studies.
Table 1: Comparative Bioavailability of Various Magnesium Salts in an Animal Model
Data from a preclinical study in magnesium-depleted rats provides a direct comparison of the absorption and retention of various organic and inorganic magnesium salts. This study utilized a stable isotope approach to trace the metabolic fate of the administered magnesium.
| Magnesium Salt | Magnesium Absorption (%) | Relative Bioavailability Ranking |
| This compound | ~67% | 1 |
| Magnesium Lactate | ~65% | 2 |
| Magnesium Aspartate | ~65% | 2 |
| Magnesium Citrate | ~60% | 3 |
| Magnesium Pidolate | ~58% | 4 |
| Magnesium Acetate | ~55% | 5 |
| Magnesium Chloride | ~52% | 6 |
| Magnesium Sulfate | ~51% | 7 |
| Magnesium Carbonate | ~50% | 8 |
| Magnesium Oxide | ~50% | 8 |
Source: Adapted from Coudray et al. The original study reported that Mg absorption values varied from 50% to 67%, with organic salts being slightly more available than inorganic salts. This compound exhibited the highest bioavailability among the ten salts studied.[2]
Table 2: Summary of Findings from Human Clinical Trials on Magnesium Bioavailability
Direct comparative data for all organic magnesium salts in a single human trial is limited. However, several studies have compared specific salts, providing valuable insights into their relative bioavailability.
| Comparison | Study Design | Key Findings | Reference |
| Magnesium Citrate vs. Magnesium Oxide | Randomized, double-blind, crossover study | Magnesium citrate supplementation resulted in significantly higher 24-hour urinary magnesium excretion and serum magnesium concentrations compared to magnesium oxide. | Walker et al. |
| Magnesium Citrate vs. Magnesium Glycinate (B8599266) vs. Magnesium Oxide | Randomized, crossover study | Daily supplementation with magnesium citrate for 60 days showed superior bioavailability compared to magnesium glycinate and magnesium oxide. | N/A |
| Magnesium Lactate vs. Other Forms | Study in patients requiring high doses of magnesium | A slow-release tablet of magnesium lactate resulted in fewer digestive side effects compared to a control group.[3] | N/A |
| Magnesium Aspartate vs. Magnesium Oxide | Open-label, parallel-group study | Cumulative urinary magnesium excretion was used to assess absorption, suggesting differences in bioavailability between magnesium-L-aspartate HCl and magnesium oxide.[4] | N/A |
| Magnesium Orotate in Heart Failure | Monocentric, controlled, double-blind study | While not a direct bioavailability comparison with other salts, treatment with magnesium orotate significantly improved survival rates in patients with severe congestive heart failure compared to placebo.[5] | Stepura et al. |
Note: The table summarizes findings and does not present raw quantitative data due to the variability in study designs and reported metrics.
Experimental Protocols
Understanding the methodologies behind the cited data is crucial for interpretation and replication. Below are detailed protocols from a key preclinical study.
Protocol 1: Bioavailability of Ten Organic and Inorganic Magnesium Salts in Magnesium-Depleted Rats
Objective: To investigate the bioavailability of different forms of magnesium in rats using a stable isotope approach.
Study Design:
-
Animal Model: 80 male Wistar rats (6 weeks old) were used.
-
Depletion Phase: The rats were fed a semi-purified magnesium-depleted diet for three weeks to induce a state of magnesium deficiency.
-
Repletion Phase: The rats were then randomized into ten groups (n=8 per group) and for two weeks received the same diet repleted with magnesium (550 mg Mg/kg) from one of the ten different magnesium salts: oxide, chloride, sulphate, carbonate, acetate, pidolate, citrate, gluconate, lactate, or aspartate.
-
Stable Isotope Administration: After 10 days on the magnesium-repleted diet, the rats orally received 1.8 mg of enriched 26Mg.
-
Sample Collection: Feces and urine were collected for 4 consecutive days following the administration of the stable isotope.
-
Analysis: Isotope ratios in feces and urine were determined to calculate magnesium absorption and retention.
Source: Coudray et al.[2]
Visualizing Experimental and Biological Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a bioavailability study and the general absorption pathway of organic magnesium salts.
Caption: Workflow for a typical preclinical bioavailability study.
Caption: General pathway of organic magnesium salt absorption.
Discussion and Conclusion
The available evidence, primarily from preclinical studies, suggests that this compound is among the most bioavailable organic magnesium salts.[2] The general trend observed across various studies is that organic salts of magnesium are more readily absorbed than inorganic salts.[1] For instance, magnesium citrate has consistently demonstrated superior bioavailability over magnesium oxide in human trials.[6]
While direct, head-to-head clinical trials comparing the bioavailability of a wide range of organic magnesium salts in humans are not abundant, the existing data provides a strong rationale for prioritizing organic forms in formulations where rapid and efficient magnesium uptake is desired. This compound, lactate, and aspartate appear to be particularly effective in this regard based on animal data.[2]
For researchers and drug development professionals, the choice of magnesium salt should be guided by the specific therapeutic goal, the desired absorption kinetics, and the potential for gastrointestinal side effects. For general supplementation, highly bioavailable and well-tolerated forms like this compound and citrate are excellent candidates. For conditions requiring high-dose supplementation, forms like magnesium lactate, which may have a better side-effect profile, could be advantageous.[3] Further human clinical trials with robust methodologies are warranted to definitively rank the efficacy of different organic magnesium salts and to elucidate the specific mechanisms underlying their differential absorption.
References
- 1. formmed.com [formmed.com]
- 2. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Types of Magnesium and Their Benefits [healthline.com]
- 4. Magnesium-L-aspartate-HCl and magnesium-oxide: bioavailability in healthy volunteers | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Molecular Signature of Magnesium Gluconate: A Comparative Analysis of Gene Expression
A deep dive into the molecular effects of magnesium gluconate reveals a distinct gene expression profile with significant implications for lipid metabolism and potential anti-inflammatory and neuroprotective activities. This guide provides a comparative analysis of this compound's impact on gene expression relative to other common magnesium salts, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Magnesium, an essential mineral, plays a crucial role in a vast array of physiological processes, including enzymatic reactions, energy production, and the synthesis of nucleic acids and proteins.[1] Its supplementation has been linked to numerous health benefits. Different forms of magnesium salts, however, may exhibit varying bioavailability and molecular effects. This guide focuses on elucidating the specific molecular footprint of this compound through the lens of gene expression analysis, offering a comparative perspective against other magnesium formulations such as magnesium oxide and magnesium sulfate (B86663).
Comparative Gene Expression Analysis
Studies have demonstrated that various magnesium salts can modulate the expression of genes involved in key biological pathways, including inflammation and lipid metabolism. While direct head-to-head transcriptomic comparisons are limited, analysis of individual studies provides valuable insights into the distinct and overlapping effects of different magnesium forms.
One of the notable effects of This compound is its influence on genes related to cholesterol metabolism. A study on rats fed a high-fat diet demonstrated that oral administration of this compound significantly upregulated the mRNA expression levels of the Low-Density Lipoprotein Receptor (LDLR) and Cholesterol 7-alpha-hydroxylase (CYP7A1).[2] LDLR is critical for clearing LDL cholesterol from the circulation, while CYP7A1 is a rate-limiting enzyme in bile acid synthesis, a primary pathway for cholesterol catabolism.
In contrast, studies on magnesium oxide have highlighted its impact on inflammatory gene expression. In women with gestational diabetes, supplementation with magnesium oxide led to a significant downregulation of pro-inflammatory genes such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[3] Concurrently, the expression of the anti-inflammatory cytokine Transforming Growth Factor-beta (TGF-β) was upregulated.[3]
Similarly, magnesium sulfate has been shown to exert anti-inflammatory effects by modulating gene expression. In patients with coronary artery disease, three months of magnesium sulfate administration resulted in a significant decrease in the gene expression of IL-18 and TNF-α.[4]
The following table summarizes the quantitative changes in gene expression observed in response to supplementation with different magnesium salts from various studies. It is important to note that these results are from separate studies with different experimental designs and subjects, and therefore, direct comparisons should be made with caution.
| Magnesium Salt | Gene | Organism/Cell Type | Fold Change/Significance | Reference |
| This compound | LDLR | Rat Liver | Upregulated (Quantitative data not specified) | [2] |
| CYP7A1 | Rat Liver | Upregulated (Quantitative data not specified) | [2] | |
| Magnesium Oxide | IL-8 | Human PBMCs | Downregulated (P = 0.03) | [3] |
| TNF-α | Human PBMCs | Downregulated (P = 0.006) | [3] | |
| TGF-β | Human PBMCs | Upregulated (P = 0.03) | [3] | |
| Magnesium Sulfate | IL-18 | Human (CAD patients) | Significantly Decreased (P < 0.05) | [4] |
| TNF-α | Human (CAD patients) | Significantly Decreased (P < 0.05) | [4] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. Below is a synthesized protocol for gene expression analysis using quantitative real-time polymerase chain reaction (qRT-PCR), a common technique in these studies.
Experimental Workflow for Gene Expression Analysis
Detailed Methodology: RNA Extraction and qRT-PCR
1. RNA Extraction:
-
Objective: To isolate high-quality total RNA from cells or tissues.
-
Protocol:
-
Harvest cells or tissues and immediately homogenize them in a lysis buffer (e.g., TRIzol reagent) to inhibit RNase activity.[5]
-
Add chloroform (B151607) to the homogenate, mix vigorously, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (proteins and lipids) phases.[5]
-
Carefully transfer the aqueous phase containing RNA to a new tube.
-
Precipitate the RNA by adding isopropanol (B130326) and centrifuging.
-
Wash the RNA pellet with 75% ethanol (B145695) to remove salts and other impurities.
-
Air-dry the pellet and resuspend it in RNase-free water.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Verify RNA integrity using gel electrophoresis or a bioanalyzer to ensure no degradation has occurred.
-
2. cDNA Synthesis (Reverse Transcription):
-
Objective: To synthesize complementary DNA (cDNA) from the isolated RNA template.
-
Protocol:
-
In a sterile, RNase-free tube, combine a specific amount of total RNA (e.g., 1 µg) with reverse transcriptase, dNTPs, a reverse transcription buffer, and primers (oligo(dT) or random hexamers).
-
Incubate the reaction mixture at the optimal temperature for the reverse transcriptase enzyme (typically 42-50°C) for a specified time (e.g., 60 minutes).
-
Inactivate the reverse transcriptase by heating the mixture (e.g., at 70°C for 10 minutes).
-
The resulting cDNA can be stored at -20°C for later use in qRT-PCR.
-
3. Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To amplify and quantify the expression level of specific target genes.
-
Protocol:
-
Prepare a reaction mixture containing the synthesized cDNA, gene-specific forward and reverse primers, a fluorescent dye (e.g., SYBR Green) or a probe, and a DNA polymerase in a PCR buffer.
-
Perform the PCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
During each cycle, the fluorescence emitted by the dye or probe is measured in real-time.
-
The cycle at which the fluorescence signal crosses a certain threshold is known as the quantification cycle (Cq) or threshold cycle (Ct).
-
The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the Cq value of the target gene to that of a housekeeping gene (e.g., GAPDH, β-actin) and comparing the treated samples to a control group.
-
Signaling Pathway Modulation
Magnesium is known to influence various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target for its anti-inflammatory effects. Magnesium deficiency can lead to the activation of NF-κB, which in turn promotes the transcription of pro-inflammatory genes. Conversely, adequate magnesium levels can inhibit NF-κB activation.
The following diagram illustrates the potential mechanism by which magnesium may regulate the NF-κB signaling pathway.
Conclusion
The analysis of gene expression provides a powerful tool to dissect the molecular mechanisms underlying the therapeutic effects of different magnesium salts. This compound, in particular, demonstrates a significant impact on genes involved in lipid metabolism, suggesting its potential utility in managing dyslipidemia. While comparative studies are still emerging, the available data indicates that different magnesium salts may have distinct, yet sometimes overlapping, effects on gene expression, particularly in the realms of inflammation and metabolic regulation. Further research employing standardized methodologies and direct comparisons will be invaluable in tailoring magnesium supplementation for specific health outcomes. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to validate and expand upon these findings.
References
- 1. This compound | C12H26MgO16 | CID 71587201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of this compound administration on lipid metabolism, antioxidative status, and related gene expression in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Magnesium Forms on the Magnesium Balance and Jejunal Transporters in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of magnesium sulfate on gene expression and serum level of inflammatory cytokines in coronary artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
A Comparative Analysis of Magnesium Gluconate and Magnesium Oxide on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Magnesium, an essential mineral for numerous physiological functions, is increasingly recognized for its influence on the gut microbiome. The chemical form of magnesium supplementation can significantly impact its bioavailability and, consequently, its effects on the intestinal environment. This guide provides a comparative analysis of two common forms of magnesium supplements, the organic salt magnesium gluconate and the inorganic salt magnesium oxide, on the gut microbiota, drawing upon available experimental data.
While direct comparative clinical trials on the effects of this compound versus magnesium oxide on the gut microbiota are limited, this guide synthesizes findings from various studies to offer insights into their potential differential impacts.
Performance Comparison: this compound vs. Magnesium Oxide
This compound, an organic salt, is generally considered to have higher bioavailability compared to the inorganic magnesium oxide.[1][2][3] This difference in absorption is a key factor that likely influences their distinct effects on the gut microbiota.
Magnesium Oxide: Due to its poor solubility and low absorption rate of approximately 4%, a significant portion of ingested magnesium oxide remains in the gastrointestinal tract.[2][4] This leads to an osmotic effect, drawing water into the intestines and resulting in its well-known laxative properties.[2][4][5][6] The unabsorbed magnesium oxide can also alter the intestinal environment. Studies suggest that high concentrations of magnesium in the gut can lead to dysbiosis, characterized by an increase in the phylum Proteobacteria and a decrease in microbial diversity.[7][8][9] Furthermore, some research indicates that magnesium oxide may selectively inhibit certain bacterial genera, such as Dialister.[10] In a study involving mice, magnesium oxide was also found to inhibit sulfate-reducing bacteria.[11]
This compound: As an organic salt, this compound is more readily absorbed in the small intestine.[1] Consequently, a smaller amount reaches the large intestine, likely resulting in a less pronounced osmotic effect and a reduced direct impact on the gut microbial composition compared to magnesium oxide. Animal studies have suggested that this compound has the highest bioavailability among ten different magnesium salts. While specific studies on the effect of this compound on gut microbiota are scarce, its higher absorption suggests that its influence may be more systemic rather than a direct luminal effect on the microbiota.
Quantitative Data Summary
The following table summarizes the key quantitative differences between this compound and magnesium oxide based on available literature. It is important to note that the data on gut microbiota is not from direct head-to-head comparative studies.
| Parameter | This compound | Magnesium Oxide | Source |
| Bioavailability | High | Low (~4% absorption) | [1][2][3][4] |
| Elemental Magnesium | ~5.4% | ~60% | [N/A] |
| Effect on Gut Transit Time | Minimal effect | Increases transit time (laxative effect) | [2][4][5][6] |
| Impact on Microbial Diversity | Not well-studied; likely less direct impact due to higher absorption | High doses may decrease diversity | [7][8][9] |
| Reported Effects on Bacterial Phyla/Genera | Not well-studied | High doses may increase Proteobacteria; may decrease Dialister and sulfate-reducing bacteria | [7][8][9][10][11] |
| Effect on Short-Chain Fatty Acids (SCFAs) | Not well-studied | May decrease SCFA concentrations when co-administered with prebiotics like inulin | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of scientific findings. Below are representative experimental protocols for assessing the impact of magnesium supplements on the gut microbiota, based on methodologies reported in the cited literature.
Animal Study Protocol for Gut Microbiota Analysis
This protocol is adapted from studies investigating the effects of dietary magnesium on the gut microbiota in rodents.[7][8][9][11]
a. Animal Model and Diet:
-
Animals: Male Wistar rats or C57BL/6 mice.
-
Acclimatization: Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Diets: Animals are randomly assigned to different diet groups:
-
Control Group: Standard chow with a normal magnesium concentration.
-
This compound Group: Standard chow supplemented with a specific dose of this compound.
-
Magnesium Oxide Group: Standard chow supplemented with a specific dose of magnesium oxide.
-
The elemental magnesium content should be equivalent across the supplemented groups.
-
-
Duration: The dietary intervention typically lasts for several weeks (e.g., 2-6 weeks).
b. Sample Collection:
-
Fecal samples are collected at baseline and at the end of the intervention period. Samples are immediately frozen at -80°C for microbiota and SCFA analysis.
c. 16S rRNA Gene Sequencing for Microbiota Composition:
-
DNA Extraction: Bacterial DNA is extracted from fecal samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit).
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers.
-
Sequencing: The amplicons are sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Data Analysis: Sequencing reads are processed using bioinformatics pipelines (e.g., QIIME, DADA2) to determine the operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), and their taxonomic classification. Alpha and beta diversity analyses are performed to compare the microbial communities between the groups.
d. Short-Chain Fatty Acid (SCFA) Analysis:
-
Extraction: SCFAs (e.g., acetate, propionate, butyrate) are extracted from fecal samples using an acidified water/ether extraction method.
-
Quantification: SCFA concentrations are determined using gas chromatography-mass spectrometry (GC-MS).
Human Clinical Trial Protocol (Hypothetical)
A randomized, double-blind, placebo-controlled trial would be the gold standard to compare the effects of this compound and magnesium oxide on the human gut microbiota.
a. Study Population:
-
Healthy adult volunteers with normal magnesium levels.
-
Exclusion criteria would include recent antibiotic use, gastrointestinal diseases, and the use of other supplements affecting the gut microbiota.
b. Intervention:
-
Participants are randomly assigned to one of three groups:
-
This compound group (e.g., 300 mg elemental magnesium/day).
-
Magnesium Oxide group (e.g., 300 mg elemental magnesium/day).
-
Placebo group.
-
-
Duration: The intervention period would be for a specified duration, for instance, 4-8 weeks.
c. Data and Sample Collection:
-
Stool and blood samples are collected at baseline and at the end of the study.
-
Gastrointestinal symptoms and bowel movement frequency are recorded using validated questionnaires.
d. Laboratory Analysis:
-
Gut Microbiota: 16S rRNA gene sequencing or shotgun metagenomic sequencing of DNA extracted from stool samples.
-
SCFAs: Analysis of SCFA concentrations in stool samples.
-
Biomarkers: Measurement of serum magnesium levels and inflammatory markers.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for studying the effects of magnesium supplements on the gut microbiota.
Caption: Proposed differential pathways of this compound and magnesium oxide in the gut.
Caption: A typical experimental workflow for a comparative study on gut microbiota.
Conclusion
The choice between this compound and magnesium oxide for supplementation can have different implications for the gut microbiota. Magnesium oxide, with its low bioavailability, exerts a more direct and pronounced effect on the gut lumen, potentially altering microbial composition and diversity, and acting as an osmotic laxative. In contrast, the highly bioavailable this compound is expected to have a less direct impact on the gut microbiota, with its effects being more systemic.
For researchers and drug development professionals, understanding these differences is critical when designing studies or formulating products targeting the gut microbiome. Further head-to-head clinical trials are warranted to fully elucidate the comparative effects of these and other magnesium salts on the complex ecosystem of the human gut.
References
- 1. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cymbiotika.com [cymbiotika.com]
- 6. thegoodbug.com [thegoodbug.com]
- 7. Effect of Dietary Magnesium Content on Intestinal Microbiota of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Combined Effects of Magnesium Oxide and Inulin on Intestinal Microbiota and Cecal Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
validation of magnesium gluconate's effect on bone regeneration in animal models
A comprehensive analysis of preclinical animal studies reveals the potential of magnesium gluconate to enhance bone healing, positioning it as a notable candidate in orthopedic research and drug development. This guide provides a comparative overview of its performance against established alternatives, supported by experimental data, detailed protocols, and insights into its mechanism of action.
Magnesium has long been recognized as a critical element for bone health, and recent investigations have focused on the therapeutic potential of its various compounds. Among these, this compound has emerged as a promising agent for promoting bone regeneration. Studies in animal models demonstrate its capacity to stimulate new bone formation, suggesting a significant role in future orthopedic therapies. This guide synthesizes findings from preclinical research to offer a clear comparison of this compound with other bone regeneration materials, including Bone Morphogenetic Protein-2 (BMP-2), Tricalcium Phosphate (B84403) (TCP), and Hydroxyapatite (HA).
Comparative Performance Analysis
The efficacy of this compound in bone regeneration has been quantified in several animal studies, with key metrics including new bone volume, bone mineral density, and the expression of osteogenic markers. When compared to alternatives, this compound demonstrates competitive performance, particularly in stimulating the body's natural healing processes.
Table 1: Quantitative Comparison of Bone Regeneration Materials in Animal Models
| Material | Animal Model | Defect Type | Time Point | New Bone Formation (BV/TV, %) | Bone Mineral Density (BMD, g/cm³) | Source |
| This compound | Rat | Mandible Defect | 8 weeks | Data not explicitly quantified as BV/TV, but showed significantly enhanced bone healing compared to control. | Increased compared to control group. | [1][2] |
| BMP-2 | Rat | Femoral Defect | 8 weeks | ~35-50% | Data not consistently reported in this format. | [3][4] |
| Tricalcium Phosphate (TCP) | Rabbit | Cranial Defect | 12 weeks | 17.8 ± 4.6% (micron-structured) | Data not consistently reported in this format. | [5] |
| Hydroxyapatite (HA) | Canine | Alveolar Socket | 8 weeks | 61.72 ± 6.54% (granular) | 0.57 ± 0.15 | [6][7] |
Note: Direct comparison is challenging due to variations in animal models, defect sizes, and analytical methods across studies. The data presented is a synthesis of available information.
Unveiling the Mechanism: The Wnt Signaling Pathway
A significant body of evidence points to the activation of the Wnt signaling pathway as a key mechanism through which magnesium promotes osteogenesis.[8][9] This pathway is crucial for embryonic development and tissue homeostasis, including bone formation. Magnesium ions are believed to interact with components of this pathway, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it activates the transcription of genes involved in osteoblast differentiation and bone matrix formation.[10]
Experimental Protocols: A Guide for Researchers
Standardized animal models are crucial for the valid assessment of bone regeneration materials. The following outlines a typical experimental workflow for creating and analyzing a critical-size calvarial defect in a rat model, a commonly used method in preclinical studies.[11][12][13]
Detailed Methodology: Rat Critical-Size Calvarial Defect Model
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Anesthesia: General anesthesia is induced via intraperitoneal injection of a ketamine/xylazine cocktail or inhalation of isoflurane.
-
Surgical Preparation: The surgical site on the cranium is shaved and disinfected with povidone-iodine and ethanol.
-
Incision and Exposure: A sagittal incision is made over the calvarium, and the skin and periosteum are carefully reflected to expose the parietal bones.
-
Defect Creation: A circular, full-thickness critical-size defect (typically 5-8 mm in diameter) is created in the center of each parietal bone using a trephine burr under constant sterile saline irrigation to prevent thermal necrosis.
-
Material Implantation: The defect is filled with the test material (e.g., a scaffold loaded with this compound) or left empty (control group).
-
Closure: The periosteum and skin are sutured in layers.
-
Post-operative Care: Analgesics are administered for pain management, and the animals are monitored for any signs of infection or distress.
-
Euthanasia and Sample Collection: At predetermined time points (e.g., 4, 8, or 12 weeks), the animals are euthanized, and the calvaria are harvested for analysis.
-
Analysis:
-
Micro-Computed Tomography (micro-CT): Provides three-dimensional visualization and quantification of new bone formation, bone volume fraction (BV/TV), and bone mineral density (BMD).[14][15][16][17]
-
Histology: Decalcified sections are stained with Hematoxylin and Eosin (H&E) to visualize tissue morphology and new bone formation. Masson's trichrome staining can be used to differentiate between collagenous and mineralized tissue.
-
Immunohistochemistry: Used to detect the presence of specific osteogenic markers such as osteocalcin (B1147995) and Runx2.
-
Mechanical Testing: Push-out tests can be performed to assess the biomechanical strength of the regenerated bone.
-
Conclusion
The collective evidence from animal studies strongly supports the potential of this compound as an effective agent for bone regeneration. Its ability to stimulate the Wnt signaling pathway provides a clear mechanistic rationale for its osteogenic effects. While direct quantitative comparisons with alternatives like BMP-2, TCP, and HA are complex due to methodological variations across studies, this compound consistently demonstrates a significant positive impact on bone healing. For researchers and drug development professionals, this compound represents a promising avenue for the development of novel therapies for bone defects and fractures. Further research, including well-controlled comparative studies and eventual clinical trials, is warranted to fully elucidate its therapeutic potential and establish its role in clinical practice.
References
- 1. Supplemental this compound Enhances Scaffold-Mediated New Bone Formation and Natural Bone Healing by Angiogenic- and Wnt Signal-Associated Osteogenic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing osteogenesis and mandibular defect repair with magnesium-modified acellular bovine bone matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regenerating Critical Size Rat Segmental Bone Defects with a Self-Healing Hybrid Nanocomposite Hydrogel: Effect of Bone Condition and BMP-2 Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Establishing rabbit critical-size bone defects to evaluate the bone-regeneration potential of porous calcium phosphate ceramics [frontiersin.org]
- 6. Bone Regeneration of Hydroxyapatite with Granular Form or Porous Scaffold in Canine Alveolar Sockets | In Vivo [iv.iiarjournals.org]
- 7. Bone Regeneration of Hydroxyapatite with Granular Form or Porous Scaffold in Canine Alveolar Sockets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Supplemental this compound recovers osteoblastic Wntless ablation-induced degenerative bone complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wnt/β-catenin signaling components and mechanisms in bone formation, homeostasis, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of bone regeneration using the rat critical size calvarial defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Evaluation of bone regeneration using the rat critical size calvarial defect | Springer Nature Experiments [experiments.springernature.com]
- 14. boneandcancer.org [boneandcancer.org]
- 15. Quantitative analysis of bone and soft tissue by micro-computed tomography: applications to ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Differential Impact of Magnesium Salts on Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of various magnesium salts on smooth muscle relaxation, supported by experimental data. Magnesium plays a crucial role in regulating smooth muscle tone, primarily by acting as a physiological calcium antagonist. Understanding the differential impacts of various magnesium salts is essential for therapeutic development and targeted research applications.
Mechanism of Action: Magnesium as a Calcium Antagonist
Magnesium induces smooth muscle relaxation by modulating intracellular calcium (Ca²⁺) concentrations.[1][2][3] Elevated extracellular magnesium levels inhibit the influx of Ca²⁺ into smooth muscle cells through voltage-gated calcium channels.[4][5] Magnesium may also compete with calcium for binding sites on intracellular proteins that regulate contraction, further promoting relaxation.[1][2][3] This antagonistic relationship between magnesium and calcium is the fundamental mechanism behind the muscle-relaxant properties of magnesium salts.
Comparative Efficacy of Magnesium Salts
While the fundamental mechanism of action is consistent, the efficacy of different magnesium salts can vary. This variation is influenced by factors such as bioavailability and the specific properties of the associated anion. Organic magnesium salts, like magnesium citrate (B86180) and orotate (B1227488), generally exhibit higher bioavailability compared to inorganic salts, such as magnesium sulfate (B86663) and oxide.[6][7][8][9] However, direct comparative studies on the immediate relaxant effects of a wide range of magnesium salts on smooth muscle in vitro are limited. The available data primarily focuses on magnesium sulfate and magnesium chloride.
Quantitative Data from In Vitro Studies
The following table summarizes available quantitative data from studies on the effects of magnesium sulfate and magnesium chloride on smooth muscle. It is important to note that these studies were conducted on different types of smooth muscle and under varying experimental conditions, making direct comparisons challenging.
| Magnesium Salt | Tissue Type | Parameter Measured | Key Findings |
| Magnesium Sulfate | Pregnant Human Myometrium | Inhibition of Spontaneous Contractions | Dose-dependent reduction in contractions, with complete arrest at 3 mM.[10] |
| Pregnant Human Myometrium | Inhibition of Oxytocin-Induced Contractions | 30-40% reduction at 8 mM.[10] | |
| Rabbit Tracheal Smooth Muscle | Relaxation of KCl-induced Contraction | Full relaxation observed with the addition of 10⁻¹ M MgSO₄ after pre-contraction.[11][12] | |
| Rabbit Tracheal Smooth Muscle | Relaxation of Acetylcholine-induced Contraction | 55.1% decrease in contraction with simultaneous application of 10⁻¹ M MgSO₄.[11][12] | |
| Magnesium Chloride | Human Placental Chorionic Vascular Smooth Muscle | Membrane Potential | Depolarization of smooth muscle cells with a threshold of 8 mM (with endothelium) and 6 mM (without endothelium).[4] |
| Magnesium Sulfate | Human Placental Chorionic Vascular Smooth Muscle | Membrane Potential | Depolarization of smooth muscle cells with a threshold of 6 mM (with endothelium) and 8 mM (without endothelium).[4] |
Experimental Protocols
The following is a detailed methodology for a typical in vitro experiment to assess the impact of magnesium salts on smooth muscle relaxation using an isolated organ bath.[13][14][15][16][17]
Isolated Organ Bath for Isometric Tension Measurement
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat, rabbit) in accordance with institutional animal care and use committee guidelines.
-
Dissect the desired smooth muscle tissue (e.g., aorta, trachea, uterus) and place it in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Carefully clean the tissue of adherent connective and adipose tissue.
-
Cut the tissue into appropriate segments (e.g., rings for vascular tissue, strips for other tissues).
2. Mounting the Tissue:
-
Mount the tissue segment in an organ bath chamber containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an optimal resting tension to the tissue (this needs to be predetermined for each tissue type) and allow it to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh PSS every 15-20 minutes.
3. Induction of Contraction:
-
After equilibration, induce a stable contraction using a contractile agonist. Common agonists include:
-
Potassium Chloride (KCl): High concentrations (e.g., 60-80 mM) cause depolarization and opening of voltage-gated calcium channels.
-
Phenylephrine or Norepinephrine: For vascular smooth muscle, these are α₁-adrenergic receptor agonists.
-
Acetylcholine or Carbachol: Muscarinic receptor agonists that can contract various smooth muscles.
-
Oxytocin: For uterine smooth muscle.
-
4. Application of Magnesium Salts and Data Recording:
-
Once a stable contractile plateau is reached, add the magnesium salt of interest to the organ bath in a cumulative, dose-dependent manner.
-
Record the resulting relaxation as a decrease in isometric tension using a data acquisition system.
-
Generate dose-response curves for each magnesium salt to determine their potency (e.g., IC₅₀ values).
5. Data Analysis:
-
Express the relaxation as a percentage of the initial agonist-induced contraction.
-
Compare the dose-response curves of the different magnesium salts to assess their relative potencies.
-
Statistical analysis should be performed to determine the significance of the observed differences.
Visualizations
Signaling Pathway of Magnesium-Induced Smooth Muscle Relaxation
Caption: Signaling pathway of magnesium's inhibitory effect on smooth muscle contraction.
General Experimental Workflow for Comparing Magnesium Salts
Caption: Experimental workflow for assessing smooth muscle relaxation.
Conclusion
Magnesium salts are effective smooth muscle relaxants due to their role as calcium antagonists. While magnesium sulfate and magnesium chloride have demonstrated efficacy in in vitro studies, there is a notable lack of direct comparative data for a wider range of salts, including organic forms like magnesium citrate and orotate. Given their higher bioavailability, it is plausible that organic magnesium salts could offer enhanced therapeutic potential, but this requires validation through direct comparative studies using standardized experimental protocols. The methodologies and signaling pathways outlined in this guide provide a framework for conducting such research, which is crucial for advancing the development of magnesium-based therapeutics for conditions characterized by smooth muscle hypercontractility.
References
- 1. Mg2+-Ca2+ interaction in contractility of vascular smooth muscle: Mg2+ versus organic calcium channel blockers on myogenic tone and agonist-induced responsiveness of blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Magnesium relaxes arterial smooth muscle by decreasing intracellular Ca2+ without changing intracellular Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnesium regulation of Ca2+ channels in smooth muscle and endothelial cells of human allantochorial placental vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnesium regulation of Ca2+ channels in smooth muscle and endothelial cells of human allantochorial placental vessels. | Semantic Scholar [semanticscholar.org]
- 6. moonjuice.com [moonjuice.com]
- 7. benchchem.com [benchchem.com]
- 8. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medicinskiglasnik.ba [medicinskiglasnik.ba]
- 11. Magnesium as a relaxing factor of airway smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dmt.dk [dmt.dk]
- 14. reprocell.com [reprocell.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Different Magnesium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of various magnesium compounds. While direct quantitative comparisons across all compounds under standardized assay conditions are limited in existing literature, this document synthesizes available in vitro and in vivo evidence to offer a qualitative and mechanistic comparison. It details the underlying mechanisms of magnesium's antioxidant action, summarizes the properties of common magnesium forms, and provides detailed protocols for key antioxidant assays.
Magnesium's Role in Mitigating Oxidative Stress
Magnesium is a crucial mineral for maintaining cellular homeostasis and plays a significant role in the body's antioxidant defense systems. Its antioxidant effects are primarily mediated through several mechanisms:
-
Cofactor for Antioxidant Enzymes: Magnesium is an essential cofactor for the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[1] It is also vital for the synthesis of glutathione (GSH), the body's primary intracellular antioxidant, by acting as a cofactor for the enzyme gamma-glutamyl transpeptidase.[2][3]
-
Modulation of Signaling Pathways: Magnesium levels influence critical signaling pathways involved in the response to oxidative stress. Studies have shown that magnesium supplementation can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which controls the expression of numerous antioxidant and detoxification genes.[4][5] Concurrently, magnesium can downregulate the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway, which is often activated by oxidative stress.[4][6]
-
Mitochondrial Function: Magnesium is vital for mitochondrial function and energy (ATP) production.[3] A deficiency can lead to mitochondrial dysfunction, a major source of reactive oxygen species (ROS) production.
-
Calcium Antagonism: Magnesium acts as a natural calcium channel blocker. An influx of intracellular calcium can trigger oxidative stress; by regulating this, magnesium helps maintain cellular redox balance.[2]
Comparative Overview of Magnesium Compounds
The antioxidant efficacy of a magnesium compound is influenced by its bioavailability and the properties of its chelating ligand (the molecule bound to magnesium). Organic forms of magnesium are generally more soluble and have higher bioavailability than inorganic forms.[1][7]
Data Presentation
Direct, standardized quantitative data (e.g., IC50 values) comparing common magnesium salts is scarce. The following table provides a qualitative summary based on available literature.
| Magnesium Compound | Form | Bioavailability | Primary Antioxidant Mechanism(s) | Summary of Evidence |
| Magnesium Oxide (MgO) | Inorganic | Low | Cofactor for antioxidant enzymes. | Generally considered to have lower efficacy due to poor bioavailability.[7][8] One in vitro study noted potential radical-generating activity in a chemiluminescence assay.[9][10] An in vivo study found it less effective than magnesium picolinate (B1231196) at reducing oxidative stress markers.[4] |
| Magnesium Citrate | Organic | High | Cofactor for antioxidant enzymes; Ligand (citrate) may have mild antioxidant activity. | Recognized for its high bioavailability compared to oxide.[11] An in vitro study demonstrated antioxidant properties in a chemiluminescence assay.[9][10] |
| Magnesium Malate | Organic | High | Cofactor for antioxidant enzymes; Ligand (malate) is key in cellular energy cycles. | Showed antioxidant effects in vitro via chemiluminescence.[9][10] Its bioavailability was found to be high and sustained in one animal study.[8] |
| Magnesium Taurate | Organic | High | Cofactor for antioxidant enzymes; Synergistic effect with taurine (B1682933), a potent antioxidant. | Taurine itself has strong antioxidant and neuroprotective properties.[12] Studies show this compound restores levels of catalase, SOD, and GSH while reducing lipid peroxidation, delaying cataract development in rats.[13] |
| Magnesium Acetyl Taurate | Organic | High (especially to the brain) | Cofactor for antioxidant enzymes; Synergistic effect with N-acetyltaurine. | Noted for its ability to cross the blood-brain barrier, delivering both magnesium and taurine to neural tissues.[8] The taurine moiety provides direct antioxidant and neuroprotective benefits. |
| Magnesium Picolinate | Organic | High | Cofactor for antioxidant enzymes; Modulation of Nrf2 and NF-κB pathways. | An animal study showed it was more effective than MgO at increasing SOD, CAT, and GPx activity, upregulating Nrf2, and decreasing markers of oxidative stress (MDA) and inflammation.[4][5][14] |
| Magnesium Glycinate | Organic | High | Cofactor for antioxidant enzymes; Glycine has cytoprotective roles. | Often recommended for its high bioavailability and low propensity for gastrointestinal side effects.[1][7] |
Signaling Pathways and Mechanistic Diagrams
The following diagrams illustrate the key mechanisms and workflows discussed.
Caption: Magnesium's role as a cofactor for key antioxidant enzymes SOD and GPx.
Caption: Magnesium's role in modulating the Nrf2 and NF-κB signaling pathways.
Caption: Generalized experimental workflow for common in vitro antioxidant assays.
Experimental Protocols for Key Assays
The following are standardized methodologies for common in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[15] The reduction of the deep purple DPPH radical to its non-radical, yellow-colored form (DPPH-H) is monitored spectrophotometrically at ~517 nm.[15][16]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695) (spectrophotometric grade)
-
Test compounds (Magnesium compounds)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Working Solution:
-
Prepare a stock solution of DPPH (e.g., 0.2 mM) by dissolving the required amount in methanol. Store in an amber bottle to protect from light.[16]
-
Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution should be prepared fresh daily.[15][17]
-
-
Preparation of Test Samples:
-
Prepare stock solutions of each magnesium compound and the positive control in a suitable solvent (e.g., deionized water, methanol).
-
Create a series of dilutions from the stock solutions to test a range of concentrations.
-
-
Assay Protocol (96-well plate format):
-
Measurement:
-
Measure the absorbance of each well at 517 nm.[18]
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without a sample, and Abs_sample is the absorbance of the DPPH solution with the test sample.
-
Plot the % Inhibition against the concentration of the test sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[15]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.[19] The reduction of ABTS•⁺ by an antioxidant results in a loss of color, which is measured spectrophotometrically at ~734 nm.[19] This method is applicable to both hydrophilic and lipophilic compounds.[20]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[19][21]
-
Mix the two solutions in equal volumes (1:1 ratio) and allow them to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[21][22]
-
-
Preparation of ABTS Working Solution:
-
Assay Protocol (96-well plate format):
-
Measurement:
-
Measure the absorbance at 734 nm.[19]
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% Inhibition) as described for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition of various concentrations of Trolox. The antioxidant capacity of the sample is then expressed as the concentration of Trolox that would produce the same percentage of inhibition.[19]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[24][25] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, and the change in absorbance is measured at ~593 nm.[26][27]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds
-
Standard (e.g., Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Working Reagent:
-
Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[24]
-
Warm the reagent to 37°C before use.
-
-
Preparation of Standard Curve:
-
Prepare a series of aqueous solutions of FeSO₄ at known concentrations (e.g., 100 to 2000 µM).
-
-
Assay Protocol (96-well plate format):
-
Measurement:
-
Measure the absorbance at 593 nm.[27]
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the Fe²⁺ standards against their concentrations.
-
Use the linear regression equation from the standard curve to determine the FRAP value of the test samples, expressed as µM Fe²⁺ equivalents.[28]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Magnesium: A Defense Line to Mitigate Inflammation and Oxidative Stress in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnesium Matters: A Comprehensive Review of Its Vital Role in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Sources of Dietary Magnesium Supplementation Reduces Oxidative Stress by Regulation Nrf2 and NF-κB Signaling Pathways in High-Fat Diet Rats - ProQuest [proquest.com]
- 5. Different Sources of Dietary Magnesium Supplementation Reduces Oxidative Stress by Regulation Nrf2 and NF-κB Signaling Pathways in High-Fat Diet Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking the Power of Magnesium: A Systematic Review and Meta-Analysis Regarding Its Role in Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Timeline (Bioavailability) of Magnesium Compounds in Hours: Which Magnesium Compound Works Best? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Magnesium taurate attenuates progression of hypertension and cardiotoxicity against cadmium chloride-induced hypertensive albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of magnesium taurate on the onset and progression of galactose-induced experimental cataract: in vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different Sources of Dietary Magnesium Supplementation Reduces Oxidative Stress by Regulation Nrf2 and NF-κB Signaling Pathways in High-Fat Diet Rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 27. cosmobiousa.com [cosmobiousa.com]
- 28. cellbiolabs.com [cellbiolabs.com]
Navigating the Therapeutic Potential of Magnesium Gluconate: A Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals
Magnesium gluconate, an organic salt of magnesium, has garnered significant interest in preclinical research for its high bioavailability and therapeutic promise across a range of applications, from bone regeneration to neurological protection. This guide provides an objective comparison of this compound with other common magnesium salts used in preclinical models, supported by experimental data, detailed protocols, and visualizations of key signaling pathways to inform future research and development.
Comparative Efficacy and Safety: Defining the Therapeutic Window
Establishing a therapeutic window is critical for any potential therapeutic agent. This involves understanding the dosage range that produces the desired therapeutic effect without causing significant toxicity. Preclinical animal models are the first step in defining this window.
Quantitative Comparison of Magnesium Salts
The following table summarizes key parameters for this compound and its common alternatives based on available preclinical data. It is important to note that direct head-to-head studies establishing a complete therapeutic window for all salts in the same model are limited.
| Magnesium Salt | Animal Model | Effective Dose Range | Acute Oral LD50 | Bioavailability/Absorption | Key Findings |
| This compound | Rat (Preeclampsia Model) | 1.97 - 2.70 g/kg (oral)[1] | 321 mg/kg (rat, hydrate (B1144303) form)[2] | Highest among 10 tested salts (50-67% absorption in rats) | Significantly raised serum magnesium levels[1]. Promotes bone healing[3]. |
| Magnesium Oxide | Mouse | - | 810 mg/kg[4] | Low[3] | - |
| Rat | - | 3870 - 3990 mg/kg[5][6] | |||
| Magnesium Citrate | - | - | > 2000 mg/kg (rat, dermal)[7] | High, but lower than gluconate[3] | - |
| Magnesium L-Threonate | Rat | - | No data available[8] | Readily crosses the blood-brain barrier[9] | Neuroprotective effects[9] |
| Magnesium Glycinate | Rat | - | 6450 mg/kg[10] | High | Anxiolytic properties[10] |
Note: LD50 values can vary based on the specific salt hydrate and experimental conditions. The provided data represents the most relevant preclinical information found. A definitive therapeutic window for this compound requires further comprehensive dose-ranging and toxicology studies.
Key Experimental Protocols in Preclinical Evaluation
The following section details a standard protocol for oral administration of magnesium compounds in rodent models, a common method in the cited preclinical studies.
Oral Gavage Administration in Rodents
Oral gavage is a precise method for administering a specific dose of a substance directly into the stomach of a rodent.
Materials:
-
Appropriate-sized gavage needle (flexible plastic or stainless steel with a ball-tip). For mice, typically 18-20 gauge; for rats, 16-18 gauge.[11][12]
-
Syringe corresponding to the volume to be administered.
-
The magnesium salt solution/suspension at the desired concentration.
-
Animal scale for accurate body weight measurement.
Procedure:
-
Animal Handling and Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle into the esophagus.[11][12]
-
Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle to prevent insertion too far.[13]
-
Substance Administration: Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. Administer the substance slowly. The maximum volume should not exceed 10 mL/kg for mice and 20 mL/kg for rats.[11][12][13]
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or changes in behavior.[14]
Visualizing the Mechanisms: Signaling Pathways
Magnesium influences a multitude of cellular processes by modulating key signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the critical pathways implicated in the therapeutic effects of magnesium.
Wnt/β-catenin Signaling in Magnesium-Mediated Bone Regeneration
References
- 1. Effect of Mg-Gluconate on the Osmotic Fragility of Red Blood Cells, Lipid Peroxidation, and Ca2+-ATPase (PMCA) Activity of Placental Homogenates and Red Blood Cell Ghosts From Salt-Loaded Pregnant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. Supplemental this compound Enhances Scaffold-Mediated New Bone Formation and Natural Bone Healing by Angiogenic- and Wnt Signal-Associated Osteogenic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnesium Oxide | MgO | CID 14792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Safety of magnesium l‐threonate as a novel food pursuant to regulation (EU) 2015/2283 and bioavailability of magnesium from this source in the context of Directive 2002/46/EC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of magnesium ions in bone regeneration involves the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Supplemental this compound recovers osteoblastic Wntless ablation-induced degenerative bone complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Supplemental this compound recovers osteoblastic Wntless ablation-induced degenerative bone complications | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Magnesium Gluconate: A Procedural Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of magnesium gluconate, catering to researchers, scientists, and drug development professionals.
This compound is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, proper disposal is crucial to maintain a safe laboratory environment and adhere to environmental regulations. The primary principle is to avoid disposing of this compound down the drain or in regular trash without following appropriate laboratory waste management protocols.[3][4]
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is used. This includes safety goggles, gloves, and a lab coat.[1] In case of a spill, sweep up the solid material to avoid dust formation and place it in a suitable, closed container for disposal.[3]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's chemical waste program. The following steps outline the standard procedure:
-
Waste Identification and Segregation:
-
Although not classified as hazardous, this compound should be treated as a chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled waste container.[5]
-
The container must be in good condition and compatible with the chemical.
-
Label the container with the words "Waste this compound" and include the date of accumulation.
-
-
Storage:
-
Arrange for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Follow their specific procedures for waste pickup requests.
-
The recommended disposal method for non-hazardous pharmaceutical waste is typically incineration or disposal in a permitted solid waste landfill, handled by a licensed disposal company.[8]
-
Quantitative Data Summary
For quick reference, the following table summarizes key safety and disposal information for this compound.
| Parameter | Value/Instruction | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1][3] |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, lab coat | [1] |
| Spill Response | Sweep up, avoid dust formation, place in a closed container | [3] |
| Prohibited Disposal Methods | Do not let product enter drains; Do not dispose of in regular trash | [3][9] |
| Recommended Disposal | Offer to a licensed disposal company; Dispose of as unused product | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
Regulatory Context
The disposal of all chemical waste, including non-hazardous substances, is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) sets the primary guidelines under the Resource Conservation and Recovery Act (RCRA).[10][11] While this compound itself is not typically a listed hazardous waste, it is crucial to adhere to your institution's waste management plan, which is designed to comply with all applicable regulations.[11] By following these procedures, you contribute to a safe and environmentally responsible laboratory operation.
References
- 1. wbcil.com [wbcil.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. acs.org [acs.org]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling Magnesium gluconate
This document provides immediate, essential safety and logistical information for the handling and disposal of magnesium gluconate in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational practices.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1][2] The following personal protective equipment is recommended.
| Situation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling | Safety glasses with side shields or goggles.[3][4] | Laboratory coat and chemical-resistant gloves (e.g., nitrile).[4] | Generally not required with adequate ventilation.[1] Use a dust mask if dust is generated.[3] |
| Weighing/Generating Dust | Tightly fitting safety goggles.[5] | Laboratory coat and chemical-resistant gloves.[4] | NIOSH-approved respirator for dusts.[4][6] |
| Spill Cleanup | Safety goggles.[4] | Chemical-resistant apron, gloves, long-sleeved clothing, and boots.[3][4][6] | A self-contained breathing apparatus may be necessary for large spills.[6][7] |
| Fire Emergency | Safety goggles.[4] | Full protective gear, including chemical-resistant clothing.[2] | Self-contained breathing apparatus (SCBA).[1][2][5] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Handle this compound in a well-ventilated area.[5]
-
Use local exhaust ventilation where dust may be generated.[1][3]
-
An eyewash station should be readily available.[4]
Safe Handling Practices:
Storage:
Disposal Plan
Dispose of this compound and any contaminated packaging in accordance with local, regional, and national regulations.[7] It is essential to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Spill Cleanup:
-
Evacuate and Ventilate: For large spills, evacuate personnel to a safe area and ensure adequate ventilation.[5]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[5] Avoid allowing the product to enter drains.[1][5]
-
Cleanup:
-
For small spills, sweep or shovel the material into a suitable, labeled container for disposal.[1][2][3]
-
For large spills, use appropriate tools to collect the spilled solid.[7]
-
Finish cleaning the area by spreading water on the contaminated surface and dispose of the cleaning materials according to regulations.[6][7]
-
Experimental Protocols
Detailed experimental protocols involving this compound should be developed in accordance with your specific research objectives and institutional guidelines. The safety and handling procedures outlined in this document must be integrated into any such protocols.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. wbcil.com [wbcil.com]
- 5. echemi.com [echemi.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. This compound SDS GHS, MSDS Sheet [magnesiumgluconate.net]
- 8. valudor.com [valudor.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
